molecular formula C8H8ClN3 B1308967 (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine CAS No. 273399-95-4

(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Cat. No.: B1308967
CAS No.: 273399-95-4
M. Wt: 181.62 g/mol
InChI Key: WVBPEUGZSSDGPT-UHFFFAOYSA-N
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Description

(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-chloro-1H-benzimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBPEUGZSSDGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50424373
Record name 1-(6-Chloro-1H-benzimidazol-2-yl)methanamine
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Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

273399-95-4
Record name 6-Chloro-1H-benzimidazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=273399-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloro-1H-benzimidazol-2-yl)methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID50424373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine, a key intermediate in the development of antifungal agents.[1] This document details two primary synthesis routes, including step-by-step experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of novel antifungal compounds.[1] The benzimidazole scaffold is a privileged structure known for its diverse pharmacological activities.[2] This guide outlines two effective and reproducible pathways for the synthesis of this target molecule, starting from the commercially available 4-chloro-o-phenylenediamine. The presented methodologies are based on established benzimidazole synthesis protocols.

Physicochemical Data of Key Compounds

A summary of the physicochemical properties of the starting material, key intermediates, and the final product is presented in the table below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)CAS Number
4-Chloro-o-phenylenediamineC₆H₇ClN₂142.59Light yellow to brown crystalline powder70-7395-83-0
Chloroacetic AcidC₂H₃ClO₂94.50White crystalline solid61-6379-11-8
2-(Chloromethyl)-5-chloro-1H-benzimidazoleC₈H₆Cl₂N₂201.05Off-white to light yellow solidNot available53395-82-3
GlycineC₂H₅NO₂75.07White crystalline powder233 (dec.)56-40-6
This compoundC₈H₈ClN₃181.62Not availableNot available273399-95-4

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound are detailed below:

  • Pathway A: A two-step approach involving the initial formation of a 2-(chloromethyl)-5-chloro-1H-benzimidazole intermediate, followed by amination.

  • Pathway B: A direct, one-pot synthesis via the condensation of 4-chloro-o-phenylenediamine with glycine.

Pathway A: Two-Step Synthesis via a Chloromethyl Intermediate

This pathway is advantageous when a stable intermediate is desired for purification and characterization before proceeding to the final product.

Pathway_A 4-Chloro-o-phenylenediamine 4-Chloro-o-phenylenediamine Intermediate 2-(Chloromethyl)-5-chloro-1H-benzimidazole 4-Chloro-o-phenylenediamine->Intermediate Step 1: Phillips Condensation (HCl, Reflux) Chloroacetic_Acid Chloroacetic Acid Final_Product This compound Intermediate->Final_Product Step 2: Amination (Solvent, Heat) Ammonia Ammonia

Diagram 1: Two-step synthesis of this compound.

Step 1: Synthesis of 2-(Chloromethyl)-5-chloro-1H-benzimidazole

This step involves the Phillips condensation reaction between 4-chloro-o-phenylenediamine and chloroacetic acid in the presence of a strong acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloro-o-phenylenediamine (14.26 g, 100 mmol) and chloroacetic acid (10.4 g, 110 mmol).

  • Acid Addition: Carefully add 4 M hydrochloric acid (75 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.

  • Neutralization: Slowly neutralize the mixture with a concentrated ammonium hydroxide solution until the pH is approximately 7-8. Perform this step in an ice bath to control the temperature.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Quantitative Data:

ParameterValue
Reactant Ratio1 : 1.1
Reaction Time4-6 hours
Temperature100-110 °C
Expected Yield70-80%

Step 2: Amination of 2-(Chloromethyl)-5-chloro-1H-benzimidazole

The chloromethyl intermediate is converted to the desired aminomethyl product through nucleophilic substitution with ammonia.

Experimental Protocol:

  • Reaction Setup: Place the dried 2-(chloromethyl)-5-chloro-1H-benzimidazole (20.1 g, 100 mmol) in a sealed pressure vessel.

  • Ammonia Addition: Add a solution of ammonia in methanol (7 N, 200 mL).

  • Heating: Seal the vessel and heat the mixture at 80-100 °C for 12-24 hours. The internal pressure will increase, so ensure the vessel is rated for the reaction conditions.

  • Work-up: After cooling the vessel to room temperature, carefully vent the excess ammonia in a fume hood.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data:

ParameterValue
Temperature80-100 °C
Reaction Time12-24 hours
Expected Yield60-75%
Pathway B: Direct One-Pot Synthesis

This pathway offers a more streamlined approach by directly forming the target molecule from the starting materials in a single step.

Pathway_B 4-Chloro-o-phenylenediamine 4-Chloro-o-phenylenediamine Final_Product This compound 4-Chloro-o-phenylenediamine->Final_Product One-Pot Condensation (Acid Catalyst, Heat) Glycine Glycine

Diagram 2: Direct one-pot synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-chloro-o-phenylenediamine (14.26 g, 100 mmol) and glycine (9.01 g, 120 mmol).

  • Acid Addition: Add 4 M hydrochloric acid (100 mL) to the flask.

  • Reflux: Heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide to a pH of 8-9 while cooling in an ice bath.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Reactant Ratio1 : 1.2
Reaction Time8-12 hours
TemperatureReflux
Expected Yield50-65%

Conclusion

This guide has detailed two robust synthetic pathways for the preparation of this compound. Pathway A, a two-step process, allows for the isolation and purification of a key intermediate, which may be beneficial for process control and scalability. Pathway B offers a more direct, one-pot approach, which can be more time and resource-efficient. The choice of pathway will depend on the specific requirements of the research or development project, including scale, purity requirements, and available equipment. Both methods utilize readily available starting materials and employ standard organic synthesis techniques.

References

An In-depth Technical Guide to (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine is a heterocyclic amine belonging to the benzimidazole class of compounds. The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, appearing in a wide range of biologically active molecules, including approved drugs. The presence of a chlorine atom at the 5-position and a methanamine group at the 2-position of the benzimidazole ring system imparts specific physicochemical and pharmacological properties to this molecule, making it a valuable intermediate and a subject of interest in drug discovery, particularly in the development of antifungal agents.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. These properties are crucial for its handling, characterization, and application in research and development.

Table 1: General and Physical Properties

PropertyValueReference
IUPAC Name This compound
CAS Number 273399-95-4
Molecular Formula C₈H₈ClN₃[2]
Molecular Weight 181.62 g/mol [2]
Appearance Solid
Melting Point 250-255 °C
Boiling Point 417.3 ± 25.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³
pKa 11.96 ± 0.29 (Predicted)[2]

Table 2: Chromatographic and Spectroscopic Properties

PropertyValueReference
LogP 1.22 (Predicted)[2]
Polar Surface Area 53.48 Ų
Refractive Index 1.716 (Predicted)[2]
Molar Refractivity 49.96 ± 0.3 cm³ (Predicted)[2]

Table 3: Solubility

SolventSolubilityReference
Ethanol Soluble
Dimethyl Sulfoxide (DMSO) Soluble
Water Insoluble[3]

Synthesis

The synthesis of this compound typically involves the condensation of a substituted o-phenylenediamine with a suitable C1 synthon. A general and widely used method is the Phillips-Ladenburg synthesis, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.

Experimental Protocol: Synthesis from 4-Chloro-o-phenylenediamine and Glycine

This protocol describes a potential synthetic route based on the condensation of 4-chloro-o-phenylenediamine with glycine, a common and straightforward approach for the synthesis of 2-aminomethylbenzimidazoles.

Materials:

  • 4-Chloro-o-phenylenediamine

  • Glycine

  • 4 M Hydrochloric Acid

  • 10% Sodium Hydroxide Solution

  • Ethanol (for recrystallization)

Procedure:

  • A mixture of 4-chloro-o-phenylenediamine (0.1 mol) and glycine (0.1 mol) is refluxed in 4 M hydrochloric acid (80 mL) for 24 hours.

  • The reaction mixture is then cooled to room temperature.

  • The cooled mixture is neutralized with a 10% sodium hydroxide solution to a pH of 8-9.

  • The resulting precipitate is filtered, washed with cold water, and dried.

  • The crude product is purified by recrystallization from ethanol to yield this compound.

Note: This is a generalized protocol based on similar syntheses. Optimization of reaction times, temperatures, and purification methods may be required to achieve the desired yield and purity.

A visual representation of the synthesis workflow is provided below.

G Synthesis Workflow of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification r1 4-Chloro-o-phenylenediamine proc1 Condensation Reaction r1->proc1 r2 Glycine r2->proc1 c1 4 M HCl c1->proc1 c2 Reflux, 24h c2->proc1 w1 Cooling w2 Neutralization (10% NaOH) w1->w2 w3 Filtration w2->w3 w4 Recrystallization (Ethanol) w3->w4 p1 Product: this compound w4->p1 proc1->w1

Caption: A flowchart illustrating the synthesis of this compound.

Reactivity and Stability

Benzimidazoles are generally stable compounds. However, the reactivity of this compound is influenced by the presence of the amine and the chloro-substituent on the benzimidazole ring.

  • Amine Group Reactivity: The primary amine group at the 2-position is nucleophilic and can undergo various reactions such as acylation, alkylation, and Schiff base formation.

  • Benzimidazole Ring: The benzimidazole ring system is aromatic and can undergo electrophilic substitution reactions, although the chloro-substituent is deactivating. The imidazole nitrogen atoms can also be alkylated.

  • Stability: The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong oxidizing agents, strong acids, or high temperatures may lead to degradation. It is advisable to store the compound in a cool, dry, and dark place.

Biological Activity and Mechanism of Action

Benzimidazole derivatives are known to exhibit a broad spectrum of biological activities, with antifungal properties being particularly prominent. The primary mechanism of action for many antifungal benzimidazoles involves the disruption of microtubule formation in fungal cells.

Antifungal Mechanism of Action

This compound, as a benzimidazole derivative, is presumed to share a similar antifungal mechanism. This involves the following key steps:

  • Binding to β-tubulin: The benzimidazole molecule binds to the β-tubulin subunit of the fungal microtubules.

  • Inhibition of Microtubule Assembly: This binding event disrupts the polymerization of tubulin dimers into microtubules.

  • Disruption of Cell Division: As microtubules are essential components of the mitotic spindle, their disruption leads to the arrest of cell division (mitosis).

  • Inhibition of Fungal Growth: The inability of the fungal cells to divide and proliferate results in the inhibition of fungal growth.

Some benzimidazole derivatives have also been reported to inhibit ergosterol biosynthesis, a crucial component of the fungal cell membrane. This dual mechanism of action can contribute to their potent antifungal efficacy.

The proposed mechanism of action is depicted in the following signaling pathway diagram.

G Proposed Antifungal Mechanism of Action substance This compound target β-tubulin substance->target Binds to process1 Inhibition of Microtubule Assembly target->process1 Leads to process2 Disruption of Mitotic Spindle process1->process2 outcome1 Arrest of Cell Division process2->outcome1 outcome2 Inhibition of Fungal Growth outcome1->outcome2

Caption: The proposed antifungal mechanism of this compound.

Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole ring, a singlet for the methylene protons of the methanamine group, and a broad singlet for the amine protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the chloro-substituent.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbons of the benzimidazole core.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (181.62 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine and the imidazole ring, C-H stretching of the aromatic and aliphatic groups, C=N stretching of the imidazole ring, and C-Cl stretching.

Applications in Drug Development

This compound serves as a key building block in the synthesis of more complex molecules with potential therapeutic applications. Its primary utility lies in the development of:

  • Antifungal Agents: As a precursor for novel antifungal drugs that target microtubule assembly or other essential fungal pathways.[1]

  • Anticancer Agents: The benzimidazole scaffold is also found in several anticancer compounds, and this derivative can be used to generate new chemical entities for cancer research.

  • Other Therapeutic Areas: The versatility of the benzimidazole ring system allows for its incorporation into molecules targeting a wide range of diseases.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis, combined with the proven biological activity of the benzimidazole scaffold, makes it an attractive starting point for the design and synthesis of novel therapeutic agents, particularly in the area of antifungal research. This technical guide provides a foundational understanding of its chemical properties and biological context, serving as a resource for researchers and scientists working with this compound. Further investigation into its specific spectral characteristics and reactivity will undoubtedly contribute to its broader application in medicinal chemistry.

References

Technical Whitepaper: (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine (CAS 273399-95-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine, CAS number 273399-95-4, is a heterocyclic amine belonging to the benzimidazole class of compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary application as a key intermediate in the development of novel therapeutic agents. While direct biological activity data for this compound is limited, its significance lies in its role as a structural scaffold for the synthesis of pharmacologically active molecules, particularly in the realm of antifungal drug discovery. This document summarizes available physicochemical data, provides a representative synthetic protocol for a related analogue, and illustrates its utility in synthetic workflows.

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse range of biological activities. The benzimidazole scaffold, being isosteric to naturally occurring nucleotides, allows these molecules to interact with various biopolymers, leading to a broad spectrum of pharmacological effects. These include antifungal, anticancer, antiviral, antihistaminic, and antihypertensive properties.

This compound serves as a crucial building block in the synthesis of more complex benzimidazole-containing molecules. The presence of a chloro-substituent on the benzene ring and a reactive aminomethyl group at the 2-position of the imidazole core makes it a versatile intermediate for creating libraries of compounds for drug screening and development. Notably, it is widely utilized as a precursor for the synthesis of novel antifungal drugs.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic procedures.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 273399-95-4
Molecular Formula C₈H₈ClN₃
Appearance Solid
Melting Point 250-255 °C[1]
Boiling Point 417.3 ± 25.0 °C at 760 mmHg[1]
Density 1.4 ± 0.1 g/cm³[1]
Solubility Soluble in some organic solvents, such as ethanol and dimethyl sulfoxide.[1]
Flash Point 206.2 ± 23.2 °C[1]
Index of Refraction 1.716[1]
Molar Refractivity 50.0 ± 0.3 cm³[1]
pKa (Acidity Coefficient) 11.96[1]

Synthesis

General Experimental Protocol for the Synthesis of a (1H-benzo[d]imidazol-2-yl)methanamine Analogue

The following protocol describes the synthesis of (1H-benzo[d]imidazol-2-yl)methylamine and serves as a foundational method that can be modified for the synthesis of the 5-chloro derivative by starting with 4-chloro-o-phenylenediamine.

Reaction:

  • o-phenylenediamine + glycine → (1H-benzo[d]imidazol-2-yl)methylamine

Procedure:

  • To a reaction flask containing 10 mL of toluene, add o-phenylenediamine (0.54 g, 5 mmol) and glycine (0.53 g, 7 mmol).

  • Heat the reaction mixture to reflux with magnetic stirring at a temperature of 85-95 °C for 9 hours. A colored solution will form during the reaction.

  • After the reaction is complete, cool the mixture to room temperature and allow it to stand overnight.

  • The precipitated crystals are then filtered and dried in the air to yield the product.

Applications in Drug Discovery and Development

The primary application of this compound is as a key intermediate in the synthesis of novel antifungal agents. The aminomethyl group provides a reactive handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR) and the optimization of antifungal potency.

Role as a Synthetic Intermediate

The workflow for utilizing this compound in a drug discovery program typically involves its synthesis from commercially available starting materials, followed by its reaction with a variety of reagents to produce a library of final compounds for biological screening.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis & Evaluation 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Condensation Reaction Condensation Reaction 4-chloro-o-phenylenediamine->Condensation Reaction Glycine Glycine Glycine->Condensation Reaction Intermediate This compound Condensation Reaction->Intermediate Further Reactions Further Reactions Intermediate->Further Reactions Final Antifungal Compound Final Antifungal Compound Further Reactions->Final Antifungal Compound Biological Screening Biological Screening Final Antifungal Compound->Biological Screening Lead Compound Lead Compound Biological Screening->Lead Compound

Synthetic workflow for antifungal drug discovery.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility as a scaffold for the synthesis of novel antifungal agents is well-established. This technical guide provides researchers and drug development professionals with the foundational knowledge of its properties and synthetic applications, highlighting its importance in the ongoing search for new and effective therapeutic agents. Further research into the development of efficient and scalable synthetic routes to this intermediate and its derivatives will continue to be of high interest to the scientific community.

References

An In-depth Technical Guide on the Biological Activity of 5-Chlorobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of 5-chlorobenzimidazole derivatives. The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its resemblance to endogenous purines, allowing interaction with numerous biological targets.[1][2] The addition of a chlorine atom at the 5-position significantly influences the molecule's electronic properties, lipophilicity, and reactivity, often enhancing its biological efficacy.[3] This guide synthesizes current research on their anticancer, antiviral, antimalarial, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows to support further research and drug development.

Key Biological Activities of 5-Chlorobenzimidazole Derivatives

Derivatives of 5-chlorobenzimidazole have been extensively studied and demonstrate a broad spectrum of pharmacological activities.[4] The chlorine substituent at the 5-position is a key feature that often enhances potency.[3] These compounds have shown significant potential as anticancer, antiviral, antimalarial, and antimicrobial agents.[5][6]

Anticancer Activity

5-Chlorobenzimidazole derivatives have emerged as potent anticancer agents, targeting various mechanisms within cancer cells.[6][7] Studies have demonstrated their ability to inhibit critical signaling pathways, induce apoptosis, and arrest the cell cycle.

A notable study detailed a series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles designed to target both wild-type (WT) and V600E mutant BRAF kinases.[8] The design strategy focused on occupying the ATP binding pocket of the kinase domains.[8] The most potent compound, 10h , exhibited significant inhibitory activity against both BRAFWT and BRAFV600E.[8] Furthermore, this compound showed potent growth inhibitory activity across a range of cancer cell lines and was found to arrest the cell cycle in the G2/M phase and induce apoptosis in the HT29 colon cancer cell line.[8] Other derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, a critical pathway often dysregulated in cancer.[2]

Table 1: Anticancer Activity of Selected 5-Chlorobenzimidazole Derivatives

Compound Target/Cell Line Activity Metric Value (µM) Reference
Derivative 10h BRAFWT IC50 1.72 [8]
Derivative 10h BRAFV600E IC50 2.76 [8]

| Various Derivatives | NCI-60 Cell Lines | GI50 | Potent Activity |[8] |

Antiviral Activity

The benzimidazole scaffold is a core component of several antiviral drugs, and 5-chloro derivatives are no exception.[1] Significant research has focused on their efficacy against human herpes viruses, particularly human cytomegalovirus (HCMV).

A series of 2-substituted 5,6-dichlorobenzimidazole ribonucleosides have been synthesized and evaluated for their antiviral properties.[9] 2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) was found to be highly active against HCMV with an IC50 of 2.9 µM in a plaque assay and 1.4 µM in a yield assay, with little to no cytotoxicity observed at concentrations up to 100 µM.[9] Substituting the chlorine at the 2-position with bromine (BDCRB) resulted in a four-fold increase in activity against HCMV without a significant rise in cytotoxicity.[9] Further studies established an order of activity against HCMV for dihalobenzimidazole ribonucleosides as I ≈ Br ≈ Cl >> F > H, although cytotoxicity also increased in the order of I > Br > Cl, establishing TCRB as having the best overall antiviral profile.[10] The mechanism for some benzimidazole derivatives against the Hepatitis C Virus (HCV) involves the allosteric inhibition of the RNA-dependent RNA polymerase (RdRP).[11]

Table 2: Antiviral Activity of Selected 5-Chlorobenzimidazole Derivatives

Compound Virus Activity Metric Value (µM) Reference
TCRB HCMV IC50 (Plaque Assay) 2.9 [9]
TCRB HCMV IC90 (Yield Assay) 1.4 [9]
TCRB HSV-1 IC50 (Plaque Assay) 102 [9]
BDCRB HCMV IC50 ~0.7 [9]
DRB HCMV IC50 42 [9]
DRB HSV-1 IC50 30 [9]

| Compound A | HCV Replicon | IC50 | ~0.35 |[11] |

Antimalarial Activity

Drug resistance in malaria treatment is a critical global health issue, prompting the search for new therapeutic agents.[12] 5-Chlorobenzimidazole derivatives have shown significant promise, particularly against chloroquine-resistant (CQ-R) strains of Plasmodium falciparum.[3][12]

A series of 5-chlorobenzimidazolyl-chalcones demonstrated potent antiplasmodial activity, with IC50 values against CQ-R isolates ranging from 0.32 to 44.38 µM.[12] The methoxylated derivative (3e ) was particularly effective against both chloroquine-sensitive (CQ-S) and CQ-R isolates, with IC50 values between 0.32 and 1.96 µM.[3][12] The unsubstituted 5-chlorobenzimidazole derivative (3b ) also showed excellent activity against CQ-R isolates with an IC50 of 0.78 µM.[3][12] Molecular docking studies suggest these compounds may act by inhibiting the parasite's dihydrofolate reductase-thymidylate synthase (PfDHFR-TS).[12]

Table 3: Antimalarial Activity of Selected 5-Chlorobenzimidazole Derivatives

Compound P. falciparum Strain Activity Metric Value (µM) Reference
Derivative 3e CQ-S & CQ-R IC50 0.32 - 1.96 [3][12]
Derivative 3b CQ-R IC50 0.78 [3][12]

| Chalcone Series | CQ-R | IC50 | 0.32 - 44.38 |[3][12] |

Antimicrobial Activity

5-halobenzimidazole derivatives are considered promising candidates for broad-spectrum antimicrobial agents.[13] Their structural features allow them to interfere with essential biological processes in bacteria and fungi.[3] A library of benzimidazole derivatives, including those with 5-halo substituents, were screened against various medically relevant bacteria and fungi.[13] Several compounds displayed potent fungicidal activity, with Minimum Inhibitory Concentration (MIC) values equivalent to or greater than the standard drug amphotericin B.[13] Additionally, some derivatives showed antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with MICs comparable to ciprofloxacin.[13]

Table 4: Antimicrobial Activity of Selected 5-Chlorobenzimidazole Derivatives

Compound Class Organism(s) Activity Metric Result Reference
5-halobenzimidazoles MRSA Strains MIC Comparable to Ciprofloxacin [13]

| 5-halobenzimidazoles | Fungal Strains | MIC | Potency ≥ Amphotericin B |[13] |

Visualizing Workflows and Mechanisms

Diagrams are essential for visualizing complex biological pathways and experimental processes. The following have been generated using Graphviz (DOT language) to illustrate key concepts related to 5-chlorobenzimidazole derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Optimization start Starting Material (e.g., 2-Chlorobenzimidazole) synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification screening Primary Screening (e.g., Antiproliferative Assay) purification->screening dose_response Dose-Response & IC50/MIC Determination screening->dose_response mechanism Mechanism of Action (e.g., Kinase Assay, Western Blot) dose_response->mechanism sar SAR Studies mechanism->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Improvement RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor 5-Chlorobenzimidazole Derivative (e.g., 10h) Inhibitor->BRAF cluster_HCV HCV Replication Cycle ViralRNA Viral Genomic RNA (+ssRNA) Polyprotein Polyprotein Synthesis ViralRNA->Polyprotein Replication RNA Replication (dsRNA intermediate) ViralRNA->Replication template NS5B NS5B (RNA-dependent RNA Polymerase) Polyprotein->NS5B processed to NS5B->Replication catalyzes Inhibitor Benzimidazole Allosteric Inhibitor Inhibitor->NS5B Inhibits

References

An In-Depth Technical Guide on the Solubility Profile of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine, a key intermediate in the synthesis of various pharmaceutical compounds, particularly antifungal agents.[1] This document outlines its physicochemical properties, provides detailed experimental protocols for solubility determination, and presents a logical workflow for its application in drug discovery.

Physicochemical Properties

This compound is a solid compound at room temperature with the following known physical and chemical properties:

PropertyValueReference
Molecular Formula C₈H₈ClN₃
Molecular Weight 181.62 g/mol
Melting Point 250-255 °C[1]
Boiling Point 417.3±25.0 °C at 760 mmHg[1]
Density 1.4±0.1 g/cm³[1]
pKa (Predicted) 11.96±0.29[1]

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, it is reported to be soluble in some organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] The benzimidazole scaffold suggests that its aqueous solubility is likely pH-dependent.[2][3][4]

Table 2.1: Qualitative and Representative Quantitative Solubility Data

The following tables summarize the available qualitative data and provide a template with representative placeholder values for quantitative solubility in various solvents. These placeholder values are intended to guide experimental design and should be determined empirically.

SolventTypeSolubilityNotes
EthanolPolar ProticSoluble[1]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[1]
WaterPolar ProticSparingly Soluble (pH-dependent)Expected behavior for benzimidazoles
MethanolPolar ProticLikely SolublePlaceholder
AcetonePolar AproticModerately SolublePlaceholder
Dichloromethane (DCM)NonpolarSlightly SolublePlaceholder
TolueneNonpolarSlightly SolublePlaceholder

Table 2.2: Representative pH-Dependent Aqueous Solubility Profile

This table illustrates the expected trend of solubility in aqueous buffers at different pH values. Actual values need to be determined experimentally.

pHSolubility (µg/mL)Temperature (°C)
2.0100 - 50025
4.550 - 20025
6.810 - 5025
7.4<1025
9.0<1025

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for drug development. The following are detailed protocols for thermodynamic and kinetic solubility assays that can be adapted for this compound.

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, pH buffers, organic solvents).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker or rotator (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated solution from the undissolved solid by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with an appropriate solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Construct a calibration curve using standard solutions of known concentrations. Use the calibration curve to determine the concentration of the compound in the saturated solution, which represents its thermodynamic solubility.

Kinetic solubility assays are suitable for early-stage drug discovery to quickly assess the solubility of a large number of compounds.[5]

Protocol (Nephelometric Method):

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Dispense the DMSO stock solution into a 96-well microplate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM) and a final DMSO concentration of 1-2%.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking. Measure the turbidity (light scattering) of each well using a nephelometer. The point at which a significant increase in turbidity is observed indicates the kinetic solubility limit.

Logical Workflow in Drug Discovery

Given its application as a precursor for antifungal drugs, this compound fits into a typical drug discovery workflow. The following diagram illustrates this process.

DrugDiscoveryWorkflow node_synthesis Synthesis of This compound node_derivatization Chemical Derivatization & Library Synthesis node_synthesis->node_derivatization Precursor node_solubility Solubility Screening (Kinetic & Thermodynamic) node_derivatization->node_solubility node_in_vitro In Vitro Antifungal Assay (e.g., MIC determination) node_solubility->node_in_vitro Soluble Compounds node_hit_id Hit Identification node_in_vitro->node_hit_id node_lead_opt Lead Optimization (Structure-Activity Relationship) node_hit_id->node_lead_opt Active Hits node_lead_opt->node_solubility node_adme ADME/Tox Profiling node_lead_opt->node_adme node_in_vivo In Vivo Efficacy Studies node_adme->node_in_vivo node_candidate Preclinical Candidate Selection node_in_vivo->node_candidate

Caption: Antifungal Drug Discovery Workflow.

Conclusion

While specific quantitative solubility data for this compound remains limited, this guide provides the necessary framework for its characterization and application in a research and development setting. The provided experimental protocols offer robust methods for determining its solubility profile, a critical parameter for its successful use as a pharmaceutical intermediate. The logical workflow illustrates its potential role in the discovery of novel antifungal agents. Further empirical studies are essential to fully elucidate its solubility characteristics.

References

Synthesis of the Key Precursor: 4-chloro-o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of 5-chloro-1H-benzimidazole Precursors

This guide provides a comprehensive overview of the synthetic routes for producing 5-chloro-1H-benzimidazole, a crucial scaffold in medicinal chemistry. The focus is on the synthesis of its primary precursor, 4-chloro-o-phenylenediamine, and its subsequent cyclization to form the target benzimidazole ring system. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.

The most pivotal precursor for the synthesis of 5-chloro-1H-benzimidazole is 4-chloro-o-phenylenediamine (also known as 4-chloro-1,2-phenylenediamine).[1] This aromatic diamine serves as the foundational building block for constructing the benzimidazole core. A common industrial synthesis route begins with 1,4-dichlorobenzene.

The synthesis involves a three-step process:

  • Nitration: 1,4-dichlorobenzene is nitrated to yield 2,5-dichloronitrobenzene.

  • Amination: The 2,5-dichloronitrobenzene is then selectively aminated to form 4-chloro-2-nitroaniline.

  • Reduction: Finally, the nitro group of 4-chloro-2-nitroaniline is reduced to an amine, affording the desired 4-chloro-o-phenylenediamine.[2]

start 1,4-Dichlorobenzene step1 2,5-Dichloronitrobenzene start->step1 Nitration (HNO3, H2SO4) step2 4-Chloro-2-nitroaniline step1->step2 Amination (aq. NH4OH) end_product 4-Chloro-o-phenylenediamine step2->end_product Reduction (e.g., H2, Catalyst)

Synthetic pathway for 4-chloro-o-phenylenediamine.
Data Presentation: Synthesis of 4-chloro-o-phenylenediamine

StepReactantReagentsTemperature (°C)Yield (%)Reference
1. Nitration 1,4-DichlorobenzeneNitrating acid--[2]
2. Amination 2,5-Dichloronitrobenzene60-90% aq. NH4OH (10-36 molar excess)160-220-[2]
3. Reduction 4-Chloro-2-nitroanilineCatalytic Hydrogenation--[2]
Specific yields for each step are often proprietary; however, the overall process from 1,4-dichlorobenzene is reported to have a total yield of approximately 90%.[2]
Experimental Protocol: Synthesis of 4-chloro-o-phenylenediamine

Step 1: Nitration of 1,4-Dichlorobenzene

  • 1,4-dichlorobenzene is nitrated to give 2,5-dichloronitrobenzene. This is a standard electrophilic aromatic substitution reaction using a mixture of nitric acid and sulfuric acid.

Step 2: Amination of 2,5-Dichloronitrobenzene

  • The resulting 2,5-dichloronitrobenzene is reacted with a 10-36 molar excess of a 60-90% aqueous ammonium hydroxide solution.[2]

  • The reaction is carried out at a temperature of 160°C to 220°C in a sealed reactor.[2]

  • This selective amination yields 4-chloro-2-nitroaniline.

Step 3: Catalytic Hydrogenation of 4-chloro-2-nitroaniline

  • The 4-chloro-2-nitroaniline obtained is subjected to catalytic hydrogenation to reduce the nitro group.

  • Common catalysts for this reduction include palladium on carbon (Pd/C) or Raney nickel.

  • The reaction is typically carried out in a solvent such as ethanol or methanol under a hydrogen atmosphere.

  • Upon completion, the catalyst is filtered off, and the solvent is removed to yield 4-chloro-o-phenylenediamine.[3]

Synthesis of 5-chloro-1H-benzimidazole from Precursors

The formation of the 5-chloro-1H-benzimidazole ring is most commonly achieved through the condensation and subsequent cyclization of 4-chloro-o-phenylenediamine with a one-carbon electrophile.[4] Several methods are widely employed, differing primarily in the choice of the C1 synthon and the reaction conditions.

cluster_reagents C1 Synthons precursor 4-Chloro-o-phenylenediamine product 5-Chloro-1H-benzimidazole precursor->product Cyclocondensation formic_acid Formic Acid formic_acid->precursor aldehyde Aldehyde + Oxidant aldehyde->precursor carboxylic_acid Carboxylic Acid carboxylic_acid->precursor orthoester Orthoester orthoester->precursor

Cyclization routes to 5-chloro-1H-benzimidazole.
Data Presentation: Cyclization of 4-chloro-o-phenylenediamine

MethodC1 SynthonCatalyst / ConditionsSolventTime (h)Yield (%)Reference
Phillips Condensation Formic Acid4M HCl, refluxWater2~85 (general)[5]
Aldehyde Condensation Aromatic AldehydesSodium metabisulfite (Na₂S₂O₅)Ethanol6-12 (conventional)40-99 (microwave)[4]
Aldehyde (p-TSOH) Aromatic Aldehydesp-Toluenesulfonic acid (p-TSOH)Toluene2-3-[6]
Carboxylic Acid Anthranilic Acid4M HCl, refluxWater24-[7]
Microwave-Assisted Aromatic Aldehydes-Ethanol0.17-0.2540-99[4]
Experimental Protocols: Key Cyclization Methodologies

Method 1: Phillips Condensation with Formic Acid This is a classic and widely used method for synthesizing unsubstituted benzimidazoles at the 2-position.

  • In a round-bottomed flask, 4-chloro-o-phenylenediamine (1 mole) is mixed with 90% formic acid (1.5 moles).[5]

  • The mixture is heated in a water bath at 100°C for two hours.[5]

  • After cooling, the reaction mixture is neutralized carefully with a 10% sodium hydroxide solution until it is just alkaline.

  • The precipitated crude 5-chloro-1H-benzimidazole is collected by suction filtration, washed with cold water, and dried.

  • Purification can be achieved by recrystallization from boiling water.[5]

Method 2: Condensation with Aromatic Aldehydes This method is versatile for producing 2-substituted benzimidazoles.

  • A mixture of 4-chloro-o-phenylenediamine (1 eq.), a substituted aromatic aldehyde (1 eq.), and sodium metabisulfite (1.5 eq.) in ethanol is prepared.[4]

  • Conventional Heating: The mixture is refluxed for 6-12 hours.[4]

  • Microwave Irradiation: The mixture is subjected to microwave irradiation for 10-15 minutes.[4]

  • After the reaction, the solvent is evaporated under reduced pressure.

  • The residue is then treated with cold water, and the resulting solid product is filtered, washed, and purified by recrystallization.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix 4-chloro-o-phenylenediamine, aldehyde, and Na2S2O5 in ethanol B1 Reflux for 6-12h (Conventional) A->B1 B2 Microwave for 10-15min (Microwave-Assisted) A->B2 C Evaporate Solvent B1->C B2->C D Treat with Cold Water C->D E Filter Solid Product D->E F Recrystallize E->F

Experimental workflow for aldehyde condensation.

References

Technical Guide: Spectroscopic and Synthetic Profile of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine, a key intermediate in the development of antifungal agents.[1] Due to the limited availability of direct experimental data for this specific molecule, this document presents a predictive analysis based on spectroscopic data from closely related benzimidazole derivatives, namely 5-Chloro-1H-benzo[d]imidazole and 2-(Chloromethyl)-1H-benzo[d]imidazole.[2] This guide includes predicted spectroscopic data tables, detailed experimental protocols for synthesis and characterization, and a workflow diagram for its preparation.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of the core 5-chloro-1H-benzo[d]imidazole structure and the influence of a 2-methanamine substituent.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~12.7br s1HN1-H
~7.70d1HH-4
~7.65d1HH-7
~7.25dd1HH-6
~4.10s2H-CH₂-NH₂
~2.50br s2H-CH₂-NH₂

Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~152.5C-2
~142.0C-7a
~133.0C-3a
~128.0C-5
~123.0C-6
~118.0C-4
~112.0C-7
~40.0-CH₂-

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
181/183High[M]⁺ (Molecular Ion)
166/168Moderate[M - NH₂]⁺
152/154High[M - CH₂NH₂]⁺
117Moderate[M - CH₂NH₂ - Cl]⁺

Table 4: Predicted Infrared (IR) Spectroscopic Data

(Technique: KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadN-H stretch (amine and imidazole)
3150-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1620-1600MediumC=N stretch
1480-1450StrongAromatic C=C stretch
850-800StrongC-Cl stretch

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of (1H-benzo[d]imidazol-2-yl)methanamine.[3][4]

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Glycine

  • 4 M Hydrochloric Acid

  • Toluene

  • Sodium Bicarbonate (solid)

  • Anhydrous Sodium Sulfate

  • Ethanol

Procedure:

  • A mixture of 4-chloro-1,2-phenylenediamine (10 mmol) and glycine (12 mmol) is suspended in 4 M hydrochloric acid (25 mL).

  • The reaction mixture is heated under reflux for 24 hours.

  • The mixture is then cooled to room temperature and neutralized by the slow addition of solid sodium bicarbonate until the pH is approximately 8.

  • The resulting precipitate is collected by vacuum filtration and washed with cold water.

  • The crude product is dried and then recrystallized from ethanol to yield pure this compound.

Spectroscopic Characterization

Sample Preparation:

  • Accurately weigh 5-10 mg of the synthesized compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Key parameters to observe include the chemical shifts of the aromatic protons, the methylene protons, the amine protons, and the imidazole N-H proton.[5]

  • ¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer. Identify the chemical shifts of the aromatic carbons, the C-2 carbon of the imidazole ring, and the methylene carbon.

Sample Preparation:

  • Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

Data Acquisition:

  • Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺). Analyze the fragmentation pattern to confirm the structure. The presence of a chlorine atom will be indicated by an M+2 peak with approximately one-third the intensity of the molecular ion peak.

Sample Preparation:

  • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide powder and pressing it into a transparent disk.

Data Acquisition:

  • Technique: Fourier-Transform Infrared (FTIR) spectroscopy.

  • Analysis: Record the spectrum in the 4000-400 cm⁻¹ range. Identify the characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=N, C=C, and C-Cl bonds.[6]

Workflow and Pathway Diagrams

The following diagrams illustrate the synthetic workflow and a conceptual relationship for the characterization of the target compound.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification 4-Chloro-1,2-phenylenediamine 4-Chloro-1,2-phenylenediamine Reaction Reaction 4-Chloro-1,2-phenylenediamine->Reaction Glycine Glycine Glycine->Reaction 4M HCl 4M HCl 4M HCl->Reaction Reflux, 24h Reflux, 24h Reflux, 24h->Reaction Neutralization (NaHCO3) Neutralization (NaHCO3) Filtration Filtration Neutralization (NaHCO3)->Filtration Recrystallization (Ethanol) Recrystallization (Ethanol) Filtration->Recrystallization (Ethanol) Product This compound Recrystallization (Ethanol)->Product Reaction->Neutralization (NaHCO3)

Caption: Synthetic route for this compound.

G Spectroscopic Characterization Workflow cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized_Product Purified Product NMR NMR Spectroscopy (1H & 13C) Synthesized_Product->NMR MS Mass Spectrometry (EI/ESI) Synthesized_Product->MS IR IR Spectroscopy (FTIR) Synthesized_Product->IR Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Confirmation IR->Structure_Confirmation

Caption: Workflow for the structural elucidation of the synthesized product.

References

Unlocking the Therapeutic Potential of Benzimidazole Compounds: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold represents a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the key molecular targets of benzimidazole compounds, with a particular focus on their anticancer properties. By delving into the mechanisms of action, summarizing quantitative data, and detailing experimental protocols, this document serves as a comprehensive resource for researchers and drug development professionals in the field.

Core Therapeutic Targets and Mechanisms of Action

Benzimidazole derivatives exert their therapeutic effects by interacting with a variety of molecular targets crucial for cellular function and proliferation. The primary targets identified to date include tubulin, protein kinases, topoisomerases, and key players in cellular signaling pathways such as the p53 pathway.

Tubulin Polymerization Inhibition: Disrupting the Cytoskeleton

A well-established mechanism of action for many benzimidazole compounds, particularly anthelmintics like albendazole and fenbendazole, is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Microtubules are essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell structure. By binding to β-tubulin, benzimidazoles prevent the assembly of microtubules, leading to cell cycle arrest in the G2/M phase, mitotic catastrophe, and ultimately, apoptosis.[1][3] This antimitotic activity is a cornerstone of their anticancer potential.

Protein Kinase Inhibition: Halting Aberrant Signaling

Protein kinases are a large family of enzymes that play a critical role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Benzimidazole derivatives have been shown to inhibit a range of protein kinases, often acting as ATP-competitive inhibitors.[4][5]

Key kinase targets include:

  • Epidermal Growth Factor Receptor (EGFR) and other Tyrosine Kinases: Compounds have been developed that show inhibitory activity against EGFR and ErbB2, with IC50 values in the nanomolar to low micromolar range.[6]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, benzimidazoles can disrupt angiogenesis, a critical process for tumor growth and metastasis.

  • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK4 and CDK6, leads to cell cycle arrest in the G1 phase.[7]

  • Aurora Kinases: These kinases are essential for mitosis, and their inhibition by benzimidazole derivatives can lead to mitotic arrest and apoptosis.[7]

  • MEK1/2: Selumetinib, a benzimidazole derivative, is an allosteric inhibitor of MEK1/2, disrupting the Raf-MEK-ERK signaling pathway.[4]

  • Protein Kinase CK2: 4,5,6,7-tetraiodobenzimidazole (TIBI) is a potent ATP-competitive inhibitor of CK2.[4]

Topoisomerase Inhibition: Inducing DNA Damage

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. Benzimidazole derivatives have been identified as inhibitors of both topoisomerase I and II.[8][9] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks, triggering a DNA damage response and apoptosis.

Activation of the p53 Signaling Pathway: Restoring Tumor Suppression

The tumor suppressor protein p53 plays a central role in preventing cancer development. In many tumors with wild-type p53, its function is inhibited by negative regulators such as Mdm2 and MdmX. Certain benzimidazole anthelmintics, including albendazole and fenbendazole, have been shown to activate the p53 pathway by downregulating the expression of Mdm2 and MdmX.[3][10] This leads to the stabilization and activation of p53, resulting in the induction of p21 and subsequent cell cycle arrest and apoptosis.[3][10]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of various benzimidazole derivatives against their respective targets and cancer cell lines. This data provides a comparative overview of the potency of different compounds.

Table 1: Inhibition of Tubulin Polymerization by Benzimidazole Derivatives

CompoundIC50 (µM)Reference
Compound 7n5.05 ± 0.13[1][2]
Compound 12j5.65 ± 0.05[11]
Compound 10m2.36 ± 0.20[11]
Compound 14d7.63[12]
Compound 14o8.77[12]

Table 2: Inhibition of Protein Kinases by Benzimidazole Derivatives

CompoundTarget KinaseIC50 (µM)Reference
TIBICK20.023[4]
Compound 32EGFR0.086[6]
Gefitinib (Control)EGFR0.052[6]
AbemaciclibCDK40.002[7]
AbemaciclibCDK60.010[7]
Compound 23CK1δ0.0986[13]

Table 3: Inhibition of Topoisomerases by Benzimidazole Derivatives

CompoundTargetIC50 (µM)Reference
Compound 4hTopoisomerase I4.56 ± 0.18[8]
Compound 4bTopoisomerase I7.34 ± 0.21[8]
2-Phenoxymethylbenzimidazole (17)Topoisomerase I14.1[9]
5-Chloro-2-(p-methylphenyl)benzoxazole (4)Topoisomerase II22.3[9]
2-(p-nitrobenzyl)benzoxazole (6)Topoisomerase II17.4[9]
Compound 32Topo I2.52[6]

Table 4: Cytotoxicity of Benzimidazole Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Compound 7nSK-Mel-282.55 - 17.89[1][2]
Compound 7uSK-Mel-282.55 - 17.89[1][2]
Compound 4hA549 (Lung)4.56 ± 0.18[8]
Compound 4bA549 (Lung)7.34 ± 0.21[8]
Compound 23aA549, MCF-7, HEP-G2, OVCAR-38.91 - 10.93[14]
FlubendazolePancreatic, Paraganglioma, Colorectal Cancer0.01 - 0.67[15]
MebendazolePancreatic, Paraganglioma, Colorectal Cancer0.01 - 1.26[15]
AlbendazolePancreatic, Paraganglioma, Colorectal Cancer0.05 - 0.29[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic targets of benzimidazole compounds.

Tubulin Polymerization Assay (Turbidity-based)

This assay measures the inhibition of tubulin polymerization by monitoring the increase in light scattering as microtubules form.[16]

Materials:

  • Purified tubulin (e.g., porcine brain tubulin)

  • GTP solution

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • Benzimidazole compound dissolved in DMSO

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well plates

Procedure:

  • Prepare a reaction mixture containing tubulin and polymerization buffer on ice.

  • Add the benzimidazole compound at various concentrations (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Add the tubulin/buffer mixture to the wells.

  • Initiate polymerization by adding GTP and immediately placing the plate in the spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).

  • Plot absorbance versus time to generate polymerization curves.

  • Calculate the rate of polymerization and the extent of inhibition for each compound concentration.

  • Determine the IC50 value by fitting the dose-response data to a suitable model.

In Vitro Kinase Inhibition Assay (Luminescent)

This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[17][18]

Materials:

  • Recombinant kinase (e.g., EGFR, FLT3)

  • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1 for EGFR)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Benzimidazole compound dissolved in DMSO

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the benzimidazole compound in DMSO.

  • In a 384-well plate, add the compound dilutions. Include positive (known inhibitor) and negative (DMSO) controls.

  • Add a solution containing the kinase and substrate in kinase assay buffer to each well.

  • Initiate the reaction by adding ATP solution.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the reagent from the kinase assay kit.

  • Add the detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Topoisomerase I Inhibition Assay (DNA Relaxation)

This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine)

  • Benzimidazole compound dissolved in DMSO

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of the benzimidazole compound.

  • Add Topoisomerase I to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topology by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition is observed as the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form.

  • Quantify the band intensities to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20][21][22]

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • Benzimidazole compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the benzimidazole compound for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a multi-well spectrophotometer.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value from the dose-response curve.

Visualizing Molecular Interactions and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the therapeutic action of benzimidazole compounds.

G Experimental Workflow: Tubulin Polymerization Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Solution mix Mix Tubulin, Buffer, and Compound prep_tubulin->mix prep_compound Prepare Benzimidazole Dilutions prep_compound->mix prep_buffer Prepare Polymerization Buffer prep_buffer->mix initiate Initiate with GTP at 37°C mix->initiate measure Measure Absorbance at 340 nm initiate->measure Time course plot Plot Absorbance vs. Time measure->plot calculate Calculate Inhibition Rate plot->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the in vitro tubulin polymerization inhibition assay.

G Signaling Pathway: Benzimidazole-Induced p53 Activation cluster_p53_regulation p53 Regulation benzimidazole Benzimidazole (e.g., Albendazole, Fenbendazole) mdm2 Mdm2 benzimidazole->mdm2 Inhibits Expression mdmx MdmX benzimidazole->mdmx Inhibits Expression p53 p53 mdm2->p53 Inhibits mdmx->p53 Inhibits p21 p21 p53->p21 Activates apoptosis Apoptosis p53->apoptosis Induces cell_cycle Cell Cycle Arrest p21->cell_cycle Induces

Caption: Benzimidazole-mediated activation of the p53 tumor suppressor pathway.

G Signaling Pathway: Benzimidazole Inhibition of Raf-MEK-ERK Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK1/2 raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival erk->proliferation selumetinib Benzimidazole (Selumetinib) selumetinib->mek Inhibits

Caption: Inhibition of the Raf-MEK-ERK signaling pathway by Selumetinib.

References

In Silico Modeling of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, specific in silico modeling studies and comprehensive biological activity data for (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine are not extensively available in the public domain. This guide, therefore, utilizes established methodologies and data from closely related benzimidazole derivatives to provide a comprehensive framework for the in silico analysis of this compound. The principles and protocols described herein are directly applicable to the computational evaluation of this compound.

Introduction

This compound is a member of the benzimidazole class of heterocyclic aromatic organic compounds. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active molecules with a wide range of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities. The introduction of a chloro substituent at the 5-position and a methanamine group at the 2-position of the benzimidazole ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets.

In silico modeling has become an indispensable tool in modern drug discovery and development. By employing computational techniques, researchers can predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and potential biological activities of a compound before its synthesis and experimental testing. This approach significantly reduces the time and cost associated with drug development and allows for the rational design of more potent and selective drug candidates.

This technical guide provides a comprehensive overview of the key in silico methodologies for characterizing this compound. The workflow encompasses ligand and protein preparation, molecular docking, and ADMET prediction, providing a robust framework for its virtual screening and characterization.

Synthesis and Characterization

Analogous Synthesis Protocol:

A plausible synthetic route would involve the condensation reaction of 4-chloro-o-phenylenediamine with an appropriate glycine derivative. A general procedure for the synthesis of 2-aminomethylbenzimidazoles involves the reaction of o-phenylenediamine with amino acids.

General Experimental Protocol for Analogous Synthesis:

  • To a solution of 4-chloro-o-phenylenediamine (1 equivalent) in a suitable solvent (e.g., toluene or ethanol), an amino acid such as glycine (1.2-1.5 equivalents) is added.

  • The reaction mixture is heated to reflux for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent to yield the desired this compound.

Characterization:

The structure of the synthesized compound would be confirmed using various spectroscopic techniques:

  • ¹H NMR and ¹³C NMR: To determine the chemical structure and identify the different protons and carbons in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

In Silico Modeling Workflow

Due to the limited availability of specific biological data for this compound, this section will outline a general yet detailed workflow for its in silico modeling. This workflow is based on established protocols for other benzimidazole derivatives and serves as a template for future computational studies on the target molecule.

in_silico_workflow cluster_prep Preparation cluster_modeling Modeling cluster_analysis Analysis & Validation ligand_prep Ligand Preparation This compound docking Molecular Docking ligand_prep->docking 3D Structure admet ADMET Prediction ligand_prep->admet 2D/3D Structure protein_prep Target Protein Preparation (e.g., from PDB) protein_prep->docking Prepared Receptor md_sim Molecular Dynamics Simulation docking->md_sim Best Docked Pose binding_analysis Binding Mode & Affinity Analysis docking->binding_analysis property_analysis Pharmacokinetic & Toxicity Profile admet->property_analysis stability_analysis Complex Stability & Interaction Dynamics md_sim->stability_analysis

Caption: General in silico modeling workflow for this compound.
Ligand Preparation

The initial step in any in silico study is the preparation of the ligand's three-dimensional (3D) structure.

Experimental Protocol:

  • 2D Structure Drawing: The 2D structure of this compound is drawn using a chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Generation: The 2D structure is converted into a 3D structure using software like Avogadro or the builder module in molecular modeling suites (e.g., Schrödinger Maestro, MOE).

  • Energy Minimization: The 3D structure is then subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using molecular mechanics force fields such as MMFF94 or OPLS.

  • Protonation State Determination: The protonation state of the molecule at a physiological pH (e.g., 7.4) is determined, as it significantly influences its interactions with biological targets.

Target Identification and Protein Preparation

Identifying the potential biological targets of a compound is a crucial step. For novel compounds, this can be achieved through ligand-based or structure-based approaches. Given the broad spectrum of activity of benzimidazoles, potential targets could include kinases, polymerases, or microbial enzymes. For this guide, we will assume a hypothetical protein target has been identified.

Experimental Protocol:

  • Protein Structure Retrieval: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The raw PDB structure is prepared for docking. This involves:

    • Removing water molecules and other non-essential ligands.

    • Adding hydrogen atoms.

    • Assigning correct bond orders and protonation states to amino acid residues.

    • Repairing any missing residues or loops.

    • Minimizing the energy of the protein structure to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is used to predict the binding affinity and analyze the binding mode of the ligand-protein complex.

Experimental Protocol:

  • Binding Site Definition: The active site or binding pocket of the protein is defined. This can be done based on the location of a co-crystallized ligand or by using pocket detection algorithms.

  • Docking Simulation: The prepared ligand is docked into the defined binding site of the prepared protein using docking software such as AutoDock Vina, Glide, or GOLD.

  • Pose Generation and Scoring: The docking program generates multiple possible binding poses of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analysis of Results: The top-ranked docking poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Data Presentation:

The results of the molecular docking study would be summarized in a table.

Parameter Value
Protein Target [Hypothetical Target Name, PDB ID]
Docking Score (kcal/mol) [e.g., -8.5]
Key Interacting Residues [e.g., TYR234, LYS89, PHE178]
Types of Interactions [e.g., Hydrogen bond with LYS89, Pi-pi stacking with PHE178]

ADMET Prediction

ADMET prediction is essential for evaluating the drug-likeness of a compound. These predictions help in identifying potential liabilities early in the drug discovery process.

Experimental Protocol:

  • The 2D or 3D structure of this compound is submitted to various online tools or software packages (e.g., SwissADME, pkCSM, StarDrop) that predict a range of physicochemical and pharmacokinetic properties.

Data Presentation:

The predicted ADMET properties are summarized in a table for easy comparison against desired ranges for drug candidates.

Property Predicted Value Favorable Range
Physicochemical Properties
Molecular Weight ( g/mol )[Predicted Value]< 500
LogP (Octanol/Water Partition Coefficient)[Predicted Value]< 5
Hydrogen Bond Donors[Predicted Value]< 5
Hydrogen Bond Acceptors[Predicted Value]< 10
Topological Polar Surface Area (TPSA) (Ų)[Predicted Value]< 140
Pharmacokinetics
Human Intestinal Absorption (%)[Predicted Value]> 80%
Blood-Brain Barrier (BBB) Permeation[Predicted Value][Yes/No]
P-glycoprotein Substrate[Predicted Value][Yes/No]
CYP450 Inhibition (e.g., CYP2D6, CYP3A4)[Predicted Value][Inhibitor/Non-inhibitor]
Toxicity
AMES Mutagenicity[Predicted Value][Non-mutagenic]
hERG Inhibition[Predicted Value][Low/High Risk]
Hepatotoxicity[Predicted Value][Yes/No]

Advanced In Silico Modeling Techniques

For a more in-depth understanding of the compound's behavior, more advanced computational methods can be employed.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

Experimental Protocol:

  • The best-ranked docked pose of the ligand-protein complex is used as the starting point for the MD simulation.

  • The complex is solvated in a water box with appropriate ions to neutralize the system.

  • The system is then subjected to energy minimization, followed by a series of heating and equilibration steps.

  • A production MD run is performed for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • The trajectory from the MD simulation is analyzed to assess the stability of the complex, identify persistent interactions, and calculate binding free energies.

md_simulation_workflow start Start with Docked Complex solvation Solvation & Ionization start->solvation minimization Energy Minimization solvation->minimization equilibration Heating & Equilibration minimization->equilibration production Production MD Run equilibration->production analysis Trajectory Analysis (RMSD, RMSF, H-bonds) production->analysis

Caption: Workflow for Molecular Dynamics Simulation.
Quantitative Structure-Activity Relationship (QSAR)

If a dataset of structurally related benzimidazole derivatives with corresponding biological activity data is available, a QSAR model can be developed to predict the activity of new compounds.

Experimental Protocol:

  • Data Collection: A dataset of benzimidazole analogs with their measured biological activities (e.g., IC50 values) is compiled.

  • Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and quantum-chemical) are calculated for each molecule in the dataset.

  • Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity.

  • Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. While specific experimental data for this compound is currently limited, the methodologies described provide a robust framework for its computational evaluation. By leveraging molecular docking, ADMET prediction, and advanced techniques like molecular dynamics simulations and QSAR, researchers can gain valuable insights into the potential of this and other novel benzimidazole derivatives as therapeutic agents, thereby accelerating the drug discovery and development process. Future experimental studies are warranted to validate the in silico predictions and fully elucidate the pharmacological profile of this compound.

Methodological & Application

Application Notes and Protocols for (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine is a heterocyclic amine containing a chlorinated benzimidazole core. This structural motif is of significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of novel therapeutic agents.[1] Notably, it serves as a precursor for the development of new antifungal drugs.[1] The benzimidazole scaffold is a well-established pharmacophore found in a variety of biologically active compounds, exhibiting a broad range of activities including antimicrobial, anticancer, and anti-inflammatory properties. These application notes provide a detailed experimental protocol for the synthesis of this compound and discuss its potential applications based on the biological activities of structurally related compounds.

Physicochemical Properties

PropertyValueSource
CAS Number 273399-95-4Internal
Molecular Formula C8H8ClN3Internal
Molecular Weight 181.62 g/mol Internal
Appearance SolidInternal
Solubility Soluble in ethanol and dimethyl sulfoxideInternal

Experimental Protocols

Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound via the condensation of 4-chloro-o-phenylenediamine and glycine. This method is adapted from similar benzimidazole synthesis procedures.[2]

Materials:

  • 4-chloro-o-phenylenediamine

  • Glycine

  • Hydrochloric acid (4 M)

  • Sodium hydroxide (10%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • pH meter

Procedure:

  • In a round-bottom flask, combine 4-chloro-o-phenylenediamine (1 equivalent) and glycine (1.2 equivalents).

  • Add 4 M hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 10% sodium hydroxide solution to a pH of 8-9.

  • The resulting precipitate is the crude product.

  • Filter the solid product and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

DOT Script for Synthesis Workflow:

G cluster_start Starting Materials 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Condensation Condensation 4-chloro-o-phenylenediamine->Condensation Glycine Glycine Glycine->Condensation Neutralization Neutralization Condensation->Neutralization  4M HCl, Reflux Purification Purification Neutralization->Purification  10% NaOH Final_Product This compound Purification->Final_Product  Recrystallization from Ethanol

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

Antifungal Activity

Derivatives of 2-chloromethyl-1H-benzimidazole have demonstrated notable antifungal properties against various phytopathogenic fungi. The structure-activity relationship (SAR) studies of these compounds indicate that the presence and position of a chlorine atom on the benzene ring can influence the antifungal activity.

Table 1: Antifungal Activity of Selected 2-Chloromethyl-1H-benzimidazole Derivatives

CompoundFungusIC50 (µg/mL)Reference
5b Cytospora sp.30.97[3][4]
C. gloeosporioides11.38[3][4]
B. cinerea57.71[3][4]
F. solani40.15[3][4]
4m C. gloeosporioides20.76[3][4]
A. solani27.58[3][4]
F. solani18.60[3][4]
7f B. cinerea13.36[3]
Cytotoxicity

Some benzimidazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown antiproliferative activity. While direct data for the title compound is unavailable, these findings suggest that derivatives of this compound could be explored for their anticancer potential.

Proposed Mechanism of Action

The primary proposed mechanism of action for many benzimidazole-based antifungal agents, particularly the azole class, is the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. The enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme, is a key target in this pathway.

DOT Script for a Generalized Antifungal Mechanism:

G cluster_pathway Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol  Lanosterol 14α-demethylase Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane  Incorporation Disruption Disrupted Membrane Integrity & Fungal Cell Death Fungal_Cell_Membrane->Disruption Benzimidazole_Derivative This compound Derivative Inhibition Benzimidazole_Derivative->Inhibition Inhibition->Ergosterol  Inhibition

Caption: Proposed mechanism of action for benzimidazole-based antifungals.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of antifungal agents. The provided synthesis protocol offers a reliable method for its preparation. Further research into the biological activities of its derivatives is warranted to explore its full therapeutic potential.

References

Application Notes and Protocols for Antifungal Drug Screening of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the screening protocols and potential applications of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine and related 5-chlorobenzimidazole derivatives as potential antifungal agents. The information is intended to guide researchers in the evaluation of this class of compounds for further drug development.

Introduction

This compound is a benzimidazole derivative that serves as a key intermediate in the synthesis of novel antifungal drug candidates. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with several derivatives exhibiting potent antifungal activity. Notably, the presence of a chlorine atom at the 5-position of the benzimidazole ring has been associated with enhanced antifungal efficacy in various studies. The primary mechanism of action for many antifungal benzimidazoles is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By targeting the enzyme 14α-demethylase, these compounds disrupt membrane integrity, leading to fungal cell death.

This document outlines the synthesis, in vitro screening protocols, and potential signaling pathways associated with this compound and its analogs.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table summarizes representative Minimum Inhibitory Concentration (MIC) values for closely related 5-chlorobenzimidazole derivatives against various fungal pathogens. These values are indicative of the potential antifungal activity of this compound class.

Compound ClassFungal StrainMIC Range (µg/mL)Reference CompoundMIC (µg/mL)
5-Chlorobenzimidazole DerivativesCandida albicans0.5 - 16Fluconazole0.25 - 4
Candida glabrata1 - 32Fluconazole8 - 64
Candida krusei4 - 64Fluconazole16 - 128
Aspergillus fumigatus0.25 - 8Voriconazole0.25 - 1
Cryptococcus neoformans0.5 - 16Amphotericin B0.125 - 1

Note: The MIC values presented are a general representation from various studies on 5-chlorobenzimidazole derivatives and should be confirmed for specific compounds through rigorous experimental testing.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the title compound, which may require optimization.

Materials:

  • 4-Chloro-1,2-phenylenediamine

  • Glycine

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Activated charcoal

  • Standard laboratory glassware and equipment

Procedure:

  • Condensation: In a round-bottom flask, dissolve 4-Chloro-1,2-phenylenediamine (1 equivalent) and glycine (1.2 equivalents) in ethanol.

  • Add concentrated hydrochloric acid (2-3 equivalents) dropwise to the mixture while stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium hydroxide until a precipitate is formed.

  • Filter the crude product and wash it with cold water.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound. The use of activated charcoal may be necessary for decolorization.

  • Characterize the final product using techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts and M38 for filamentous fungi.

Materials:

  • This compound or its derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antifungal drugs (e.g., Fluconazole, Voriconazole)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a standardized inoculum suspension in RPMI-1640 medium, adjusting the concentration spectrophotometrically to the desired cell density (typically 0.5-2.5 x 10³ cells/mL for yeasts and 0.4-5 x 10⁴ conidia/mL for molds).

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition for azoles and related compounds) compared to the growth control. The endpoint can be determined visually or by using a microplate reader.

Mandatory Visualizations

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 14α-demethylase (Erg11p/CYP51) Lanosterol->Erg11 Catalyzes Intermediate_Sterols Intermediate Sterols Erg11->Intermediate_Sterols Fungal_Cell_Membrane Fungal Cell Membrane (Altered Fluidity & Integrity) Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Ergosterol->Fungal_Cell_Membrane Incorporates into Benzimidazole This compound & Analogs Benzimidazole->Erg11 Inhibits

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Experimental Workflow: Antifungal Drug Screening

Antifungal_Screening_Workflow Start Start: Compound Library (this compound analogs) Primary_Screening Primary Screening (e.g., Broth Microdilution MIC) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant antifungal activity) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Dose-response, Spectrum of activity) Hit_Identification->Secondary_Screening Cytotoxicity_Assay Cytotoxicity Assay (e.g., against mammalian cell lines) Secondary_Screening->Cytotoxicity_Assay Lead_Selection Lead Selection (Potent and non-toxic compounds) Cytotoxicity_Assay->Lead_Selection Mechanism_of_Action Mechanism of Action Studies (e.g., Ergosterol quantification) Lead_Selection->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Murine models of infection) Mechanism_of_Action->In_Vivo_Efficacy End Preclinical Candidate In_Vivo_Efficacy->End Antifungal_Development_Cascade Target_Identification Target Identification (e.g., Ergosterol Biosynthesis) Compound_Synthesis Compound Synthesis (this compound) Target_Identification->Compound_Synthesis informs In_Vitro_Screening In Vitro Screening (MIC Determination) Compound_Synthesis->In_Vitro_Screening provides compounds for SAR_Studies Structure-Activity Relationship (SAR) In_Vitro_Screening->SAR_Studies generates data for Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization guides Lead_Optimization->Compound_Synthesis refines Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development leads to

Application Notes and Protocols: Cytotoxicity of Benzimidazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] Their structural similarity to naturally occurring nucleotides allows them to interact with various biomolecules, leading to a range of therapeutic effects, including anticancer properties.[1] The benzimidazole core is a key pharmacophore in the development of novel antitumor agents, with several derivatives demonstrating potent cytotoxic effects against a multitude of cancer cell lines.[1][4] These compounds exert their anticancer activity through diverse mechanisms, such as disrupting microtubule polymerization, inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer progression.[1][4][5] This document provides detailed application notes on the cytotoxicity of benzimidazole derivatives in cancer cell lines, experimental protocols for assessing their activity, and a summary of their quantitative effects.

Mechanisms of Anticancer Action

Benzimidazole derivatives employ a multi-pronged approach to inhibit cancer cell growth and proliferation. Their mechanisms of action often involve the following:

  • Microtubule Disruption: A primary mechanism for many benzimidazole derivatives is the inhibition of tubulin polymerization.[4][6] By binding to β-tubulin, they disrupt the formation of microtubules, which are essential for mitotic spindle formation and cell division. This leads to mitotic arrest, primarily in the G2/M phase of the cell cycle, and subsequent apoptotic cell death.[1][4][6]

  • Induction of Apoptosis: Benzimidazole derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells.[1][7][8] This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9] They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are the executioners of apoptosis.[10]

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells at various checkpoints.[1][5] For instance, some derivatives cause cell cycle arrest at the G2/M phase, while others may induce arrest at the G0/G1 or S phase.[1][3][11]

  • Inhibition of Signaling Pathways: Benzimidazole derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer. These include the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell survival and proliferation.[5] Some derivatives can also induce the generation of reactive oxygen species (ROS), leading to the activation of stress-activated protein kinase pathways like JNK, which can promote apoptosis.[7][9]

  • Enzyme Inhibition: Certain benzimidazole derivatives can inhibit the activity of enzymes that are critical for cancer cell growth and survival, such as topoisomerases and various kinases.[5][12]

Data Presentation: Cytotoxicity of Benzimidazole Derivatives

The following tables summarize the cytotoxic activity of various benzimidazole derivatives against different human cancer cell lines, presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

DerivativeCancer Cell LineCell Line TypeIC50 (µM)Reference
Novel oxetanyl substituted compound 18Prostate CancerProstate0.9 - 3.8[13]
Novel oxetanyl substituted compound 18Lung CancerLung0.9 - 3.8[13]
Novel oxetanyl substituted compound 18Ovarian CancerOvary0.9 - 3.8[13]
2-aryl benzimidazole (Compound 8m)SW480Colon6.77[9]
2-aryl benzimidazole (Compound 8m)HCT116Colon3.33[9]
Chrysin benzimidazole derivative (Compound 1)MFCForestomach Carcinoma25.72 ± 3.95[1]
Benzimidazole derivative 5aA549Lung2.2[1]
N-substituted benzimidazole (20a, 20c, 20d, 21a–21c, 22c, 22d, 23a–23c)OVCAR-3Ovary10.34 - 14.88[1]
Bromo-derivative (Compound 5)MCF-7Breast17.8 ± 0.24 (µg/mL)[11]
Bromo-derivative (Compound 5)DU-145Prostate10.2 ± 1.4 (µg/mL)[11]
Bromo-derivative (Compound 5)H69ARLung49.9 ± 0.22 (µg/mL)[11]
1,2,3-triazolyl linked 2-aryl benzimidazole (10c)A549Non-small cell lung0.05[14]
1,2,3-triazolyl linked 2-aryl benzimidazole (11f)A549Non-small cell lung0.07[14]
Benzimidazole-based 1,3,4-oxadiazole (Compound 10)EGFR Kinase-0.33[3]
Benzimidazole-based 1,3,4-oxadiazole (Compound 13)EGFR Kinase-0.38[3]

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Benzimidazole derivatives (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the benzimidazole derivatives in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Benzimidazole derivatives

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of the benzimidazole derivatives for the specified time.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.[15]

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.[15]

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Benzimidazole derivatives

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with benzimidazole derivatives as described previously.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours (or overnight).

  • Cell Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content of the cells is measured, and a histogram is generated.

    • Analyze the histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (Cancer Cell Line) cell_seeding 3. Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep 2. Compound Preparation (Benzimidazole Derivative) treatment 4. Treatment with Derivative compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (24-72h) treatment->incubation assay_procedure 6. Assay-specific Steps (e.g., MTT addition) incubation->assay_procedure data_acquisition 7. Data Acquisition (e.g., Plate Reader) assay_procedure->data_acquisition data_analysis 8. Data Analysis (% Viability, IC50) data_acquisition->data_analysis ros_jnk_pathway cluster_mitochondria Mitochondrial Pathway benzimidazole Benzimidazole Derivative ros ↑ Reactive Oxygen Species (ROS) benzimidazole->ros jnk JNK Activation ros->jnk bax ↑ Bax jnk->bax bcl2 ↓ Bcl-2 jnk->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives represent a class of heterocyclic compounds with a wide range of biological activities, including anticancer properties. Several compounds within this class have been shown to interfere with cell cycle progression, making them promising candidates for cancer chemotherapy. (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine is a benzimidazole derivative that, based on the activity of structurally related compounds, may exhibit cytotoxic and cell cycle-modulating effects. Some benzimidazole derivatives have been observed to induce cell cycle arrest, particularly at the G2/M phase, by targeting key regulatory proteins.[1][2]

These application notes provide a comprehensive protocol for investigating the effects of this compound on the cell cycle of a cancer cell line using flow cytometry with propidium iodide (PI) staining. Propidium iodide is a fluorescent intercalating agent that binds to DNA, allowing for the quantification of DNA content and the determination of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Overview

The general workflow for analyzing the effects of this compound on the cell cycle is depicted below. This process involves cell culture, treatment with the compound, cell harvesting, fixation, staining with propidium iodide, and subsequent analysis by flow cytometry.

G_1 Experimental Workflow for Cell Cycle Analysis cluster_0 Cell Preparation and Treatment cluster_1 Sample Processing cluster_2 Staining and Analysis A Seed cells in culture plates B Allow cells to attach overnight A->B C Treat cells with this compound (and vehicle control) B->C D Incubate for desired time points (e.g., 24, 48 hours) C->D E Harvest cells (trypsinization) D->E Proceed to harvesting F Wash cells with PBS E->F G Fix cells in cold 70% ethanol F->G H Store fixed cells at -20°C G->H I Wash cells to remove ethanol H->I Proceed to staining J Treat with RNase A I->J K Stain with Propidium Iodide (PI) solution J->K L Analyze by Flow Cytometry K->L

Caption: Workflow for Cell Cycle Analysis.

Hypothetical Data Summary

The following table represents hypothetical data from a cell cycle analysis experiment. In this example, a human cancer cell line (e.g., HeLa) was treated with increasing concentrations of this compound for 24 hours. The data illustrates a dose-dependent increase in the percentage of cells in the G2/M phase, suggesting a potential cell cycle arrest at this checkpoint.

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Vehicle Control)55.2 ± 2.528.3 ± 1.816.5 ± 1.2
150.1 ± 2.125.6 ± 1.524.3 ± 1.9
542.7 ± 3.020.9 ± 2.236.4 ± 2.8
1030.5 ± 2.815.1 ± 1.754.4 ± 3.5

Potential Signaling Pathway

Several benzimidazole derivatives induce G2/M arrest by modulating the activity of key cell cycle regulators. A plausible mechanism of action for this compound could involve the disruption of microtubule dynamics or the activation of the DNA damage response pathway, leading to the activation of the G2/M checkpoint. The diagram below illustrates a simplified signaling cascade that could be affected.

G_2 Hypothetical Signaling Pathway for G2/M Arrest compound This compound tubulin Microtubule Dynamics compound->tubulin Disruption stress Cellular Stress / DNA Damage compound->stress Induction mitosis Mitosis tubulin->mitosis Required for atm_atr ATM/ATR Kinases stress->atm_atr Activation chk1_chk2 Chk1/Chk2 Kinases atm_atr->chk1_chk2 Phosphorylation & Activation cdc25c Cdc25C Phosphatase chk1_chk2->cdc25c Inhibitory Phosphorylation cdk1_cyclinB CDK1/Cyclin B1 Complex cdc25c->cdk1_cyclinB Activation cdk1_cyclinB->mitosis Initiation

Caption: Potential G2/M Arrest Pathway.

Detailed Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol details the steps for analyzing the cell cycle distribution of a chosen cancer cell line after treatment with this compound.

Materials and Reagents
  • Cell Line: A suitable cancer cell line (e.g., HeLa, A549, MCF-7).

  • Culture Medium: Appropriate complete growth medium for the chosen cell line (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

  • This compound: Stock solution of known concentration (e.g., 10 mM in DMSO).

  • Vehicle Control: DMSO.

  • Phosphate-Buffered Saline (PBS): pH 7.4, sterile.

  • Trypsin-EDTA: 0.25% or 0.05% as required for the cell line.

  • Fixation Solution: Ice-cold 70% ethanol in deionized water.[3][4]

  • RNase A Solution: 100 µg/mL in PBS.[4]

  • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS.[3] Some protocols also include 3.8 mM sodium citrate.[5]

Equipment
  • Cell culture incubator (37°C, 5% CO2).

  • Laminar flow hood.

  • 6-well cell culture plates.

  • Centrifuge.

  • Vortex mixer.

  • Flow cytometry tubes (e.g., 12x75 mm polystyrene or polypropylene tubes).[3]

  • Ice bucket.

  • Flow cytometer.

Procedure

1. Cell Seeding and Treatment

a. Culture the selected cancer cell line to approximately 80% confluency. b. Harvest the cells using trypsin-EDTA and perform a cell count. c. Seed approximately 1 x 10^6 cells per well into 6-well plates and allow them to adhere overnight in the incubator.[4] d. Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10 µM). e. Include a vehicle control well treated with the same final concentration of DMSO as the highest concentration of the compound. f. Aspirate the old medium from the wells and add the medium containing the compound or vehicle control. g. Incubate the plates for the desired time period (e.g., 24 or 48 hours).

2. Cell Harvesting and Fixation

a. After incubation, harvest the cells. For adherent cells, aspirate the medium, wash once with PBS, and then add trypsin-EDTA to detach the cells. b. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube. c. Centrifuge the cells at approximately 300 x g for 5 minutes.[4] Discard the supernatant. d. Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. e. Discard the supernatant and resuspend the pellet in 400 µL of PBS.[4] f. While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[4][5] This step is crucial to prevent cell clumping. g. Incubate the cells on ice for at least 30 minutes for fixation.[3][4] Fixed cells can be stored at -20°C for several weeks.

3. Cell Staining

a. Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them, as fixed cells are more buoyant.[3][4] Carefully aspirate the ethanol supernatant. b. Wash the cell pellet twice with 3 mL of PBS, centrifuging after each wash.[4] c. Resuspend the cell pellet in 50 µL of RNase A solution (100 µg/mL) to ensure that only DNA is stained by PI.[3][4] d. Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[3][4] e. Mix well and incubate at room temperature for 5 to 10 minutes, protected from light.[3][4] Some cell types, like fibroblasts, may require a longer incubation period.[4]

4. Flow Cytometry Analysis

a. Analyze the stained samples on a flow cytometer. b. Use a linear scale for the PI fluorescence channel. c. Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris, and then a PI-Area vs. PI-Width plot to exclude doublets and clumps.[3] d. Collect at least 10,000 single-cell events for each sample.[3][4] e. Analyze the resulting DNA content histograms using appropriate software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling cell cultures and chemical compounds.

  • Propidium iodide is a potential mutagen; handle with care and dispose of waste according to institutional guidelines.[6]

  • This compound is a chemical compound with unknown toxicity; handle with caution.

  • All cell culture work should be performed in a sterile laminar flow hood.

References

Application Notes and Protocols for Inducing Apoptosis with Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer effects.[1][2][3][4] A primary mechanism through which many benzimidazole compounds exert their antitumor activity is the induction of apoptosis, or programmed cell death, a critical process for tissue homeostasis and the elimination of damaged or cancerous cells.[2][3] This document provides detailed application notes and protocols for researchers investigating the apoptosis-inducing capabilities of benzimidazole compounds, summarizing key quantitative data and outlining relevant experimental methodologies.

Mechanisms of Action

Benzimidazole derivatives induce apoptosis through various signaling pathways, often by targeting key proteins involved in cell survival and proliferation. Common mechanisms include:

  • Inhibition of Receptor Tyrosine Kinases (RTKs): Many benzimidazole compounds are designed as inhibitors of RTKs like the Epidermal Growth Factor Receptor (EGFR).[1][2][5] By blocking the ATP-binding site in the kinase domain, these compounds inhibit downstream signaling pathways such as the MAPK pathway, leading to cell cycle arrest and apoptosis.[2]

  • Targeting Anti-Apoptotic Proteins: A significant strategy involves the direct or indirect inhibition of anti-apoptotic proteins like Bcl-2.[1][6] Downregulation of Bcl-2 disrupts the mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c.[7]

  • Microtubule Disruption: Certain benzimidazoles, such as fenbendazole and its derivatives, function as microtubule-destabilizing agents.[8][9] By binding to β-tubulin, they disrupt microtubule polymerization, leading to mitotic arrest and subsequent apoptosis.[8][9][10]

  • Induction of Oxidative Stress: Some derivatives can induce the generation of reactive oxygen species (ROS), which in turn can activate stress-related signaling pathways like the JNK pathway, culminating in apoptosis.[11]

  • Dual-Target Inhibition: More recently, benzimidazole derivatives have been developed as dual inhibitors, for instance, targeting both EGFR and BRAFV600E, to overcome drug resistance and enhance apoptotic induction.[2][3]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various benzimidazole compounds from multiple studies, providing a comparative overview of their cytotoxic and apoptosis-inducing potential.

Table 1: Cytotoxicity of Benzimidazole Compounds against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 / GI50 (µM)Reference
Compound 10 A549Lung< 5.85[12]
SKOV3Ovarian12.18 - 33.60[5][13]
MDA-MB-231Breast10.49 - 36.74[5][13]
Compound 13 A549Lung< 5.85[12]
SKOV3Ovarian12.18 - 33.60[5][13]
MDA-MB-231Breast10.49 - 36.74[5][13]
Compound 4c Leukemia SubpanelLeukemiaN/A (Selectivity Ratio: 5.96)[2][3]
Compound 4e ---[2][3]
Compound 6i MCF-7Breast0.028[1]
Compound 10e MCF-7Breast0.024[1]
Compound 8b MDA-MB-231Breast12.83[7]
A549Lung> 100[7]
Compound 8m SW480Colon6.77[11]
HCT116Colon3.33[11]
Compound C1 T98G, PC3, MCF-7, H69ARGlioblastoma, Prostate, Breast, Lung< 50 µg/mL[6]
Compound D1 T98G, PC3, MCF-7, H69ARGlioblastoma, Prostate, Breast, Lung< 50 µg/mL[6]
Compound 12b A2780SOvarian0.0062[10]
A2780/T (Paclitaxel-resistant)Ovarian0.0097[10]

Table 2: Enzyme Inhibitory Activity of Benzimidazole Compounds

CompoundTarget EnzymeIC50 (µM)Reference
Compound 10 EGFR0.33[5][13]
Compound 13 EGFR0.38[5][13]
Compound 4c EGFR0.15[3]
BRAFV600E0.31[3]
Compound 4e EGFR0.12[3]
BRAFV600E0.20[3]
Compound 6i EGFR0.078[1]
Compound 10e EGFR0.073[1]

Table 3: Apoptosis Induction by Benzimidazole Compounds

CompoundCell LineTreatment ConcentrationApoptotic Cells (%)Reference
Compound 10 A549IC5055.1 (Early)[12]
MDA-MB-231IC5069.7 (Early), 3.2 (Late)[12]
SKOV3IC5058.5 (Early)[12]
Compound 13 A549IC5066.4 (Early)[12]
MDA-MB-231IC5080.24 (Early), 5.4 (Late)[12]
SKOV3IC5076.2 (Early), 21.7 (Late)[12]
Compound 8b MDA-MB-23113 µM18.93 (Total)[7]

Signaling Pathways and Experimental Workflows

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Bcl2 Bcl-2 ERK->Bcl2 Activates Proliferation Cell Proliferation & Survival ERK->Proliferation Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Benzimidazole Benzimidazole Compound Benzimidazole->EGFR Inhibits

Caption: EGFR signaling pathway inhibited by benzimidazole compounds.

Intrinsic_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bcl2 Bcl-2 Bax Bax Bcl2->Bax Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Promotes release CytoC_cyto Cytochrome c Apaf1 Apaf-1 CytoC_cyto->Apaf1 Apoptosome Apoptosome Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleaves ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis CytoC_mito->CytoC_cyto Benzimidazole Benzimidazole Compound Benzimidazole->Bcl2 Inhibits

Caption: Intrinsic apoptosis pathway targeted by Bcl-2 inhibiting benzimidazoles.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate1 treat_cells Treat with Benzimidazole Compound (Serial Dilutions) incubate1->treat_cells incubate2 Incubate for 48-72 hours treat_cells->incubate2 add_mtt Add MTT Reagent (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calculate Calculate % Viability and IC50 measure_abs->calculate end End calculate->end

Caption: Experimental workflow for the MTT cell viability assay.

Apoptosis_Detection_Workflow start Start treat_cells Treat Cells with Benzimidazole Compound start->treat_cells harvest_cells Harvest Adherent and Floating Cells treat_cells->harvest_cells wash_cells Wash Cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend in Annexin V Binding Buffer wash_cells->resuspend_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) resuspend_cells->stain_cells incubate Incubate for 15 min in the dark stain_cells->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrant Quadrant Analysis: - Viable (Annexin V-, PI-) - Early Apoptosis (Annexin V+, PI-) - Late Apoptosis (Annexin V+, PI+) - Necrotic (Annexin V-, PI+) analyze->quadrant end End quadrant->end

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effect of benzimidazole compounds on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).[6][7]

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Benzimidazole compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 104 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzimidazole compound in complete medium. The final concentrations should typically range from 0.1 to 100 µM.[7] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest compound concentration) and blank wells (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.[14]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[14] Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis.[5][6][7]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Benzimidazole compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS), ice-cold

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the benzimidazole compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated or vehicle-treated control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 1500 rpm for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer provided in the kit. The cell density should be approximately 1 x 106 cells/mL.[14]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[14]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: After incubation, add 400 µL of 1X binding buffer to each tube. Analyze the samples within one hour using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection of changes in the expression levels of key proteins involved in the apoptotic cascade, such as Bcl-2, Bax, and caspases.[1][6]

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets with ice-cold RIPA buffer. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system. Use a loading control like β-actin to normalize protein levels.

Conclusion

Benzimidazole compounds represent a promising class of molecules for the development of novel anticancer therapies through the induction of apoptosis. The protocols and data presented here provide a foundational framework for researchers to investigate and characterize the pro-apoptotic effects of new and existing benzimidazole derivatives. By understanding their diverse mechanisms of action and employing standardized experimental procedures, the scientific community can continue to advance these compounds towards clinical application.

References

Application Notes and Protocols for Combinatorial Chemistry Using (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine as a versatile scaffold in combinatorial chemistry for the discovery of novel bioactive compounds. The benzimidazole core is a well-established privileged structure in medicinal chemistry, known for its presence in a wide range of biologically active compounds. The 5-chloro substituent and the 2-methanamine group on this scaffold offer strategic points for chemical diversification, enabling the generation of large and focused compound libraries for screening against various biological targets.

Introduction to the Scaffold

This compound is a key building block for constructing libraries of molecules with potential therapeutic applications. The chlorine atom at the 5-position influences the electronic properties of the benzimidazole ring and can participate in halogen bonding or serve as a synthetic handle for further modifications. The primary amine of the 2-methanamine group provides a readily accessible point for diversification through reactions such as amide bond formation and reductive amination. This allows for the systematic exploration of the chemical space around the benzimidazole core, which is crucial for establishing structure-activity relationships (SAR).

Core Applications in Combinatorial Chemistry

The primary application of this scaffold is in the parallel synthesis of compound libraries. The generation of these libraries allows for high-throughput screening to identify hit compounds with desired biological activities. Subsequent optimization of these hits can lead to the development of lead compounds for drug discovery programs. Benzimidazole derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

Data Presentation

While specific quantitative data for a comprehensive library derived from this compound is not publicly available, the following tables are provided as templates for researchers to systematically record and compare their experimental results.

Table 1: Reaction Conditions and Yields for Amide Library Synthesis

Building Block (Carboxylic Acid)Coupling ReagentBaseSolventReaction Time (h)Temperature (°C)Purification MethodYield (%)
R¹-COOHHATUDIPEADMF16RTPrep-HPLCData to be filled
R²-COOHEDCI/HOBtNMMDCM24RTFlash ChromatographyData to be filled
R³-COOHT3PPyridineAcetonitrile1250CrystallizationData to be filled
...add more entries

Table 2: Biological Activity Data for a Representative Library

Compound IDR-GroupMolecular WeightcLogPIC₅₀ (Target X, µM)Cytotoxicity (CC₅₀, µM)
LIB-001e.g., PhenylCalculatedCalculatedExperimental dataExperimental data
LIB-002e.g., 4-FluorophenylCalculatedCalculatedExperimental dataExperimental data
LIB-003e.g., Thiophen-2-ylCalculatedCalculatedExperimental dataExperimental data
...add more entries

Experimental Protocols

The following are detailed protocols for the two primary diversification reactions using this compound.

Protocol 1: Parallel Amide Library Synthesis

This protocol describes the synthesis of a library of amides via the coupling of this compound with a diverse set of carboxylic acids.

Materials:

  • This compound

  • Library of carboxylic acids (R-COOH)

  • Coupling reagent (e.g., HATU, EDCI/HOBt, T3P)

  • Base (e.g., DIPEA, NMM, Pyridine)

  • Anhydrous solvent (e.g., DMF, DCM, Acetonitrile)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (Prep-HPLC, Flash Chromatography)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of this compound in the chosen anhydrous solvent.

    • Prepare 0.2 M stock solutions of each carboxylic acid from the library in the same solvent.

    • Prepare a 0.4 M stock solution of the chosen coupling reagent and a 0.6 M stock solution of the base.

  • Reaction Setup (per well/vial):

    • To each well of a 96-well reaction block or to each reaction vial, add 100 µL (20 µmol, 1.0 equiv) of the this compound stock solution.

    • Add 110 µL (22 µmol, 1.1 equiv) of a unique carboxylic acid stock solution to each well.

    • Add 100 µL (40 µmol, 2.0 equiv) of the coupling reagent stock solution.

    • Add 100 µL (60 µmol, 3.0 equiv) of the base stock solution.

    • Seal the reaction block/vials under an inert atmosphere.

  • Reaction and Monitoring:

    • Shake the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by LC-MS analysis of a small aliquot from a few representative wells.

  • Work-up and Purification:

    • Upon completion, quench the reactions by adding 200 µL of water to each well.

    • The solvent can be removed under reduced pressure.

    • The crude products are then purified using an appropriate high-throughput method, such as preparative HPLC or automated flash chromatography.

  • Analysis and Storage:

    • Confirm the identity and purity of the final compounds by LC-MS and ¹H NMR.

    • Store the purified compounds as solutions in DMSO or as dry powders at -20°C.

Protocol 2: Reductive Amination for Secondary Amine Library Synthesis

This protocol details the formation of a secondary amine library by reacting this compound with a library of aldehydes or ketones.

Materials:

  • This compound

  • Library of aldehydes or ketones (R-CHO or R-CO-R')

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN))

  • Solvent (e.g., Dichloroethane (DCE), Methanol (MeOH), Tetrahydrofuran (THF))

  • Acetic acid (as a catalyst)

  • 96-well reaction block or individual reaction vials

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup (per well/vial):

    • To each well/vial, add 3.6 mg (20 µmol, 1.0 equiv) of this compound.

    • Add a solution of the corresponding aldehyde or ketone (22 µmol, 1.1 equiv) in 200 µL of the chosen solvent.

    • Add 1-2 drops of glacial acetic acid to each well to catalyze imine formation.

    • Allow the mixture to stir for 1-2 hours at room temperature to facilitate imine formation.

  • Reduction:

    • Add the reducing agent (e.g., 6.4 mg, 30 µmol, 1.5 equiv of STAB) portion-wise to each well.

    • Seal the reaction block/vials and stir at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 200 µL of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous phase with an organic solvent (e.g., Dichloromethane or Ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude products via preparative HPLC or flash chromatography.

  • Analysis and Storage:

    • Characterize the final compounds by LC-MS and ¹H NMR.

    • Store the compounds appropriately for subsequent biological screening.

Visualizations

The following diagrams illustrate the experimental workflows and a representative signaling pathway that can be modulated by benzimidazole derivatives.

G Workflow for Parallel Amide Library Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing start Start: Reagent Preparation stock_scaffold Stock Solution: This compound start->stock_scaffold stock_acids Stock Solutions: Carboxylic Acid Library start->stock_acids stock_reagents Stock Solutions: Coupling Reagents & Base start->stock_reagents dispense Dispense Reagents into 96-Well Plate stock_scaffold->dispense stock_acids->dispense stock_reagents->dispense react Reaction at Room Temperature (16-24h) dispense->react workup Aqueous Work-up react->workup purify High-Throughput Purification (Prep-HPLC) workup->purify analyze Analysis (LC-MS, NMR) purify->analyze store Compound Library Storage analyze->store

Caption: Workflow for Parallel Amide Library Synthesis.

G Workflow for Reductive Amination Library Synthesis cluster_prep Preparation cluster_synthesis Synthesis cluster_downstream Downstream Processing start Start: Weigh Scaffold scaffold This compound start->scaffold imine_formation Imine Formation (Aldehyde/Ketone + Acetic Acid) scaffold->imine_formation carbonyl_lib Aldehyde/Ketone Library carbonyl_lib->imine_formation reducing_agent Reducing Agent (STAB) reduction Reduction with STAB (12-24h) reducing_agent->reduction imine_formation->reduction workup Aqueous Work-up & Extraction reduction->workup purify Purification (Flash Chromatography/Prep-HPLC) workup->purify analyze Analysis (LC-MS, NMR) purify->analyze store Compound Library Storage analyze->store G Representative Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 dna_damage DNA Damage / Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis inhibitor Benzimidazole Derivative (Potential Inhibitor/Activator) inhibitor->p53 Modulation inhibitor->caspase3 Modulation

Application Notes and Protocols: Measuring Cell Viability in Response to 5-Chlorobenzimidazole Derivatives using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This assay is particularly valuable in drug discovery for screening the effects of novel compounds. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of metabolically active cells.[1][2][3] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[3][4]

5-chlorobenzimidazole derivatives are a class of heterocyclic compounds with a wide range of biological activities, including potential anticancer, antifungal, and antiviral properties.[5][6][7] This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic or cytostatic effects of 5-chlorobenzimidazole derivatives on cultured cell lines.

Data Presentation

The quantitative data obtained from the MTT assay should be organized for clear interpretation and comparison. The following table provides a template for summarizing the results.

Table 1: Cytotoxic Effects of a 5-Chlorobenzimidazole Derivative on [Specify Cell Line]

Concentration of Derivative (µM)Replicate 1 Absorbance (570 nm)Replicate 2 Absorbance (570 nm)Replicate 3 Absorbance (570 nm)Mean AbsorbanceStandard DeviationCell Viability (%)
0 (Vehicle Control)1.2541.2881.2711.2710.017100.0
11.1981.2211.2051.2080.01295.0
50.9871.0120.9990.9990.01378.6
100.7540.7890.7650.7690.01860.5
250.4320.4550.4410.4430.01234.9
500.2110.2250.2180.2180.00717.2
1000.1050.1120.1080.1080.0048.5
Blank (Media Only)0.0580.0610.0590.0590.002N/A

IC50 Value: [Calculated Value] µM

Note: Cell Viability (%) is calculated using the formula: [(Mean Absorbance of Treated Cells - Mean Absorbance of Blank) / (Mean Absorbance of Control Cells - Mean Absorbance of Blank)] x 100.[4] The IC50 (half-maximal inhibitory concentration) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the key steps in the MTT assay protocol.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_seeding 1. Seed cells in a 96-well plate incubation1 2. Incubate for 24h (allow attachment) cell_seeding->incubation1 treatment 3. Treat cells with 5-chlorobenzimidazole derivatives at various concentrations incubation1->treatment incubation2 4. Incubate for desired exposure time (e.g., 24, 48, 72h) treatment->incubation2 add_mtt 5. Add MTT reagent to each well incubation2->add_mtt incubation3 6. Incubate for 2-4h (formazan formation) add_mtt->incubation3 add_solubilizer 7. Add solubilization solution (e.g., DMSO, isopropanol with HCl) incubation3->add_solubilizer shake_plate 8. Shake plate to dissolve formazan crystals add_solubilizer->shake_plate read_absorbance 9. Measure absorbance at 570 nm shake_plate->read_absorbance data_analysis 10. Calculate cell viability and IC50 value read_absorbance->data_analysis

Caption: Workflow of the MTT cell viability assay.

Experimental Protocols

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials
  • 5-chlorobenzimidazole derivatives

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Dimethyl sulfoxide (DMSO) or other suitable solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl)[8]

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630-650 nm if desired)[8][9]

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[2]

    • Vortex or sonicate to ensure complete dissolution.[8]

    • Sterilize the solution by passing it through a 0.2 µm filter.[2][10]

    • Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[2][10]

  • 5-Chlorobenzimidazole Derivative Stock Solutions:

    • Prepare a high-concentration stock solution (e.g., 10-100 mM) of each derivative in a suitable solvent, typically DMSO.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed a level toxic to the cells (typically <0.5%).

Assay Protocol
  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Determine the optimal cell seeding density for your specific cell line. This can range from 1,000 to 100,000 cells per well.[11][12] The goal is to have cells that are still proliferating at the end of the assay period.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.[11]

    • Incubate the plate for 6 to 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and recover.[11]

  • Cell Treatment:

    • After the initial incubation, carefully remove the medium.

    • Add 100 µL of medium containing the various concentrations of the 5-chlorobenzimidazole derivatives to the appropriate wells.

    • Include untreated control wells containing medium with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compounds.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.45-0.5 mg/mL).[3][10]

    • Return the plate to the incubator and incubate for 2 to 4 hours.[11] During this time, viable cells will reduce the yellow MTT to purple formazan crystals. The incubation time may need to be optimized for different cell lines.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. For adherent cells, this can be done by aspiration. For suspension cells, the plate can be centrifuged to pellet the cells before aspirating the supernatant.[12]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

    • Place the plate on an orbital shaker for 5-15 minutes, protected from light, to ensure complete solubilization of the formazan.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9][11] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[8] Readings should be taken within 1 hour of adding the solubilization solution.[8][12]

Data Analysis
  • Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells.[4]

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Troubleshooting

ProblemPossible CauseSuggested Solution
High background in blank wells Contamination of medium or reagents; Phenol red or serum interference.Use sterile technique; Prepare fresh reagents; Use serum-free medium during MTT incubation.[8][11]
Low absorbance readings Cell number is too low; Insufficient incubation time with MTT.Increase initial cell seeding density; Increase MTT incubation time until purple precipitate is visible.[11]
High absorbance readings Cell number is too high.Decrease initial cell seeding density.[11]
High variability between replicates Inaccurate pipetting; Uneven cell distribution ("edge effect").Ensure accurate pipetting; Ensure a homogenous cell suspension before seeding; Avoid using the outer wells of the plate.[11][12]
Compound interference Test compound is colored or has reducing properties.Run a control with the compound in cell-free medium to measure its intrinsic absorbance or reducing capacity.[13]

By following this detailed protocol, researchers can reliably assess the effects of 5-chlorobenzimidazole derivatives on cell viability and obtain reproducible data for drug development and scientific research.

References

Application of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules. The benzimidazole scaffold, being an isostere of purine nucleosides, is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The incorporation of a chlorine atom at the 5-position and a methanamine group at the 2-position of the benzimidazole ring provides a unique pharmacophore with significant potential for the development of novel therapeutic agents. This compound and its derivatives have demonstrated promising activities, particularly as anticancer and antifungal agents.[1]

Anticancer Applications

Derivatives of the 5-chlorobenzimidazole scaffold have exhibited significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.

Quantitative Data on Anticancer Activity of 5-Chlorobenzimidazole Derivatives
Compound ClassCancer Cell LineIC50 (µM)Reference
2-(aminomethyl)benzimidazole derivativesT47D (Breast Cancer)More active than Gefitinib[2]
2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivativesHepG2 (Liver Cancer)7.54[3]
SK-OV-3 (Ovarian Cancer)9.12[3]
NCI-H460 (Lung Cancer)11.34[3]
BEL-7404 (Liver Cancer)8.21[3]
5,6-dihalo-1-beta-D-ribofuranosylbenzimidazolesHuman Cytomegalovirus (HCMV)2 - 4[4]
Signaling Pathway in Cancer

The anticancer activity of many benzimidazole derivatives is linked to their ability to inhibit receptor tyrosine kinases (RTKs). These enzymes play a critical role in cell signaling pathways that control cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common feature of many cancers. By inhibiting these kinases, benzimidazole derivatives can disrupt these aberrant signaling cascades, leading to apoptosis and the inhibition of tumor growth.

anticancer_pathway Benzimidazole_Derivative (5-Chloro-1H-benzo[d]imidazol- 2-yl)methanamine Derivative RTK Receptor Tyrosine Kinase (RTK) Benzimidazole_Derivative->RTK Inhibition Signaling_Cascade Downstream Signaling Cascade RTK->Signaling_Cascade Activation Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis synthesis_workflow Start Starting Materials Reactants 4-Chloro-1,2-phenylenediamine + Glycine Start->Reactants Reaction Condensation Reaction (HCl, Heat or Microwave) Reactants->Reaction Neutralization Neutralization (Ammonium Hydroxide) Reaction->Neutralization Purification Filtration, Washing & Recrystallization Neutralization->Purification Product Final Product Purification->Product

References

Application Notes and Protocols for High-Throughput Screening of Benzimidazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazoles are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The benzimidazole scaffold is a key structural motif in a variety of clinically used drugs. This versatile core can be readily functionalized, allowing for the generation of large and diverse chemical libraries. High-throughput screening (HTS) of these libraries is a critical step in the drug discovery process, enabling the rapid identification of "hit" compounds with desired biological activity.[1][2] This document provides detailed application notes and protocols for performing HTS campaigns on benzimidazole libraries, with a focus on identifying inhibitors of key cellular signaling pathways implicated in diseases such as cancer.

Key Applications of Benzimidazole Library Screening

The broad therapeutic potential of benzimidazole derivatives makes them attractive candidates for screening against a multitude of biological targets. Key application areas include:

  • Oncology: Many benzimidazoles exhibit potent anti-cancer activity by targeting crucial signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the PI3K/AKT/mTOR pathway.[3][4][5][6]

  • Antimicrobial Agents: The benzimidazole scaffold is the basis for several antifungal and anthelmintic drugs.[7] HTS can identify novel compounds with improved efficacy or broader spectrum of activity.

  • Kinase Inhibitors: Benzimidazoles have been successfully developed as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in disease.[8][9][10][11]

  • Neurodegenerative Diseases: Emerging research suggests the potential of benzimidazole derivatives in targeting pathways associated with neurodegenerative disorders.

Data Presentation: Summarized Screening Data

Effective data management and presentation are crucial for interpreting HTS results. Quantitative data should be organized into clear, structured tables to facilitate comparison and hit selection.

Table 1: Representative HTS Assay Quality Control Parameters

ParameterValueInterpretation
Z'-Factor 0.75Excellent assay quality, indicating a large separation between positive and negative controls.[12][13]
Signal-to-Background Ratio 15A strong signal window, facilitating hit identification.
Coefficient of Variation (%CV) < 10%Good precision and reproducibility of the assay.
Hit Rate (at 10 µM) 0.5%A manageable hit rate for follow-up studies.

Table 2: Example IC50 Values for a Benzimidazole Kinase Inhibitor Library

Compound IDTarget KinaseIC50 (nM)Selectivity vs. Kinase X
BZ-001PI3Kα5010-fold
BZ-002mTOR2520-fold
BZ-003AKT11502-fold
BZ-004PI3Kβ755-fold
BZ-005PI3Kα608-fold
BZ-006mTOR3015-fold

Table 3: Cellular Activity of Confirmed Benzimidazole Hits

Compound IDCell LineCell Viability IC50 (µM)Target Engagement IC50 (µM)
BZ-002MCF-7 (Breast Cancer)1.20.5
BZ-002HCT116 (Colon Cancer)2.50.8
BZ-005A549 (Lung Cancer)5.12.3
BZ-005U87 MG (Glioblastoma)3.81.9

Experimental Protocols

This section provides detailed methodologies for key experiments in a typical HTS campaign for a benzimidazole library targeting the PI3K/AKT/mTOR pathway.

Biochemical Kinase Inhibition Assay (384-Well Format)

Objective: To identify benzimidazole compounds that directly inhibit the enzymatic activity of a target kinase (e.g., PI3Kα).

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Benzimidazole compound library (10 mM in DMSO)

  • Positive control inhibitor (e.g., Wortmannin)

  • 384-well, low-volume, white, flat-bottom plates

  • Acoustic liquid handler (e.g., Echo 525)

  • Plate reader capable of luminescence detection

Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each benzimidazole compound from the library plate into the wells of the 384-well assay plate to achieve a final concentration of 10 µM. Dispense DMSO into control wells.

  • Enzyme Addition: Add 5 µL of PI3Kα enzyme solution (final concentration ~0.5 nM) in kinase assay buffer to all wells.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Add 5 µL of a solution containing PIP2 (final concentration ~10 µM) and ATP (final concentration ~10 µM) in kinase assay buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Cell-Based PI3K/AKT Pathway Inhibition Assay (384-Well Format)

Objective: To assess the ability of benzimidazole compounds to inhibit the PI3K/AKT signaling pathway in a cellular context.

Materials:

  • Cancer cell line with a constitutively active PI3K pathway (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Benzimidazole compound library (10 mM in DMSO)

  • Positive control inhibitor (e.g., a known PI3K inhibitor)

  • AlphaLISA® SureFire® Ultra™ p-AKT1 (Ser473) Assay Kit (PerkinElmer)

  • 384-well, clear-bottom, cell culture-treated plates

  • Automated liquid handling system

  • Plate reader capable of AlphaLISA® detection

Protocol:

  • Cell Seeding: Seed MCF-7 cells into 384-well plates at a density of 5,000 cells per well in 20 µL of culture medium and incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Add 100 nL of each benzimidazole compound (final concentration 10 µM) or controls to the appropriate wells.

  • Incubation: Incubate the cells with the compounds for 2 hours at 37°C, 5% CO2.

  • Cell Lysis: Add 5 µL of Lysis Buffer to each well and incubate on an orbital shaker for 10 minutes at room temperature.

  • Detection:

    • Transfer 5 µL of lysate to a 384-well white ProxiPlate™.

    • Add 5 µL of a mixture of Acceptor Beads and biotinylated antibody.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of Donor Beads.

    • Incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA®-compatible plate reader.

Dose-Response and IC50 Determination

Objective: To determine the potency of hit compounds identified in the primary screen.

Protocol:

  • Prepare a serial dilution series for each hit compound, typically ranging from 10 µM to 0.1 nM in 10-point, 3-fold dilutions.

  • Perform the selected primary assay (biochemical or cell-based) with the serially diluted compounds.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC50 value, which is the concentration of the inhibitor that reduces the signal by 50%.

Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzimidazole Benzimidazole Inhibitor Benzimidazole->PI3K Benzimidazole->mTORC1 PTEN PTEN PTEN->PIP3 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by benzimidazole derivatives.

Experimental Workflow

Caption: A typical high-throughput screening workflow for a benzimidazole library.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Direct Condensation of 4-chloro-1,2-phenylenediamine with Glycine

This one-step approach offers a direct path to the target molecule.

Q1: My reaction yield is low when condensing 4-chloro-1,2-phenylenediamine with glycine. What are the potential causes?

A1: Low yields can arise from several factors:

  • Inefficient Microwave Heating: Uneven heating can lead to localized overheating and decomposition. Ensure the reaction vessel is appropriate for microwave synthesis and that the microwave power is evenly distributed. Intermittent irradiation can also be beneficial.

  • Suboptimal Reagent Ratio: An incorrect molar ratio of 4-chloro-1,2-phenylenediamine to glycine can result in incomplete conversion. The optimal ratio should be empirically determined, but a slight excess of glycine is often recommended.

  • Inadequate Catalyst Concentration: The concentration of the acid catalyst (e.g., HCl) is crucial for promoting the condensation and cyclization steps. Too little catalyst will result in a sluggish reaction, while too much can lead to side reactions.

Q2: The final product is discolored. How can I improve its purity?

A2: Discoloration often indicates the presence of oxidized impurities.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the phenylenediamine starting material.

  • Purification of Starting Materials: Ensure the 4-chloro-1,2-phenylenediamine is pure. If it is discolored, it can be purified by recrystallization or column chromatography prior to use.

  • Recrystallization of Final Product: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Route 2: Amination of 2-(Chloromethyl)-5-chloro-1H-benzo[d]imidazole

This two-step route involves the preparation of a 2-chloromethyl intermediate followed by amination.

Q3: I am having trouble synthesizing the 2-(chloromethyl)-5-chloro-1H-benzo[d]imidazole intermediate. What are common issues?

A3: Challenges in this step often relate to the initial condensation reaction.

  • Reaction Conditions: The condensation of 4-chloro-1,2-phenylenediamine with chloroacetic acid typically requires heating in the presence of a strong acid like HCl.[1] Ensure adequate reaction time and temperature to drive the reaction to completion.

  • Side Reactions: Overheating can lead to the formation of polymeric byproducts. Monitor the reaction temperature closely.

Q4: The amination of 2-(chloromethyl)-5-chloro-1H-benzo[d]imidazole is not proceeding to completion. How can I improve the conversion?

A4: Incomplete amination can be due to several factors.

  • Choice of Amine Source: Anhydrous ammonia in a suitable solvent or a solution of ammonia in methanol are common reagents. The concentration and excess of the amine source are critical.

  • Reaction Temperature and Pressure: The reaction may require elevated temperatures and pressure, especially when using gaseous ammonia. Ensure the reaction is performed in a sealed vessel capable of withstanding the required conditions.

  • Leaving Group Reactivity: The chloride is a reasonably good leaving group, but its reactivity can be enhanced by the addition of a catalytic amount of iodide salts (e.g., NaI or KI).

Route 3: Reduction of 5-Chloro-1H-benzo[d]imidazole-2-carbonitrile

This route involves the formation of a nitrile intermediate followed by reduction.

Q5: The reduction of the 2-carbonitrile intermediate with Lithium Aluminum Hydride (LiAlH₄) is giving a complex mixture of products. What could be the cause?

A5: LiAlH₄ is a very strong and non-selective reducing agent.

  • Over-reduction: While LiAlH₄ is effective for reducing nitriles to primary amines, it can also reduce other functional groups if present.[2][3] Ensure no other reducible moieties are present in the molecule.

  • Reaction Quenching: Improper quenching of the reaction can lead to the formation of byproducts. A careful, sequential addition of water and then a base solution (e.g., NaOH) is crucial to safely decompose the excess LiAlH₄ and the aluminum salts.[4]

  • Moisture Contamination: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent a runaway reaction and reduced efficacy of the reagent.[4]

Q6: Are there alternative reducing agents to LiAlH₄ for the nitrile reduction?

A6: Yes, other reducing agents can be used, which may offer better selectivity and safety.

  • Catalytic Hydrogenation: Hydrogenation over a suitable catalyst (e.g., Raney Nickel or Palladium on carbon) is a common alternative for nitrile reduction. This method is often cleaner and avoids the hazards associated with metal hydrides.

  • Sodium Borohydride/Cobalt Chloride: A combination of sodium borohydride and a cobalt salt can also be effective for the reduction of nitriles to primary amines.

Route 4: Reductive Amination of 5-Chloro-1H-benzo[d]imidazole-2-carbaldehyde

This pathway involves the formation of an aldehyde intermediate, which is then converted to the amine.

Q7: The reductive amination of my 2-carbaldehyde intermediate is slow and gives low yields. How can I optimize this step?

A7: The efficiency of reductive amination depends on the formation of the imine intermediate and its subsequent reduction.[5][6]

  • pH Control: The initial condensation to form the imine is typically favored under slightly acidic conditions (pH 4-6). This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic.

  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for reductive amination as they are more selective for the imine over the aldehyde.[6] Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting aldehyde.[7]

  • Water Removal: The formation of the imine is a condensation reaction that produces water. Removing water, either by azeotropic distillation or with a dehydrating agent, can drive the equilibrium towards imine formation.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for the key synthetic transformations.

Table 1: Direct Condensation of Phenylenediamines with Glycine

Starting MaterialCatalystMethodReaction TimeYield (%)Reference
o-phenylenediamineHClMicrowave40-60 min56-77[8]

Table 2: Synthesis of 2-(Chloromethyl)benzimidazoles

Starting MaterialReagentConditionsYield (%)Reference
o-phenylenediamineChloroacetic acid5 N HCl, reflux79.2[1]

Table 3: Reduction of 2-Cyanobenzimidazoles

Reducing AgentSolventTemperatureNotesReference
LiAlH₄Anhydrous THF/Ether0 °C to RTStrong, non-selective reducing agent. Requires careful workup.[2][4]
Catalytic HydrogenationMethanol/EthanolRoom TemperatureRequires a pressure vessel and a suitable catalyst (e.g., Raney Ni, Pd/C).General Knowledge

Table 4: Reductive Amination of Aldehydes

Reducing AgentSolventpHNotesReference
NaBH₃CNMethanol4-6Selective for imine reduction.[6]
NaBH(OAc)₃DichloromethaneN/AMild and selective reducing agent.[9]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Direct Condensation via Microwave Irradiation (Adapted from a similar synthesis[8])
  • In a microwave-safe vessel, combine 4-chloro-1,2-phenylenediamine (1 equiv.), glycine (1.5-2.5 equiv.), and 5-6 M hydrochloric acid.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture intermittently (e.g., 5 minutes on, 10 minutes off) at a power of 120-280 W for a total irradiation time of 40-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the solution with a base (e.g., aqueous ammonia) to a pH of 8-9 to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis via 2-(Chloromethyl) Intermediate (Adapted from[1])

Step A: Synthesis of 2-(Chloromethyl)-5-chloro-1H-benzo[d]imidazole

  • In a round-bottom flask, suspend 4-chloro-1,2-phenylenediamine (1 equiv.) and chloroacetic acid (1.1 equiv.) in 4-5 N hydrochloric acid.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with aqueous ammonia to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Step B: Amination to this compound

  • Dissolve 2-(chloromethyl)-5-chloro-1H-benzo[d]imidazole (1 equiv.) in a suitable solvent (e.g., methanol or DMF) in a pressure vessel.

  • Add a solution of ammonia in methanol (excess) or bubble anhydrous ammonia gas through the solution.

  • Seal the vessel and heat to the required temperature (e.g., 60-100 °C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Reduction of 2-Carbonitrile Intermediate

Step A: Synthesis of 5-Chloro-1H-benzo[d]imidazole-2-carbonitrile

(This step typically involves the condensation of 4-chloro-1,2-phenylenediamine with a cyan-containing C1 synthon, a specialized procedure not detailed here. We proceed from the isolated nitrile.)

Step B: Reduction with LiAlH₄

  • To a stirred suspension of LiAlH₄ (2-3 equiv.) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of 5-chloro-1H-benzo[d]imidazole-2-carbonitrile (1 equiv.) in the same anhydrous solvent dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting solid (aluminum salts) and wash thoroughly with ether or THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathways and a troubleshooting workflow.

Synthetic_Pathways cluster_sm Starting Materials cluster_route2 Route 2 4-chloro-1,2-phenylenediamine 4-chloro-1,2-phenylenediamine 2-Chloromethyl Intermediate 2-(Chloromethyl)-5-chloro- 1H-benzo[d]imidazole 4-chloro-1,2-phenylenediamine->2-Chloromethyl Intermediate Condensation Glycine Glycine Target_Product This compound Glycine->Target_Product Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->2-Chloromethyl Intermediate 2-Carbonitrile Intermediate 2-Carbonitrile Intermediate 2-Carbaldehyde Intermediate 2-Carbaldehyde Intermediate 2-Chloromethyl Intermediate->Target_Product Amination Troubleshooting_Workflow Check_Conditions Review Reaction Conditions Optimize_Stoichiometry Optimize Reagent Stoichiometry Check_Conditions->Optimize_Stoichiometry Optimize_Temp_Time Adjust Temperature & Reaction Time Check_Conditions->Optimize_Temp_Time Change_Catalyst Modify Catalyst/ Reagent Check_Conditions->Change_Catalyst Inert_Atmosphere Use Inert Atmosphere Check_Conditions->Inert_Atmosphere Optimize_pH Adjust pH Check_Conditions->Optimize_pH Check_Workup Evaluate Workup & Purification Optimize_Extraction Optimize Extraction Procedure Check_Workup->Optimize_Extraction Recrystallize Recrystallize or use Chromatography Check_Workup->Recrystallize Optimize_Stoichiometry->Check_Workup Optimize_Temp_Time->Check_Workup Change_Catalyst->Check_Workup Inert_Atmosphere->Check_Workup Optimize_pH->Check_Workup End End Optimize_Extraction->End Recrystallize->End Check_SM Check_SM Check_SM->Check_Conditions Pure Purify_SM Purify_SM Check_SM->Purify_SM Impure Purify_SM->Check_Conditions

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine in vitro.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The benzimidazole core is a relatively rigid and hydrophobic aromatic system. While the methanamine group can be protonated, the overall lipophilicity of the molecule contributes to its poor solubility in aqueous solutions.

Q2: My compound, dissolved in DMSO, precipitates immediately when added to my aqueous assay buffer. What is happening?

A2: This phenomenon, often called "solvent shock" or "crashing out," occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[1] The drastic change in solvent polarity causes the compound to come out of solution and form a precipitate.

Q3: Can the pH of my buffer affect the solubility of this compound?

A3: Yes, the pH of the aqueous buffer can significantly impact the solubility of this compound. This compound has a predicted pKa of approximately 11.96, indicating it is a basic compound.[2] At pH values below its pKa, the amine groups will be protonated, leading to increased polarity and potentially higher aqueous solubility. Conversely, at higher pH values, the compound will be in its less soluble, neutral form.

Q4: I observe precipitation in my cell culture plate after a few hours of incubation. What could be the cause?

A4: Delayed precipitation in cell-based assays can be due to several factors.[1][3] Temperature shifts from room temperature to 37°C can decrease the solubility of some compounds.[1] Additionally, the pH of the cell culture medium can change over time due to cellular metabolism, potentially leading to the precipitation of pH-sensitive compounds.[1] Interactions with components in the cell culture medium, such as proteins and salts, can also contribute to delayed precipitation.

Q5: What are the most common strategies to improve the solubility of benzimidazole derivatives like this one in vitro?

A5: Common strategies include adjusting the pH of the buffer, using co-solvents, and employing solubilizing agents like cyclodextrins or surfactants. For cell-based assays, it's crucial to select methods and excipients that are non-toxic to the cells at the concentrations used.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer
Observation Potential Cause Recommended Solution
A cloudy or milky solution forms instantly upon adding the DMSO stock to the buffer.Solvent Shock: The compound is rapidly leaving the DMSO and entering an environment where it is poorly soluble.[1]1. Reduce the final concentration: The desired concentration may be above the compound's aqueous solubility limit. 2. Modify the dilution method: Add the DMSO stock to the aqueous buffer dropwise while vortexing to allow for more gradual mixing.[3] 3. Pre-warm the aqueous buffer: Warming the buffer to the experimental temperature (e.g., 37°C) can sometimes improve solubility.[1] 4. Increase the DMSO concentration (with caution): While higher DMSO concentrations can aid solubility, most cell lines are sensitive to levels above 0.5%. Always include a vehicle control to assess solvent effects.
The solution becomes clear after a few minutes of vortexing but turns cloudy again upon standing.Supersaturation: The compound is temporarily dissolved at a concentration above its thermodynamic solubility limit.1. Use a lower final concentration. 2. Incorporate solubilizing agents (see Issue 3).
Issue 2: Delayed Precipitation in Cell-Based Assays
Observation Potential Cause Recommended Solution
The medium is initially clear but becomes cloudy or shows crystalline precipitates after several hours in the incubator.Temperature-dependent solubility: The compound is less soluble at 37°C than at room temperature.[1]1. Pre-equilibrate all solutions at 37°C before mixing.[3]
pH shift in the medium: Cellular metabolism can alter the local pH, affecting the solubility of ionizable compounds.[1]1. Use a well-buffered medium, potentially supplemented with HEPES. 2. Change the medium more frequently in dense cultures.
Interaction with media components: The compound may be binding to serum proteins or other components and precipitating over time.1. Test solubility in a simpler buffer (e.g., PBS) to see if media components are the issue. 2. Reduce the serum concentration if experimentally feasible.
Issue 3: Consistently Low Solubility Across Different Buffers
Observation Potential Cause Recommended Solution
The compound remains poorly soluble even at low concentrations in various aqueous buffers.High lipophilicity: The intrinsic chemical properties of the molecule limit its interaction with water.1. pH Adjustment: Based on the predicted pKa of ~11.96, using a buffer with a more acidic pH (e.g., pH 5.0-6.5) should increase solubility. Ensure the chosen pH is compatible with your assay. 2. Co-solvents: Incorporate a small percentage of a water-miscible organic solvent into your aqueous buffer. 3. Cyclodextrins: Use cyclodextrins to form inclusion complexes that enhance aqueous solubility. 4. Surfactants: A low concentration of a non-ionic surfactant can aid in solubilization, but check for compatibility with your assay.

Data Presentation: Illustrative Solubility Enhancement

The following table provides hypothetical solubility data for this compound to illustrate the potential effects of different solubilization strategies. Note: These values are for demonstration purposes and actual solubility must be determined experimentally.

Solubilization Method Illustrative Concentration (µM) Fold Increase (vs. PBS pH 7.4) Considerations
Phosphate-Buffered Saline (PBS)
pH 7.4< 5-Baseline aqueous solubility is expected to be low.
pH 6.0~20~4xLowering the pH can protonate the amine, increasing solubility.
pH 5.0~50~10xFurther pH reduction continues to improve solubility.
Co-solvents (in PBS pH 7.4)
1% Ethanol~15~3xA common co-solvent, but can have effects on some biological systems.
5% Propylene Glycol~25~5xOften well-tolerated in in vitro assays.
5% PEG 400~30~6xA frequently used co-solvent for poorly soluble compounds.
Cyclodextrins (in PBS pH 7.4)
10 mM HP-β-CD~100~20xHydroxypropyl-β-cyclodextrin is a common and effective solubilizer.
10 mM SBE-β-CD~150~30xSulfobutylether-β-cyclodextrin can offer even greater solubility enhancement.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment by Nephelometry

This high-throughput method is used to determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom plates

  • Nephelometer or plate reader capable of measuring light scattering

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Buffer Plate Preparation: In a separate 96-well plate, add 196 µL of the aqueous assay buffer to each well.

  • Compound Addition: Transfer 4 µL of each DMSO stock dilution to the corresponding wells of the buffer plate. This will result in a 2% final DMSO concentration.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.

  • Data Analysis: The concentration at which a sharp increase in light scattering is observed represents the kinetic solubility limit.

Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Materials:

  • This compound (solid)

  • Aqueous assay buffer

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • HPLC system with a suitable column and UV detector

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the aqueous buffer.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method.

  • Data Analysis: The measured concentration represents the thermodynamic solubility.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_output Output stock Prepare 10 mM Stock in 100% DMSO serial_dil Serial Dilution of DMSO Stock stock->serial_dil buffer Prepare Aqueous Buffer (e.g., PBS, pH 7.4) add_to_buffer Add to Buffer (2% final DMSO) buffer->add_to_buffer add_solid Add Excess Solid to Buffer buffer->add_solid serial_dil->add_to_buffer incubate_k Incubate 1-2h at RT add_to_buffer->incubate_k nephelometry Measure Turbidity (Nephelometry) incubate_k->nephelometry kinetic_sol Kinetic Solubility nephelometry->kinetic_sol shake Shake 24-48h at constant T add_solid->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge hplc Analyze Supernatant by HPLC centrifuge->hplc thermo_sol Thermodynamic Solubility hplc->thermo_sol

Caption: Workflow for determining kinetic and thermodynamic solubility.

signaling_pathway cluster_cell Fungal Cell benzimidazole This compound Derivative tubulin β-tubulin benzimidazole->tubulin Binds to microtubules Microtubules benzimidazole->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis Required for glucose_uptake Glucose Uptake microtubules->glucose_uptake Involved in cell_death Cell Death mitosis->cell_death Disruption leads to glucose_uptake->cell_death Inhibition leads to

Caption: Hypothetical signaling pathway for an antifungal benzimidazole derivative.

References

Benzimidazole Synthesis Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of this important pharmacophore.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing benzimidazoles?

A1: The two classical and most fundamental methods for benzimidazole synthesis are the Phillips-Ladenburg and Weidenhagen reactions.[1][2][3][4]

  • Phillips-Ladenburg Reaction: This method involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, often in the presence of a strong acid like polyphosphoric acid or hydrochloric acid.[1][5][6][7] Traditional protocols may require high temperatures.[3][7]

  • Weidenhagen Reaction: This approach utilizes the condensation of o-phenylenediamines with aldehydes or ketones, typically in the presence of an oxidizing agent.[1][2][3][6]

Modern variations of these methods are common and employ a wide range of catalysts, solvents, and energy sources (like microwave irradiation) to improve yields, selectivity, and overall efficiency under milder, more environmentally friendly conditions.[4][5][8]

Q2: What are the most critical parameters to optimize for a successful synthesis?

A2: The most critical parameters to optimize are the choice of catalyst, solvent, temperature, and reaction time.[4] The interplay between these factors determines the reaction's yield, selectivity, and rate. For instance, polar solvents like methanol and ethanol often lead to higher yields in certain catalytic systems.[2][9][10] While some modern catalytic systems work efficiently at room temperature, traditional methods often require elevated temperatures.[4][11][12]

Q3: How do I choose the right catalyst for my synthesis?

A3: Catalyst selection is crucial and depends on your specific substrates (o-phenylenediamine and aldehyde/carboxylic acid) and desired reaction conditions.[2] A wide array of catalysts has been successfully used:

  • Brønsted Acids: Ammonium chloride (NH₄Cl) and p-toluenesulfonic acid (p-TsOH) are simple, cost-effective options.[2][12]

  • Lewis Acids: Metal salts like lanthanum chloride (LaCl₃), erbium triflate (Er(OTf)₃), and various others (ZrCl₄, TiCl₄, etc.) have proven to be highly effective, often under mild conditions.[8][11][13]

  • Heterogeneous Catalysts: Solid-supported catalysts like silica sulfuric acid, zeolites, or engineered nanoparticles (e.g., Au/TiO₂, MgO@DFNS) are advantageous for their ease of separation and recyclability, aligning with green chemistry principles.[2][8][14]

  • Green Catalysts: Many recent methods focus on environmentally benign catalysts, such as ammonium chloride, zinc acetate, or even catalyst-free reactions in water.[5]

Q4: What are the main advantages of using microwave irradiation for benzimidazole synthesis?

A4: Microwave-assisted synthesis offers several significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), higher product yields, and cleaner reactions with fewer side products.[6][15][16][17] This technique is considered a cornerstone of green chemistry as it often allows for solvent-free reactions, further reducing environmental impact.[8][15][17]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Inefficient Catalyst or Conditions The reaction may require a catalyst to proceed efficiently. Without one, conversion rates can be very low and reaction times long.[2] Screen different catalysts (e.g., NH₄Cl, p-TsOH, LaCl₃) and optimize the catalyst loading.[2][12][18]
Incorrect Solvent Choice Solvent polarity can significantly impact reaction rates and yields. Perform a solvent screen with common options like ethanol, methanol, acetonitrile, and chloroform to find the optimal medium for your specific substrate and catalyst combination.[2][9][10][19]
Suboptimal Temperature/Time If the reaction is slow, gradually increase the temperature and monitor progress using Thin Layer Chromatography (TLC).[18] Conversely, high temperatures can sometimes lead to degradation. Microwave irradiation can be an effective alternative to achieve rapid heating and shorter reaction times.[16]
Poor Quality Starting Materials Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction.[18] Ensure the purity of your starting materials, purifying them by recrystallization or chromatography if necessary.
Incomplete Reaction The reaction may not have been allowed to proceed for a sufficient amount of time.[18] Monitor the reaction's progress closely with TLC until the starting material is consumed.[2][18]
Problem 2: Formation of Multiple Products / Side Products
Possible Cause Recommended Solution
Formation of 1,2-disubstituted Benzimidazoles When using aldehydes, a common side product is the 1,2-disubstituted benzimidazole, formed from the reaction of two aldehyde molecules with one o-phenylenediamine.[13][18] To favor the 2-substituted product, carefully control the stoichiometry, using a 1:1 ratio or a slight excess of the o-phenylenediamine.[18]
Lack of Selectivity The choice of catalyst and the electronic properties of the aldehyde are critical for selectivity. For example, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield the 1,2-disubstituted product, whereas its absence favors the 2-substituted product.[2][13] Electron-deficient aldehydes tend to yield 2-monosubstituted products.[20]
Oxidation of Starting Material o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities and complex side products.[18] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.[18]
Problem 3: Difficulty in Product Purification
Possible Cause Recommended Solution
Persistent Colored Impurities Colored impurities often arise from oxidation.[21] Treatment with activated carbon (charcoal) during recrystallization can effectively adsorb these impurities.[21] For stubborn discoloration, a potassium permanganate treatment followed by clarification with sodium bisulfite during aqueous workup can be effective.[22]
Difficulty Separating from Catalyst Homogeneous catalysts can be difficult to remove. Switch to a heterogeneous or solid-supported catalyst (e.g., Au/TiO₂, MgO@DFNS, silica sulfuric acid) which can be easily removed by filtration after the reaction.[2][8][14]
Similar Polarity of Product and Impurities If the product and impurities have similar polarities, separation by column chromatography can be challenging.[18] Adjust the solvent system for chromatography, or consider recrystallization from a carefully selected solvent system to improve separation.
Intractable Precipitates Using high-boiling point, strong hydrogen-bonding solvents like DMF or DMSO can sometimes lead to gelatinous precipitates that are difficult to handle.[21] If possible, opt for lower-boiling point solvents for easier removal and cleaner product isolation.

Data on Reaction Condition Optimization

The following tables summarize data from various studies to guide your optimization process.

Table 1: Comparison of Catalysts for the Synthesis of 2-Substituted Benzimidazoles

CatalystSolventTemperatureTimeYield (%)Reference
NH₄Cl (30 mol%)Ethanol80 °C2 h88
LaCl₃ (10 mol%)AcetonitrileRoom Temp.2-4 h85-95[1][11]
Au/TiO₂CHCl₃:MeOH (3:1)25 °C2 h95[14]
Er(OTf)₃ (1 mol%)Solvent-free (MW)60 °C5 min99[15][23]
No CatalystNeat140 °C0.5 hGood[1]
NH₂-MIL-125(Ti) MOFMethanol60 °C2 h91[10][24]

Yields are for representative examples cited in the references and may vary based on specific substrates.

Table 2: Effect of Solvent on the Synthesis of 2-Phenylbenzimidazole

SolventCatalyst SystemMethodYield (%)Reference
CHCl₃NH₄BrStirring, RT40[19]
Methanol3% Cu-doped ZnOUltrasoundHigh (92-99)[9]
Ethanol3% Cu-doped ZnOUltrasoundHigh (92-99)[9]
MethanolNH₂-MIL-125(Ti)Stirring, 60 °C~91[10]
DMF3% Cu-doped ZnOUltrasoundPoor[9]
WaterCatalyst FreeHeatingGood[5]

Experimental Protocols

Protocol 1: General Procedure using Ammonium Chloride Catalyst

This protocol is adapted from a green and economical method for synthesizing 2-substituted benzimidazoles.

  • To a mixture of o-phenylenediamine (0.92 mmol) and a substituted aldehyde (0.92 mmol) in 4 mL of ethanol, add ammonium chloride (NH₄Cl, 30 mol%).

  • Stir the resulting mixture at 80°C for approximately 2 hours.

  • Monitor the completion of the reaction by TLC (e.g., ethyl acetate:hexane, 1:2 v/v).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • The product will precipitate as a solid. Filter the contents and wash the product with water.

  • Dry the solid and purify by recrystallization from ethanol to obtain the pure 2-substituted benzimidazole.

Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles

This protocol describes a rapid, solvent-free synthesis using a Lewis acid catalyst and microwave irradiation.[15][23][25]

  • In a microwave reaction vessel, combine the N-substituted-o-phenylenediamine (1 mmol), an appropriate aldehyde (1 mmol), and Erbium(III) trifluoromethanesulfonate (Er(OTf)₃, 1 mol%).

  • Irradiate the mixture in a microwave reactor for 5-10 minutes at a set temperature of 60°C.

  • After the reaction is complete (monitored by TLC or GC/MS), allow the mixture to cool to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3 x 4 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to isolate the product.[25]

Diagrams

Workflow start Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid reagents Prepare Reagents & Solvents start->reagents combine Combine Reactants + Catalyst in Solvent reagents->combine react Set Reaction Conditions (Temp, Time, Atmosphere) combine->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Quench Reaction & Extract Product monitor->workup Reaction Complete purify Purify Crude Product (Recrystallization/ Chromatography) workup->purify analyze Analyze Final Product (NMR, MS, m.p.) purify->analyze

Caption: General experimental workflow for benzimidazole synthesis.

Troubleshooting start Low Yield Issue q_catalyst Is a catalyst being used? start->q_catalyst add_catalyst Add a suitable catalyst (e.g., NH4Cl, p-TsOH) q_catalyst->add_catalyst No q_solvent Has the solvent been optimized? q_catalyst->q_solvent Yes add_catalyst->q_solvent screen_solvent Perform a solvent screen (e.g., EtOH, MeOH, ACN) q_solvent->screen_solvent No q_temp Are temp. & time optimized? q_solvent->q_temp Yes screen_solvent->q_temp optimize_temp Optimize temperature & time; Monitor with TLC q_temp->optimize_temp No q_purity Are starting materials pure? q_temp->q_purity Yes optimize_temp->q_purity purify_sm Purify starting materials q_purity->purify_sm No end Yield Improved q_purity->end Yes purify_sm->end

References

Technical Support Center: Troubleshooting Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during antifungal susceptibility testing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your antifungal assays, providing potential causes and solutions in a question-and-answer format.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values Between Experiments

Question: I am observing significant variability in my MIC results for the same fungal isolate and antifungal compound across different experimental runs. What could be the cause?

Answer: High variability in MIC values is a frequent challenge in antifungal susceptibility testing.[1] Several factors can contribute to this issue. The key to improving reproducibility is standardization.

Troubleshooting Workflow: High MIC Variability

G cluster_0 Problem: High MIC Variability cluster_1 Check Inoculum Preparation cluster_2 Verify Assay Conditions cluster_3 Evaluate Compound & Controls cluster_4 Solution Start Inconsistent MIC Results Inoculum Standardize Inoculum? - Use Spectrophotometer (0.5 McFarland) - Verify with Hemocytometer Start->Inoculum Investigate Media Consistent Media Source & Lot? - RPMI 1640 or Mueller-Hinton - Correct pH Buffering (MOPS) Start->Media Compound Compound Stability & Solubility? - Prepare Fresh Solutions - Protect from Light - Check for Precipitation Start->Compound CultureAge Use Fresh Culture? Inoculum->CultureAge CultureAge->Media Incubation Consistent Incubation? - Temperature (e.g., 35°C) - Duration (e.g., 24-48h) Media->Incubation Incubation->Compound Solvent Solvent Control Included? - Check for Toxicity/Interference Compound->Solvent End Reproducible MIC Values Solvent->End Resolved

Caption: Troubleshooting workflow for high variability in MIC results.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inoculum Preparation Ensure a standardized inoculum is prepared for each experiment. Use a spectrophotometer to adjust the fungal suspension to the correct turbidity (e.g., 0.5 McFarland standard) and verify cell density with a hemocytometer. Use a fresh fungal culture, as older cultures may have reduced viability.[1]
Media and pH Use a consistent source and lot of media (e.g., RPMI 1640, Mueller-Hinton broth). Ensure the pH of the media is correctly buffered, for instance, with MOPS for RPMI 1640.[1][2]
Incubation Conditions Maintain consistent incubation temperature and duration. For many yeasts, incubation is typically at 35°C for 24-48 hours.[2][3]
Compound Stability Some antifungal compounds, particularly polyenes, can be sensitive to light and temperature.[1] Store stock solutions properly, protect plates from light during incubation, and prepare fresh dilutions for each experiment.
Edge Effects The outer wells of a microtiter plate are more prone to evaporation, which can concentrate the drug and affect growth. To mitigate this, fill the perimeter wells with sterile water or media and do not use them for experimental data.
Issue 2: No Fungal Growth in Control Wells

Question: My drug-free control wells are showing no or very poor fungal growth. Why is this happening?

Answer: If the fungus does not grow robustly in the drug-free control wells, the MIC values for the test compound cannot be accurately determined.[1] This issue points to a problem with the fungus itself or the growth conditions.

Troubleshooting Steps:

  • Check Inoculum Viability: Use a fresh fungal culture to prepare the inoculum. Older cultures may have diminished viability.[1]

  • Verify Media: Ensure the chosen medium supports the growth of the specific fungal species being tested. Some fungi have specific nutritional requirements.[1]

  • Optimize Inoculum Density: While standardization is key, an excessively low inoculum concentration might lead to a failure to establish growth. Verify your counting and dilution steps.

  • Confirm Incubation Conditions: Double-check that the incubation temperature, atmosphere (e.g., CO2 levels if required), and duration are optimal for the fungal species under investigation.[4]

Issue 3: "Trailing Effect" or Paradoxical Growth

Question: I'm observing reduced but persistent fungal growth at concentrations above the apparent MIC, especially with azole antifungals. How should I interpret these results?

Answer: This phenomenon is known as the "trailing effect" or paradoxical growth.[5] It can make the visual determination of the MIC endpoint challenging. For azoles like fluconazole, the Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest concentration that causes a significant (e.g., 50%) reduction in turbidity compared to the growth control.[5] This is often determined using a spectrophotometer.[2]

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reliable and reproducible results. Below are detailed methodologies for key antifungal assays.

Broth Microdilution Assay (Based on CLSI M27/M38 Guidelines)

This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6]

Materials:

  • Antifungal agent

  • Sterile 96-well U-bottom microtiter plates[2]

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0[2]

  • Fungal isolate

  • Sterile saline or water

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Antifungal Preparation: Prepare a stock solution of the antifungal agent. Perform serial twofold dilutions in the 96-well plate using RPMI 1640 medium to achieve final concentrations typically ranging from 0.015 to 16 µg/ml, depending on the agent.[7] The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate to get a fresh culture.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension spectrophotometrically to match a 0.5 McFarland standard (approximately 1 x 10^6 to 5 x 10^6 CFU/mL for yeast).[2][5]

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the wells.[2]

  • Inoculation: Add 100 µL of the final diluted inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a drug-free well as a growth control.

  • Incubation: Incubate the plates at 35°C. Read the results after 24 hours for Candida species, or longer for slower-growing organisms as specified by CLSI guidelines.[3]

  • Reading the MIC: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. For azoles, this is typically a ≥50% reduction in turbidity. For amphotericin B, it is the lowest concentration with no visible growth (≥90% inhibition).[2]

Disk Diffusion Assay (Based on CLSI M44 Guidelines)

This method is a simpler, agar-based alternative for assessing antifungal susceptibility.[2]

Materials:

  • Antifungal disks (commercially prepared paper disks with a fixed drug concentration)[2]

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue[2]

  • Fungal isolate

  • Sterile cotton swabs

  • Incubator (35°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: Prepare a fungal inoculum suspension as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.[2]

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension. Streak the swab over the entire surface of the Mueller-Hinton agar plate in three directions to ensure uniform growth. Allow the plate to dry for 10-15 minutes.[8]

  • Disk Application: Aseptically apply the antifungal disks to the surface of the agar. If using multiple disks, ensure they are spaced at least 24 mm apart from center to center.[2]

  • Incubation: Invert the plates and incubate at 35°C for 20 to 24 hours.[2]

  • Measuring Zones of Inhibition: After incubation, measure the diameter of the zone of complete or marked reduction of growth around each disk to the nearest millimeter.[2] The interpretation of the zone diameter (susceptible, intermediate, or resistant) is based on established CLSI breakpoints for specific drug-organism combinations.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antifungal agents (synergy, additivity, or antagonism).[9][10]

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A horizontally (along the columns) and serial dilutions of Drug B vertically (along the rows). This creates a matrix where each well contains a unique combination of concentrations of the two drugs.[10]

  • Inoculation: Inoculate the plate with a standardized fungal suspension as described in the broth microdilution protocol.

  • Incubation and Reading: Incubate the plate under appropriate conditions. Determine the MIC of each drug combination.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth.

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

Interpretation of FICI Values:

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive/Indifference
> 4.0Antagonism

Antifungal Mechanism of Action Signaling Pathways

Understanding the mechanism of action of common antifungals can help interpret unexpected results.

Fluconazole (Azole) Signaling Pathway

Fluconazole inhibits the enzyme lanosterol 14-alpha-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[11][12][13] Disruption of ergosterol production compromises the integrity of the cell membrane, leading to fungal growth inhibition.[14][15]

G Lanosterol Lanosterol Enzyme Lanosterol 14-alpha-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Enzyme->Ergosterol Converts Disruption Membrane Disruption (Increased Permeability) Enzyme->Disruption Membrane Fungal Cell Membrane (Maintains Integrity) Ergosterol->Membrane Incorporated into Fluconazole Fluconazole Fluconazole->Enzyme Inhibits Inhibition Growth Inhibition Disruption->Inhibition

Caption: Mechanism of action of Fluconazole.

Amphotericin B (Polyene) Signaling Pathway

Amphotericin B binds directly to ergosterol in the fungal cell membrane.[16][17] This binding forms transmembrane channels or pores, leading to leakage of essential ions and ultimately cell death.[16][18][19]

G AmB Amphotericin B Ergosterol Ergosterol (in Fungal Membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+, H+) Pore->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action of Amphotericin B.

Caspofungin (Echinocandin) Signaling Pathway

Caspofungin inhibits the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, an essential polysaccharide component of the fungal cell wall.[20][21] This disrupts cell wall integrity, leading to osmotic instability and cell lysis.[22]

G Caspofungin Caspofungin Enzyme β-(1,3)-D-glucan synthase (Fks1p subunit) Caspofungin->Enzyme Inhibits Glucan β-(1,3)-D-glucan (Cell Wall Component) Enzyme->Glucan Synthesizes Lysis Cell Wall Instability & Osmotic Lysis Enzyme->Lysis Wall Fungal Cell Wall Synthesis Glucan->Wall Essential for Death Fungal Cell Death (Fungicidal/Fungistatic) Lysis->Death

Caption: Mechanism of action of Caspofungin.

References

Technical Support Center: Purification of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and recommended solutions.

Issue 1: Low Overall Yield After Purification

Question: My final yield of purified this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yield is a common problem that can stem from various stages of your experiment. Here are key factors to investigate:

  • Incomplete Reaction: The initial synthesis may not have proceeded to completion. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials, such as 4-chloro-1,2-phenylenediamine and glycine or a derivative, are no longer visible.

  • Product Loss During Workup: Due to the presence of both a basic amine and a benzimidazole ring, the compound can exhibit amphiprotic behavior, leading to partial solubility in both acidic and basic aqueous layers during extraction.

    • Solution: To minimize loss, back-extract all aqueous layers with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.

  • Suboptimal Recrystallization Conditions: Using a solvent in which your compound is too soluble will lead to poor recovery during recrystallization.[1] Conversely, if the compound is too insoluble, it may be difficult to dissolve it initially.[1]

    • Solution: Conduct small-scale solvent screening to identify an optimal solvent or solvent system for recrystallization.

  • Degradation on Silica Gel: Some benzimidazole derivatives can be unstable on silica gel, leading to degradation during column chromatography.[1]

    • Solution: If you suspect degradation, consider deactivating the silica gel with a small amount of triethylamine mixed in your eluent. Alternatively, explore other purification methods like recrystallization or acid-base extraction.

Issue 2: Persistent Colored Impurities in the Final Product

Question: My purified this compound is still yellow or brown, even after chromatography or recrystallization. How can I remove these colored impurities?

Answer: Colored impurities often result from the oxidation of the o-phenylenediamine starting material or from side reactions during synthesis.[2] Here are several methods to decolorize your product:

  • Activated Carbon (Charcoal) Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can effectively adsorb colored impurities.[3]

    • Caution: Use activated carbon sparingly (typically 1-2% w/w), as excessive amounts can also adsorb your desired product, reducing the yield. After a brief boiling period (5-10 minutes), the charcoal must be removed by hot filtration.

  • Potassium Permanganate Treatment: For stubborn discoloration, a dilute solution of potassium permanganate can be added to a hot aqueous solution of the crude product until a faint pink color persists. The resulting manganese dioxide and color can be removed by adding a small amount of sodium bisulfite until the solution is colorless, followed by recrystallization.[3]

Issue 3: Product "Oiling Out" During Recrystallization

Question: During cooling for recrystallization, my product separates as an oil instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the compound comes out of solution above its melting point or as a supersaturated liquid. Here are some troubleshooting steps:

  • Add More Solvent: The concentration of your product in the hot solution may be too high. Add more of the hot solvent to ensure complete dissolution before cooling.

  • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation over crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

  • Adjust the Solvent System: If using a mixed solvent system, you may need to adjust the ratio of the solvents. Sometimes, adding slightly more of the "poorer" solvent to the hot, clear solution (until just cloudy) and then clarifying with a drop of the "good" solvent before cooling can promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities include:

  • Unreacted Starting Materials: 4-chloro-1,2-phenylenediamine and glycine (or its derivatives).

  • Side Products from Incomplete Cyclization: N-substituted 2-aminoanilines.

  • Oxidation Products: Highly colored compounds arising from the oxidation of 4-chloro-1,2-phenylenediamine.

  • Polymeric Materials: Side reactions can sometimes lead to the formation of oligomeric or polymeric byproducts.

Q2: Which purification method is best for achieving high purity (>99%) of this compound?

A2: For achieving the highest purity, a multi-step approach is often necessary.

  • Initial Purification: Start with an acid-base extraction to remove the bulk of acidic or neutral impurities.

  • Primary Purification: Follow up with either recrystallization or column chromatography. Column chromatography generally offers higher resolution for separating closely related impurities.

  • Final Polishing: A final recrystallization step after column chromatography can be used to remove any remaining trace impurities and provide a highly crystalline final product.

Q3: Can I use reverse-phase HPLC for purification?

A3: Yes, reverse-phase High-Performance Liquid Chromatography (HPLC) can be a very effective method for purifying this compound, especially for small-scale preparations or for isolating highly pure material for analytical standards. A common mobile phase would consist of a mixture of acetonitrile and water with an acidic modifier like formic acid or trifluoroacetic acid.

Data Presentation: Purification Method Comparison

The following table summarizes typical parameters and expected outcomes for the purification of this compound and related benzimidazole derivatives. These values should be used as a starting point and may require optimization.

Purification MethodTypical Purity AchievedTypical Yield RangeKey Parameters / Solvents
Recrystallization >98%60-90%Ethanol, Methanol, Water, Ethyl Acetate/Hexane
Column Chromatography >99%50-85%Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane (e.g., 1:9 to 3:5 v/v), Dichloromethane/Methanol
Acid-Base Extraction Variable (Used for pre-purification)>90%Acid: Dilute HClBase: NaHCO₃ or NH₄OH solution

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from acidic and neutral impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) three times. The target amine will be protonated and move into the aqueous layer.[4][5][6]

  • Separation of Layers: Combine the acidic aqueous extracts. The organic layer now contains neutral impurities and can be set aside.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base, such as 1 M sodium hydroxide (NaOH) or ammonium hydroxide, with stirring until the solution is basic (pH > 10, check with pH paper).

  • Product Extraction: The neutral this compound should precipitate if it is insoluble in water at high pH. If it precipitates, collect it by vacuum filtration. If it is soluble or oils out, extract the basified aqueous solution with several portions of an organic solvent (e.g., 3 x 50 mL of dichloromethane).

  • Drying and Concentration: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol provides a general method for recrystallizing this compound.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. For a polar compound like this, ethanol, methanol, or a mixture of ethanol and water are good starting points.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to reflux with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to reflux for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol is suitable for achieving high purity, especially on a small to medium scale.

  • Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). A common eluent system for benzimidazole derivatives is a mixture of ethyl acetate and hexane or dichloromethane and methanol.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product acid_base Acid-Base Extraction start->acid_base Initial Cleanup recrystallization Recrystallization acid_base->recrystallization Further Purification column_chromatography Column Chromatography acid_base->column_chromatography High Purity Separation purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check final_product Pure Product (>95%) purity_check->final_product Meets Specification

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product oiling_out Oiling Out start->oiling_out incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn Cause workup_loss Loss During Workup low_yield->workup_loss Cause oxidation Oxidation of Starting Material colored_product->oxidation Cause high_concentration High Concentration oiling_out->high_concentration Cause rapid_cooling Rapid Cooling oiling_out->rapid_cooling Cause solution1 Monitor with TLC incomplete_rxn->solution1 Solution solution2 Back-extract Aqueous Layers workup_loss->solution2 Solution solution3 Charcoal Treatment oxidation->solution3 Solution solution4 Add More Solvent high_concentration->solution4 Solution solution5 Slow Cooling rapid_cooling->solution5 Solution

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Stability of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound solutions?

A1: Based on the general stability of benzimidazole derivatives, the primary factors that can lead to the degradation of this compound solutions are exposure to light (photodegradation), hydrolysis under acidic or basic conditions, and oxidation. Elevated temperatures can accelerate these degradation processes.

Q2: What are the recommended solvents for preparing solutions of this compound for stability studies?

A2: this compound is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO)[1]. For stability studies, it is crucial to use high-purity, HPLC-grade solvents to avoid interference from impurities. The choice of solvent may also depend on the specific stress conditions being evaluated.

Q3: How should I store stock and working solutions of this compound to minimize degradation?

A3: To minimize degradation, stock solutions should be stored in a cool, dark place, preferably at 2-8°C for short-term storage or frozen (at -20°C or below) for long-term storage. Solutions should be stored in tightly sealed, amber-colored vials to protect them from light and air. Avoid repeated freeze-thaw cycles. It is best practice to prepare fresh working solutions from the stock solution for each experiment.

Q4: What is a stability-indicating HPLC method, and why is it important for this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API), this compound, in the presence of its degradation products, impurities, and excipients. It is essential for stability testing as it allows for the specific measurement of the parent compound, ensuring that the observed decrease in concentration is due to degradation and not analytical interference.

Q5: What are forced degradation studies, and what conditions are typically used for benzimidazole derivatives?

A5: Forced degradation, or stress testing, involves intentionally subjecting the compound to harsh conditions to accelerate its degradation. This helps to identify potential degradation products, establish degradation pathways, and validate the stability-indicating nature of the analytical method. Typical stress conditions for benzimidazole derivatives include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid or solution at temperatures above accelerated stability testing conditions (e.g., 70-100°C).

  • Photodegradation: Exposing the solution to light sources according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient[2].

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Rapid loss of potency in prepared solutions. 1. Photodegradation: Exposure to ambient or UV light. 2. Hydrolysis: Inappropriate pH of the solvent or buffer. 3. Oxidation: Presence of dissolved oxygen or oxidizing impurities in the solvent.1. Prepare and store solutions in amber-colored vials or protect them from light using aluminum foil. 2. Ensure the pH of the solution is controlled, ideally within a neutral range unless investigating pH effects. Use freshly prepared, high-purity solvents and buffers. 3. Degas solvents before use and consider blanketing the solution with an inert gas like nitrogen or argon.
Appearance of unknown peaks in the HPLC chromatogram. 1. Degradation Products: The compound is degrading under the experimental conditions. 2. Solvent Impurities: Impurities in the solvents or reagents. 3. Contamination: Contamination from glassware or handling.1. Perform a forced degradation study to identify potential degradation products and confirm if the unknown peaks correspond to them. 2. Run a blank injection of the solvent to check for impurities. Use HPLC-grade solvents. 3. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.
Poor peak shape or resolution in the HPLC analysis. 1. Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating the parent compound from its degradants. 2. Column Degradation: The HPLC column is old or has been exposed to harsh conditions. 3. Compound Adsorption: The amine group in the compound may interact with the silica support of the column.1. Optimize the mobile phase composition, including the organic modifier, buffer concentration, and pH. 2. Replace the HPLC column with a new one of the same type. 3. Consider using a column with end-capping or adding a competing amine (e.g., triethylamine) to the mobile phase.
Inconsistent results between experiments. 1. Inconsistent Solution Preparation: Variations in weighing, dilution, or solvent preparation. 2. Variable Storage Conditions: Differences in temperature, light exposure, or storage time. 3. Instrument Variability: Fluctuations in the HPLC system's performance.1. Follow a strict and detailed standard operating procedure (SOP) for solution preparation. 2. Maintain consistent and controlled storage conditions for all solutions. 3. Perform system suitability tests before each analytical run to ensure the HPLC system is performing within specifications.

Experimental Protocols

Protocol for Forced Degradation Study of this compound Solution

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • HPLC-grade methanol

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and amber-colored vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the solution at 60°C for 24 hours. Withdraw samples, neutralize with 1 M HCl, and dilute for analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.

    • Thermal Degradation: Place a vial containing the stock solution in an oven at 80°C for 48 hours. Withdraw samples and dilute for analysis.

    • Photodegradation: Expose a vial containing the stock solution to a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil in the same chamber. Withdraw samples and dilute for analysis.

    • Control Sample: Keep a vial of the stock solution at room temperature, protected from light.

  • HPLC Analysis:

    • Analyze all stressed and control samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.

Illustrative Stability Data

The following table presents hypothetical stability data for this compound solutions under various storage conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.

Storage Condition Time Point % Remaining of Initial Concentration Appearance of Degradation Products
2-8°C (Protected from Light)0100.0None
1 month99.8Not Detected
3 months99.5Not Detected
6 months98.9Minor peaks observed
25°C / 60% RH (Protected from Light)0100.0None
1 month98.2Minor peaks observed
3 months95.1Increase in degradation peaks
6 months90.5Significant degradation
40°C / 75% RH (Protected from Light)0100.0None
1 month92.3Significant degradation
3 months85.6Major degradation products
6 months78.2Extensive degradation
Photostability Chamber (ICH Q1B)0100.0None
End of Study88.7Several degradation peaks

Visualizations

Experimental Workflow for Stability Testing

G Workflow for Stability Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_reporting Reporting prep_stock Prepare Stock Solution of This compound prep_samples Prepare Samples for Different Stress Conditions prep_stock->prep_samples acid Acid Hydrolysis prep_samples->acid base Base Hydrolysis prep_samples->base oxidation Oxidation prep_samples->oxidation thermal Thermal Degradation prep_samples->thermal photo Photodegradation prep_samples->photo hplc HPLC Analysis using a Stability-Indicating Method acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Analysis: - Quantify Parent Compound - Identify Degradation Products hplc->data report Generate Stability Report data->report

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_product Hydrolysis of Amine (e.g., formation of corresponding alcohol) parent->hydrolysis_product H₂O / H⁺ or OH⁻ oxidation_product Oxidation of Amine (e.g., formation of imine or other oxidized species) parent->oxidation_product [O] photo_product Ring Cleavage or Dehalogenation parent->photo_product hν (Light)

Caption: Potential degradation pathways for the compound.

References

Avoiding byproduct formation in 5-chlorobenzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during the synthesis of 5-chlorobenzimidazole.

Troubleshooting Guide

Encountering unexpected results is a common part of chemical synthesis. This guide addresses specific issues that may arise during the synthesis of 5-chlorobenzimidazole, offering potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 5-Chlorobenzimidazole - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature; for the Phillips-Ladenburg synthesis, heating at 100°C is typical.[1] - Refine the recrystallization or column chromatography protocol to minimize product loss.
Presence of Multiple Isomers (e.g., 4-Chloro, 6-Chloro, 7-Chlorobenzimidazole) - Direct chlorination of benzimidazole lacks regioselectivity.[2]- To exclusively synthesize the 5-chloro isomer, use 4-chloro-o-phenylenediamine as the starting material. This ensures the chlorine atom is correctly positioned prior to the cyclization reaction.
Formation of Colored Impurities - Oxidation of the o-phenylenediamine starting material.- Use high-purity, preferably freshly recrystallized, o-phenylenediamine. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Unreacted Starting Materials in Final Product - Insufficient reaction time or temperature. - Incorrect stoichiometry of reactants.- Ensure the reaction is run to completion by monitoring with TLC. - Use a slight excess of formic acid to ensure complete consumption of the 4-chloro-o-phenylenediamine.[1]
Difficulty in Product Purification - Similar polarity of the desired product and byproducts. - Oily product that is difficult to crystallize.- For column chromatography, screen different solvent systems to achieve better separation. - If the product is an oil, try triturating with a non-polar solvent to induce crystallization. Seeding with a small crystal of pure product can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 5-chlorobenzimidazole with high purity?

A1: The most reliable and regioselective method is the Phillips-Ladenburg synthesis, which involves the condensation of 4-chloro-o-phenylenediamine with formic acid.[3][4] This approach is superior to the direct chlorination of benzimidazole, which typically yields a mixture of isomers that are difficult to separate.

Q2: How can I avoid the formation of the 6-chlorobenzimidazole isomer?

A2: 5-chlorobenzimidazole and 6-chlorobenzimidazole are tautomers and will exist in equilibrium in solution.[5] For practical purposes, they are often considered as a single entity, sometimes referred to as 5(6)-chlorobenzimidazole. The use of 4-chloro-o-phenylenediamine as a starting material will produce this tautomeric mixture, but will prevent the formation of other isomers like 4-chloro- and 7-chlorobenzimidazole.

Q3: What are the key byproducts to look out for in the synthesis of 5-chlorobenzimidazole?

A3: The primary byproducts of concern are other positional isomers of chlorobenzimidazole if you are using a non-regioselective method. If you start with 4-chloro-o-phenylenediamine, the main impurities will likely be unreacted starting materials and potentially some colored oxidation byproducts.

Q4: Which analytical techniques are best for assessing the purity of my 5-chlorobenzimidazole sample?

A4: High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the purity of your sample and identifying any impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the desired product and identifying the presence of isomers.[5][8][9] Mass spectrometry can be used to confirm the molecular weight of the product and any byproducts.

Q5: My final product is a brownish color. How can I decolorize it?

A5: The color is likely due to oxidized impurities from the o-phenylenediamine starting material. During the workup, after dissolving the crude product, you can treat the solution with activated charcoal (Norite) before filtration to remove colored impurities.[1]

Data Presentation

Table 1: Impact of Synthetic Route on Isomer Distribution
Synthetic Route Starting Material Expected Products Key Advantage
Phillips-Ladenburg Synthesis 4-chloro-o-phenylenediamine5(6)-chlorobenzimidazoleHigh regioselectivity
Direct Chlorination BenzimidazoleMixture of 4-, 5-, 6-, and 7-chlorobenzimidazoleSingle-step from benzimidazole
Table 2: Spectroscopic Data for 5-Chlorobenzimidazole
Technique Solvent Observed Signals
¹H NMR DMSO-d₆δ 12.61 (s, 1H), 8.27 (s, 1H), 7.65 (s, 1H), 7.60 (d, J = 8.5 Hz, 1H), 7.21 (dd, J = 8.5, 1.8 Hz, 1H)[8]
¹³C NMR DMSO-d₆δ 143.4, 139.3, 136.6, 126.2, 122.0, 116.4, 115.2[8]
Mass Spec (EI) -m/z 152 (M⁺), 154 (M⁺+2) in an approximate 3:1 ratio, characteristic of a single chlorine atom.

Experimental Protocols

Protocol 1: Synthesis of 5-Chlorobenzimidazole via Phillips-Ladenburg Condensation

Objective: To synthesize 5-chlorobenzimidazole from 4-chloro-o-phenylenediamine and formic acid.

Materials:

  • 4-chloro-o-phenylenediamine

  • 90% Formic acid[1]

  • 10% Sodium hydroxide solution

  • Activated charcoal (Norite)

  • Deionized water

Procedure:

  • In a round-bottomed flask, combine 4-chloro-o-phenylenediamine (1 equivalent) with 90% formic acid (1.5 equivalents).[1]

  • Heat the mixture in a water bath at 100°C for 2 hours.[1]

  • Allow the reaction mixture to cool to room temperature.

  • Slowly add 10% sodium hydroxide solution with constant stirring until the mixture is just alkaline to litmus paper.

  • Collect the precipitated crude product by vacuum filtration, rinsing the flask with a small amount of ice-cold water.

  • Wash the crude product on the filter with cold water.

  • For purification, transfer the crude product to a beaker and add boiling water to dissolve it.

  • Add a small amount of activated charcoal to the hot solution and digest for 15 minutes.[1]

  • Filter the hot solution through a pre-heated funnel to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to complete crystallization.

  • Collect the purified 5-chlorobenzimidazole by vacuum filtration, wash with a small amount of cold water, and dry at 100°C.

Protocol 2: HPLC Analysis of 5-Chlorobenzimidazole Purity

Objective: To determine the purity of a synthesized 5-chlorobenzimidazole sample and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)[6]

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A to 30% A over 20 minutes, then hold at 30% A for 5 minutes[6]

  • Flow Rate: 1.0 mL/min[6]

  • Detection: UV at 278 nm[6]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 5-chlorobenzimidazole reference standard in the mobile phase (initial composition) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized 5-chlorobenzimidazole sample in the mobile phase to obtain a similar concentration to the standard solution.

Visualizations

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-chloro-o-phenylenediamine 4-chloro-o-phenylenediamine Condensation Condensation 4-chloro-o-phenylenediamine->Condensation Formic Acid Formic Acid Formic Acid->Condensation Neutralization Neutralization Condensation->Neutralization Recrystallization Recrystallization Neutralization->Recrystallization 5-Chlorobenzimidazole 5-Chlorobenzimidazole Recrystallization->5-Chlorobenzimidazole

Caption: Experimental workflow for the synthesis of 5-chlorobenzimidazole.

start Problem Detected isomer Isomeric Impurities Present? start->isomer color Colored Product? start->color low_yield Low Yield? start->low_yield synthesis_route Use 4-chloro-o-phenylenediamine isomer->synthesis_route Yes inert_atmosphere Use Inert Atmosphere & Pure Reagents color->inert_atmosphere Yes optimize Optimize Reaction Time & Temperature low_yield->optimize Yes

Caption: Troubleshooting flowchart for 5-chlorobenzimidazole synthesis.

References

Technical Support Center: Benzimidazole Compounds in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzimidazole compounds in cell culture.

Frequently Asked Questions (FAQs)

Q1: I added my benzimidazole compound to the culture medium and now I see particles. Is this microbial contamination?

A: Not necessarily. While microbial contamination is a possibility, benzimidazole compounds are often poorly soluble in aqueous solutions like cell culture media. What you are observing could be precipitation of the compound itself.[1][2]

Troubleshooting Steps:

  • Microscopic Examination: Observe a sample of the media under a microscope. Bacterial contamination often appears as small, uniform, motile particles, sometimes causing rapid turbidity and a drop in media pH (yellow color). Fungal contamination may appear as filamentous structures.[3] Compound precipitate often looks like crystalline or amorphous non-motile structures.[1]

  • Solubility Check: Prepare a cell-free flask with the same concentration of your compound in the medium. Incubate it alongside your cell cultures. If particles form in the cell-free flask, it is highly likely to be precipitation.

  • Improve Solubility: Benzimidazoles are often dissolved in a stock solution of Dimethyl Sulfoxide (DMSO) before being diluted into the medium.[4] To avoid precipitation, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%) and add the compound stock to the medium drop-wise while stirring.[2][5]

Q2: My cells are dying after treatment with a benzimidazole compound. How can I distinguish between contamination, cytotoxicity, and precipitation?

A: Cell death can be caused by microbial contamination, the inherent toxicity (cytotoxicity) of the compound, or physical stress from compound precipitation. A systematic approach is needed to identify the root cause.

This workflow outlines the decision-making process for identifying the cause of cell death.

A Cell Death or Poor Viability Observed B Microscopic Examination of Culture Flask A->B C Are motile bacteria or fungal hyphae present? B->C D Microbial Contamination Confirmed C->D Yes E Are non-motile crystals or amorphous particles present? C->E No F Potential Compound Precipitation E->F Yes I No visible particles. Cells appear stressed/dying. E->I No M Review solubility protocol. Precipitation may be causing physical stress. F->M G Perform Sterility Test on Compound Stock J Result: Positive G->J K Result: Negative G->K H Perform Cytotoxicity Assay (e.g., MTT, LDH) L Determine IC50. Cell death is likely due to cytotoxicity. H->L I->G I->H

Caption: Troubleshooting workflow for cell death.

Q3: Can I use a benzimidazole compound to treat fungal contamination in my cell culture?

A: While many benzimidazole derivatives exhibit potent antifungal properties, using them to treat established contamination in cell culture is generally not recommended.[6][7]

Key Considerations:

  • Cytotoxicity: The concentration required to eliminate the fungus may also be toxic to your mammalian cells. Benzimidazoles like benomyl and carbendazim are cytotoxic to human cell lines.[8]

  • Spectrum of Activity: The specific compound may not be effective against the particular fungal species contaminating your culture.

  • Best Practice: The most reliable method for dealing with contamination is to discard the affected cultures, thoroughly decontaminate the incubator and biosafety cabinet, and thaw a fresh, uncontaminated vial of cells.[9]

Troubleshooting Guides

Guide 1: Distinguishing Cytotoxicity from Contamination

When cells show poor health, it's crucial to determine if the cause is your experimental compound or an unwanted microbe.

  • Visual Inspection: Contamination often causes visible turbidity in the media and a rapid pH change (media turns yellow).[3] Cytotoxicity typically does not alter the media's appearance, though you will see floating (dead) cells and reduced cell density.

  • Control Cultures: Always maintain an untreated control culture (cells + media) and a vehicle control (cells + media + DMSO or other solvent). If all cultures (treated and untreated) look unhealthy, contamination is likely. If only the treated cultures are dying, cytotoxicity is the probable cause.

  • Perform a Cytotoxicity Assay: Use a quantitative method like an MTT or MTS assay to measure cell viability and determine the compound's cytotoxic concentration (IC50).[10] This provides definitive data on the compound's effect.

Data Presentation: Properties of Common Benzimidazoles

The following tables summarize key quantitative data for benzimidazole compounds frequently used in research.

Table 1: Cytotoxicity of Selected Benzimidazoles in Mammalian Cells

Compound Cell Line Assay IC50 / CC50 Reference
Nocodazole Various Cancer Lines Viability Induces G2/M arrest at 40-100 ng/mL [11]
Benomyl Human Tumor Lines Cytotoxicity Generally more potent than Carbendazim [8]
Carbendazim Human Tumor Lines Cytotoxicity Varies by cell line [8]

| Mebendazole | Rat Embryo Cells | Differentiation | Potent inhibitor at nanomolar concentrations |[12] |

Table 2: Antifungal Activity of Benzimidazole Derivatives

Compound Type Fungal Species Activity Metric Value Range (µg/mL) Reference
Bisbenzimidazoles Candida spp., Aspergillus spp. MIC 0.975 - 15.6 [6]
Various Derivatives Candida spp. MIC 0.5 - 256 [13]

| Imidazole Derivatives | Candida spp. | MIC | 200 - 312.5 |[14] |

MIC (Minimum Inhibitory Concentration): The lowest concentration of a compound that prevents visible growth of a microorganism.

Experimental Protocols

Protocol 1: Sterility Testing of a Benzimidazole Stock Solution

This protocol helps determine if your concentrated compound stock solution is a source of microbial contamination. The method described is direct inoculation.[15]

Materials:

  • Sterile 15 mL conical tubes

  • Tryptic Soy Broth (TSB) for detecting bacteria

  • Sabouraud Dextrose Broth (SDB) for detecting fungi

  • Your benzimidazole stock solution (e.g., in DMSO)

  • Positive controls (e.g., non-sterile media) and negative controls (sterile broth only)

Procedure:

  • Aseptically add 5 mL of TSB to a sterile 15 mL tube and 5 mL of SDB to another.

  • Inoculate each tube with a small volume (e.g., 10-20 µL) of your benzimidazole stock solution. This should be done in a biosafety cabinet.

  • Incubate the TSB tube at 30-35°C and the SDB tube at 20-25°C.

  • Observe the tubes for signs of turbidity (cloudiness) daily for up to 14 days.[15]

  • If turbidity appears, your stock solution is contaminated.

Protocol 2: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability, to determine the cytotoxic effects of a compound.[10][16]

Materials:

  • 96-well cell culture plate

  • Cells of interest

  • Benzimidazole compound, serially diluted

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in sterile PBS).[17][18]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[16]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[19]

  • Compound Treatment: Remove the media and add fresh media containing various concentrations of your benzimidazole compound. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[16] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[17][18]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16][19]

  • Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at a wavelength between 570-590 nm using a microplate reader.[17]

  • Data Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: Nocodazole-Induced Microtubule Disruption

Many benzimidazoles, such as nocodazole, exert their biological effects by interfering with microtubule polymerization. This disruption leads to cell cycle arrest and can trigger apoptosis.[20][21][22]

Nocodazole Nocodazole (Benzimidazole) Tubulin β-Tubulin Dimers Nocodazole->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Prevents incorporation Microtubules Dynamic Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disrupted Apoptosis Apoptosis Arrest->Apoptosis

Caption: Nocodazole's mechanism of microtubule disruption.

References

Optimizing dosage for in vitro studies with (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers utilizing (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine in in vitro studies. Due to the limited specific data available for this compound, this guide offers general protocols and strategies based on common practices for novel chemical entities and related benzimidazole compounds.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in a new in vitro experiment?

A1: For a novel compound like this compound, it is advisable to start with a broad range of concentrations to determine its cytotoxic and effective ranges. A typical starting point for screening is a high concentration of 100 µM, followed by serial dilutions (e.g., 1:2 or 1:10) to cover a wide spectrum down to the nanomolar range. The initial wide range helps in identifying a narrower, more effective concentration range for subsequent, more detailed experiments.

Q2: How should I dissolve this compound for in vitro use?

Q3: My compound is precipitating in the cell culture medium. What should I do?

A3: Precipitation of the test compound in the cell culture medium can lead to inaccurate and irreproducible results. This can occur if the final concentration of the compound exceeds its solubility in the aqueous medium. To address this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to work with lower concentrations of the compound.

  • Check the final DMSO concentration: Ensure the final DMSO concentration is not too low, as it helps to keep the compound in solution. However, be mindful of its potential toxicity to the cells.

  • Use a different solvent: If DMSO is not effective, you could explore other biocompatible solvents, although this would require new validation experiments.

  • Prepare fresh dilutions: Always prepare fresh dilutions of the compound from the stock solution for each experiment to minimize the chances of precipitation over time.

Q4: How can I determine the optimal incubation time for my experiment?

A4: The optimal incubation time will depend on the specific biological question you are investigating and the nature of the assay. For acute effects, shorter incubation times (e.g., a few hours) may be sufficient. For chronic effects or to observe changes in protein expression or cell proliferation, longer incubation times (e.g., 24, 48, or 72 hours) are typically required. It is recommended to perform a time-course experiment to determine the time point at which the desired effect is most pronounced.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicates Inconsistent cell seeding, uneven compound distribution, or pipetting errors.Ensure a homogenous single-cell suspension before seeding. Mix the compound thoroughly in the medium before adding it to the cells. Use calibrated pipettes and practice consistent pipetting techniques.
No observable effect of the compound The compound is inactive at the tested concentrations, the incubation time is too short, or the compound has degraded.Test a wider and higher range of concentrations. Perform a time-course experiment to assess longer incubation periods. Ensure proper storage of the compound and stock solutions to prevent degradation.
High background signal in the assay The compound interferes with the assay components (e.g., autofluorescence).Run a control experiment with the compound in cell-free medium to check for any direct interference with the assay reagents. If interference is observed, consider using an alternative assay.
Unexpected cell death at all concentrations The compound is highly cytotoxic, or the solvent concentration is too high.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. Ensure the final solvent concentration is within the tolerated limits for your cell line (typically ≤ 0.5% for DMSO).

Experimental Protocols

Protocol 1: Determination of IC50 (Half-maximal Inhibitory Concentration)

This protocol outlines a general method to determine the IC50 of this compound using a cell viability assay (e.g., MTT assay).

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of the compound in cell culture medium from a high-concentration stock solution (e.g., 100 mM in DMSO).

  • Treatment: Remove the old medium from the cells and add the 2X compound dilutions to the wells. Also, include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

  • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation

Table 1: Example of a Dose-Response Data Table for IC50 Determination
Concentration (µM)% Cell Viability (Mean ± SD)
1005.2 ± 1.5
5015.8 ± 2.1
2545.3 ± 3.8
12.575.1 ± 4.2
6.2592.5 ± 2.9
3.12598.7 ± 1.8
0 (Vehicle)100 ± 1.2

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Prepare Cell Suspension B Seed Cells in 96-well Plate A->B D Add Compound to Cells B->D C Prepare Serial Dilutions of Compound C->D E Incubate for 24-72h D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Plot Dose-Response Curve G->H I Calculate IC50 H->I

Caption: Workflow for IC50 Determination.

troubleshooting_flowchart start Experiment Shows No Effect q1 Are concentrations high enough? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is incubation time sufficient? a1_yes->q2 sol1 Increase Concentration Range a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Has compound degraded? a2_yes->q3 sol2 Perform Time-Course Experiment a2_no->sol2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Use Fresh Compound Stock a3_yes->sol3 end Consider Alternative Hypotheses a3_no->end

Caption: Troubleshooting for Lack of Compound Effect.

Validation & Comparative

Comparing antifungal activity of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine and fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Antifungal Activities of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine and Fluconazole: A Review of Available Data

Introduction

The quest for novel and more effective antifungal agents is a critical endeavor in the face of rising fungal resistance to existing therapies. Benzimidazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. This guide aims to provide a comparative analysis of the antifungal activity of a specific benzimidazole derivative, this compound, against the widely used antifungal drug, fluconazole. Fluconazole, a triazole antifungal, is a cornerstone in the treatment of various fungal infections, primarily by inhibiting the fungal enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.

Data Presentation

A comprehensive review of the currently available scientific literature reveals a significant gap in the data required for a direct quantitative comparison between this compound and fluconazole. While extensive data exists for the antifungal activity of fluconazole against a wide array of fungal pathogens, including well-documented Minimum Inhibitory Concentration (MIC) values, there is a notable absence of specific experimental data for the antifungal activity of this compound.

Numerous studies have investigated the antifungal potential of various benzimidazole derivatives, with some demonstrating significant activity against clinically relevant fungi. However, these studies do not specifically report on the antifungal properties of this compound. Without quantitative data such as MICs or zone of inhibition measurements for this specific compound, a direct and meaningful comparison with fluconazole's performance is not feasible at this time.

Signaling Pathways and Experimental Workflows

The mechanism of action for fluconazole is well-established and involves the inhibition of the ergosterol biosynthesis pathway. This disruption of the fungal cell membrane integrity is a key factor in its antifungal effect.

  • dot

    Fluconazole_Mechanism Lanosterol Lanosterol Lanosterol_14_demethylase Lanosterol 14-α-demethylase (CYP51A1) Lanosterol->Lanosterol_14_demethylase Ergosterol Ergosterol Lanosterol_14_demethylase->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Fluconazole Fluconazole Fluconazole->Inhibition Inhibition->Lanosterol_14_demethylase

    Caption: Mechanism of action of fluconazole.

For benzimidazole derivatives, the antifungal mechanism can vary. While some, like fluconazole, are known to inhibit ergosterol biosynthesis, others may act on different cellular targets. Without specific studies on this compound, its precise mechanism of action remains unelucidated.

A general experimental workflow for evaluating and comparing the antifungal activity of two compounds would typically involve the following steps:

  • dot

    Antifungal_Comparison_Workflow cluster_0 In Vitro Studies cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Comparison Strain_Selection Fungal Strain Selection MIC_Determination Minimum Inhibitory Concentration (MIC) Assay Strain_Selection->MIC_Determination MFC_Determination Minimum Fungicidal Concentration (MFC) Assay MIC_Determination->MFC_Determination Time_Kill_Assay Time-Kill Kinetic Assay MIC_Determination->Time_Kill_Assay Ergosterol_Assay Ergosterol Biosynthesis Assay MIC_Determination->Ergosterol_Assay Cell_Membrane_Permeability Cell Membrane Permeability Assay MIC_Determination->Cell_Membrane_Permeability ROS_Assay Reactive Oxygen Species (ROS) Assay MIC_Determination->ROS_Assay Data_Analysis Statistical Analysis of Results MFC_Determination->Data_Analysis Time_Kill_Assay->Data_Analysis Ergosterol_Assay->Data_Analysis Cell_Membrane_Permeability->Data_Analysis ROS_Assay->Data_Analysis Comparison Comparative Analysis of Efficacy Data_Analysis->Comparison

    Caption: Experimental workflow for antifungal comparison.

Spectroscopic Analysis of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural relation to other bioactive benzimidazole derivatives. A thorough spectroscopic characterization is fundamental for confirming its molecular structure, assessing purity, and understanding its chemical properties. This guide provides a comparative overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, contrasted with its non-chlorinated analog, (1H-benzo[d]imidazol-2-yl)methanamine.

While specific, experimentally-derived spectra for this compound are not widely published, this analysis is based on established principles of spectroscopy and data from closely related, structurally confirmed compounds.

Comparative Spectroscopic Data

The primary differences in the spectra between the target compound and its non-chlorinated analog arise from the influence of the chlorine atom on the benzimidazole ring. The electron-withdrawing nature and isotopic signature of chlorine significantly impact both NMR chemical shifts and mass spectral patterns.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts (δ in ppm)

Assignment This compound (Predicted)(1H-benzo[d]imidazol-2-yl)methanamine (Reference)Rationale for Predicted Shifts
¹H NMR
-CH₂- (Methylene)~4.0 - 4.2~3.9 - 4.1Minimal change expected as it is distant from the chloro group.
Aromatic C4-H~7.6 - 7.7~7.5 - 7.6Deshielded due to being ortho to the electron-withdrawing chloro group.
Aromatic C6-H~7.2 - 7.3~7.1 - 7.2Deshielded by the chloro group.
Aromatic C7-H~7.5 - 7.6~7.5 - 7.6Less affected, similar to the non-chlorinated analog.
-NH / -NH₂VariableVariableHighly dependent on solvent, concentration, and temperature.
¹³C NMR
-CH₂- (Methylene)~45 - 47~45 - 47Minimal change expected.
Aromatic C2~152 - 154~151 - 153Slight deshielding from remote electronic effects.
Aromatic C4~115 - 117~115 - 122Shielding/deshielding depends on complex electronic factors.
Aromatic C5~128 - 130~121 - 123Strong deshielding due to direct attachment of the chloro group.
Aromatic C6~122 - 124~121 - 123Moderate deshielding.
Aromatic C7~118 - 120~115 - 122Shielding/deshielding depends on complex electronic factors.
Aromatic C3a/C7a~135-143~135-143Variable, depends on tautomeric form.

Note: Predicted values are estimates. Actual experimental values may vary based on solvent and instrument conditions.

Table 2: Mass Spectrometry (MS) Data Comparison

Parameter This compound(1H-benzo[d]imidazol-2-yl)methanamineKey Differentiator
Molecular Formula C₈H₈ClN₃C₈H₉N₃Presence of Chlorine (Cl)
Monoisotopic Mass 181.0407 Da147.0800 Da33.9607 Da mass difference
[M+H]⁺ Ion m/z 182.0480m/z 148.0873
Isotopic Pattern Presence of a significant M+2 peak (~32% of M peak)M+1 peak from ¹³C is the most significant isotope peak.The characteristic ³⁵Cl/³⁷Cl isotopic ratio (approx. 3:1) is a definitive marker for the chlorinated compound.

Experimental Protocols

Standard protocols for the spectroscopic analysis of small organic molecules are applicable.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). Ensure the sample is fully dissolved.

  • Instrumentation: A standard NMR spectrometer (e.g., Bruker, Jeol) operating at a frequency of 300-600 MHz for ¹H nuclei.

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is typically used for this type of molecule.

  • Acquisition:

    • Inject the sample solution directly via a syringe pump or through an HPLC system.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺). Critically, for the chlorinated compound, analyze the isotopic pattern to confirm the presence of one chlorine atom by observing the peak at [M+2+H]⁺ with an intensity of approximately one-third of the [M+H]⁺ peak.

Visualized Workflow and Structural Logic

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between the compared compounds.

G cluster_workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution) NMR_Acq NMR Data Acquisition (¹H, ¹³C) Sample->NMR_Acq MS_Acq MS Data Acquisition (ESI-MS) Sample->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Calibration) NMR_Acq->NMR_Proc MS_Proc MS Data Analysis (Identify [M+H]⁺, Isotope Pattern) MS_Acq->MS_Proc Interpretation Structural Elucidation & Confirmation NMR_Proc->Interpretation MS_Proc->Interpretation

Caption: Workflow for NMR and MS analysis.

G cluster_structure Structural Relationship and Spectroscopic Impact Parent (1H-benzo[d]imidazol-2-yl)methanamine (Reference Compound) Modification + Chlorine (Cl) at C5 Parent->Modification Child This compound (Target Compound) Impact Spectroscopic Effects: • Downfield shift of adjacent protons (C4-H, C6-H) • Deshielding of C5 in ¹³C NMR • Characteristic 3:1 isotope pattern in MS Child->Impact Modification->Child

Unlocking the Anticancer Potential: A Comparative Guide to 5-Chlorobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the promising scaffolds in medicinal chemistry, benzimidazole and its derivatives have garnered significant attention due to their diverse biological activities.[1] This guide provides a comprehensive validation and comparison of the anticancer effects of a series of 5-chlorobenzimidazole derivatives, with a focus on their performance against key oncogenic targets and cancer cell lines, supported by detailed experimental data and protocols.

A recent study designed and synthesized a novel series of 1-substituted-5,6-dichloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazoles, designated as compounds 10a–p .[2][3] These compounds were engineered to target both the wild-type and the V600E mutant forms of the BRAF kinase, a critical component of the RAS-RAF-MEK signaling pathway that is frequently dysregulated in various cancers, including melanoma and colorectal cancer.[2][3]

Comparative Efficacy Against BRAF Kinase

The synthesized 5,6-dichlorobenzimidazole derivatives were evaluated for their inhibitory activity against both BRAF wild-type (BRAFWT) and the oncogenic BRAFV600E mutant. The data, presented in Table 1, highlights the structure-activity relationship within this series, with compound 10h emerging as a particularly potent dual inhibitor.

CompoundSubstitution on N-1 Position% Inhibition of BRAFWT (at 10 µM)IC50 BRAFWT (µM)IC50 BRAFV600E (µM)
10a 2-morpholinoethyl25.30>10>10
10b 2-(piperidin-1-yl)ethyl33.10>10>10
10c 2-(pyrrolidin-1-yl)ethyl28.70>10>10
10d 2-(diethylamino)ethyl15.20>10>10
10e 2-(dimethylamino)ethyl10.50>10>10
10f 2-((4-carboxyphenyl)amino)ethyl75.604.256.80
10g 2-((4-(ethoxycarbonyl)phenyl)amino)ethyl68.405.107.20
10h 2-((4-(methoxycarbonyl)phenyl)amino)ethyl91.201.722.76
10i 2-((4-(1-carboxy-1-methylethyl)phenyl)amino)ethyl65.305.808.10
10j 2-((4-(1-(ethoxycarbonyl)-1-methylethyl)phenyl)amino)ethyl53.157.209.50
10k 2-((4-cyanophenyl)amino)ethyl45.20>10>10
10l 2-((4-hydroxyphenyl)amino)ethyl38.90>10>10
10m 2-((4-methoxyphenyl)amino)ethyl42.10>10>10
10n 2-((3-carboxyphenyl)amino)ethyl70.104.807.10
10o 2-((3-(ethoxycarbonyl)phenyl)amino)ethyl62.506.208.50
10p 2-((3-(methoxycarbonyl)phenyl)amino)ethyl85.702.504.30
Data sourced from a study on novel 5,6-dichlorobenzimidazole derivatives as dual BRAF inhibitors.[2]

Broad Spectrum Anticancer Activity

To assess the broader anticancer potential, the synthesized compounds were screened against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. The growth inhibitory effects are presented as GI50 values (the concentration required to inhibit cell growth by 50%). Table 2 summarizes the GI50 values for the most potent compounds across various cancer types, with compound 10h consistently demonstrating significant activity.

Cancer TypeCell LineGI50 (µM) of Compound 10fGI50 (µM) of Compound 10hGI50 (µM) of Compound 10p
Leukemia CCRF-CEM2.851.503.20
K-5623.101.753.50
MOLT-42.901.603.30
Colon Cancer COLO 2054.202.104.80
HCT-1163.801.904.50
HT293.501.804.20
Melanoma MALME-3M5.102.505.50
SK-MEL-24.902.305.20
UACC-624.502.205.00
Ovarian Cancer OVCAR-36.203.106.80
IGROV15.802.906.50
Renal Cancer 786-07.103.507.80
A4986.903.307.50
Prostate Cancer PC-38.204.108.90
DU-1457.903.908.50
Breast Cancer MCF79.504.8010.2
MDA-MB-2319.204.609.80
Data represents a selection of GI50 values from the NCI-60 cell line screen.[2]

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Further investigation into the mechanism of action of the most potent derivative, 10h , revealed its ability to induce cell cycle arrest and apoptosis in the HT29 colon cancer cell line.[2]

Cell Cycle Analysis

Flow cytometry analysis demonstrated that treatment with compound 10h led to a significant accumulation of cells in the G2/M phase of the cell cycle, indicating an inhibition of cell division.

Apoptosis Induction

Western blot analysis of key apoptosis-related proteins showed that compound 10h treatment resulted in:

  • Upregulation of Bax: A pro-apoptotic protein.

  • Downregulation of Bcl-2: An anti-apoptotic protein.

  • Activation of Caspase-3 and Caspase-9: Key executioner and initiator caspases, respectively.

  • Cleavage of PARP: A hallmark of apoptosis.

These findings collectively suggest that compound 10h exerts its anticancer effects by inhibiting BRAF kinase activity, leading to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway.[2]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_pathway BRAF Signaling Pathway Inhibition Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK binds RAS RAS RTK->RAS activates BRAF BRAF (WT/V600E) RAS->BRAF activates MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival promotes Derivative_10h 5,6-dichlorobenzimidazole Derivative (10h) Derivative_10h->BRAF inhibits

Caption: Inhibition of the RAS-RAF-MEK signaling pathway by a 5,6-dichlorobenzimidazole derivative.

cluster_workflow Experimental Workflow for Anticancer Effect Validation Cell_Culture Cancer Cell Lines (e.g., HT29) Treatment Treatment with 5-chlorobenzimidazole derivatives Cell_Culture->Treatment MTT_Assay MTT Assay (Cytotoxicity) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Treatment->Flow_Cytometry Western_Blot Western Blot (Apoptosis Markers) Treatment->Western_Blot Data_Analysis Data Analysis (IC50, GI50, Protein Expression) MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for evaluating the anticancer effects of 5-chlorobenzimidazole derivatives.

Detailed Experimental Protocols

For the validation and comparison of these anticancer effects, the following standardized protocols are recommended:

MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 5-chlorobenzimidazole derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-15% SDS-polyacrylamide gel.[5]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, and PARP overnight at 4°C.[5] A loading control such as β-actin or GAPDH should also be used.[5]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Flow Cytometry for Cell Cycle Analysis

This method is used to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting and Fixation: Harvest the treated cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[6]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[6]

References

Comparative Efficacy of Benzimidazole Isomers in Preclinical Research: A Focus on Anticancer and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of benzimidazole isomers reveals that substituent positioning significantly influences biological efficacy. This guide provides a comparative overview of preclinical data for key benzimidazole isomers, highlighting their potential in drug development.

The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines.[1][2] This characteristic allows for interaction with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The biological activity of these compounds is highly dependent on the nature and position of substituents on the benzimidazole core, particularly at the 2- and 5(6)-positions.[3][5]

Comparative Anticancer Activity

Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[6][7][8] The position of substituents on the benzimidazole ring plays a critical role in determining the potency and mechanism of action.

Generally, 2-substituted benzimidazoles have been extensively studied and have shown potent anticancer activity.[9][10][11] For instance, derivatives with specific substitutions at the 2-position have demonstrated significant cytotoxicity against various cancer cell lines.[9][11] Some 1,2-disubstituted benzimidazoles have also been shown to inhibit the proliferation of cancer cells, with their efficacy influenced by the nature of the substituent.[12]

In contrast, the biological activity of 5-substituted benzimidazoles can vary. For example, the addition of a hydroxyl group with a trifluoromethyl group at the 5,6-dichloro positions has demonstrated an antagonistic effect in a rat prostate xenograft model.[3] The substitution pattern on the benzimidazole ring is a key determinant of the anticancer properties of these compounds.

Below is a summary of the in vitro anticancer activity of various benzimidazole isomers against different human cancer cell lines.

Compound ClassSubstituent PositionCancer Cell LineIC50 (µM)Reference
Benzimidazole-Acridine Derivative2,5-disubstitutedK562 (Leukemia)2.68[3]
Benzimidazole-Acridine Derivative2,5-disubstitutedHepG-2 (Hepatocellular Carcinoma)8.11[3]
1,2,3-Triazolyl Linked 2-Aryl Benzimidazole1,2-disubstitutedA549 (Non-small cell lung cancer)0.05 - 0.07[3]
Benzimidazole Carboxamide Derivative (7n)2-substitutedSK-Mel-28 (Melanoma)2.55 - 17.89[13]
Benzimidazole Carboxamide Derivative (7u)2-substitutedSK-Mel-28 (Melanoma)2.55 - 17.89[13]
Benzimidazole Analogue (12b)Not SpecifiedA2780S (Ovarian Cancer)0.0062[14]
Benzimidazole Analogue (12b)Not SpecifiedA2780/T (Paclitaxel-resistant Ovarian Cancer)0.0097[14]

Signaling Pathway: Inhibition of Tubulin Polymerization

A primary mechanism of anticancer action for many benzimidazole derivatives is the inhibition of microtubule polymerization.[15][16] By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[17][18]

G2M_Arrest_Pathway cluster_cell Cancer Cell Benzimidazole Benzimidazole Derivative Tubulin β-Tubulin (Colchicine Site) Benzimidazole->Tubulin Binds to Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibits Polymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Disrupts CellCycle Cell Cycle Progression MitoticSpindle->CellCycle Arrests at G2/M Apoptosis Apoptosis CellCycle->Apoptosis Induces

Fig. 1: Benzimidazole-induced G2/M cell cycle arrest.
Comparative Antimicrobial Activity

Benzimidazole isomers also exhibit a wide range of antimicrobial activities, including antibacterial and antifungal effects.[2][4] The position and nature of substituents are crucial for their potency. For example, electron-withdrawing groups like nitro and chloro on the benzene ring of the benzimidazole scaffold have been shown to enhance antibacterial activity.[19]

The following table summarizes the minimum inhibitory concentration (MIC) of various benzimidazole isomers against different microbial strains.

Compound ClassSubstituent PositionMicrobial StrainMIC (µg/mL)Reference
Indolylbenzo[d]imidazole (3ao)2-substitutedStaphylococcus aureus< 1[20]
Indolylbenzo[d]imidazole (3aq)2-substitutedStaphylococcus aureus< 1[20]
Indolylbenzo[d]imidazole (3ag)1,2-disubstitutedMycobacterium smegmatis3.9[20]
Indolylbenzo[d]imidazole (3ag)1,2-disubstitutedCandida albicans3.9[20]
Indolylbenzo[d]imidazole (3aq)2-substitutedCandida albicans3.9[20]
Benzimidazole–triazole derivative (63c)2,5-disubstitutedGram-positive bacteria8 - 32[21]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[22]

  • Compound Treatment: Treat the cells with various concentrations of the benzimidazole isomers and incubate for the desired period.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[22][23]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[22]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., detergent reagent) to each well to dissolve the formazan crystals.[22][24]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[22]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_workflow MTT Assay Workflow start Start plate_cells Plate Cells (96-well plate) start->plate_cells add_compounds Add Benzimidazole Isomers plate_cells->add_compounds incubate_treatment Incubate add_compounds->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solvent Add Solubilizing Agent incubate_mtt->add_solvent incubate_dark Incubate in Dark (2 hours) add_solvent->incubate_dark read_absorbance Read Absorbance (570 nm) incubate_dark->read_absorbance end End read_absorbance->end

Fig. 2: General workflow for the MTT cell viability assay.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[25]

Methodology

  • Preparation of Antimicrobial Agent: Prepare serial two-fold dilutions of the benzimidazole isomers in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[25][26]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL).[26] Dilute this suspension to the final inoculum concentration.[26]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[26] The final volume in each well is typically 100 µL or 200 µL.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[27]

  • MIC Determination: After incubation, examine the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[25]

References

Efficacy of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine vs. other antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for novel and more effective antifungal therapies, benzimidazole derivatives have emerged as a promising class of compounds. This guide provides a comparative overview of the efficacy of specific benzimidazole derivatives against various fungal pathogens, juxtaposed with the performance of established antifungal agents. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and medicinal chemistry.

While this guide aims to provide a comparative landscape, it is important to note the absence of specific publicly available efficacy data for (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine. Therefore, this comparison focuses on structurally related 5-chloro-benzimidazole derivatives and other potent benzimidazole compounds for which experimental data have been published.

Efficacy of Benzimidazole Derivatives: A Quantitative Comparison

The antifungal efficacy of novel compounds is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various benzimidazole derivatives against several Candida species, which are common human fungal pathogens. For context, the efficacy of the widely used antifungal drug Fluconazole is also included.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of Benzimidazole-1,2,4-triazole Derivatives against Candida Species

CompoundC. albicansC. glabrataC. kruseiC. parapsilosis
6b >1250.9715.621.95
6i 1250.971.951.95
6j 1250.973.91.95
Voriconazole 0.970.970.970.97
Fluconazole 1.951.953.91.95

Data sourced from a study on benzimidazole-1,2,4-triazole derivatives.[1]

Table 2: In Vitro Antifungal Activity (MIC in µg/mL) of Benzimidazole-Oxadiazole Compounds against Candida Species

CompoundC. albicans (ATCC 90030)C. krusei (ATCC 6258)C. parapsilosis (ATCC 22019)
4h 1.953.93.9
4p 1.953.93.9
Amphotericin B 0.480.970.48
Ketoconazole 0.240.480.24

Data sourced from a study on benzimidazole-1,3,4-oxadiazole compounds.[2]

Experimental Protocols

The data presented in the tables above were obtained through standardized experimental procedures. A detailed methodology for the determination of antifungal activity is crucial for the reproducibility and validation of results.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is a widely accepted standard for determining the MIC of antifungal agents.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. A suspension of the fungal culture is then prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Preparation of Drug Dilutions: The antifungal agents to be tested are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus. This is typically assessed by visual inspection or by using a spectrophotometer to measure the optical density.

Mechanism of Action: Targeting Fungal Cell Integrity

Many benzimidazole-based antifungal agents, particularly those belonging to the azole class, exert their effect by disrupting the synthesis of ergosterol, a crucial component of the fungal cell membrane.[1][2][3] This disruption leads to increased membrane permeability and ultimately, cell death.

The key enzyme in the ergosterol biosynthesis pathway that is inhibited by these compounds is lanosterol 14α-demethylase, a cytochrome P450 enzyme.[1][3]

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Cytochrome P450) Lanosterol->Enzyme Binds to Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential component Enzyme->Ergosterol Catalyzes conversion Benzimidazole Benzimidazole Antifungal Agent Benzimidazole->Enzyme Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by Benzimidazole Antifungals.

Another mechanism of action for some benzimidazole fungicides involves the inhibition of microtubule assembly by binding to tubulin.[4] This disruption of the cytoskeleton interferes with cell division and leads to fungal cell death.

Microtubule_Assembly_Inhibition Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellDivision Cell Division (Mitosis) Microtubules->CellDivision Essential for Benzimidazole Benzimidazole Antifungal Agent Benzimidazole->Tubulin Binds to

Caption: Disruption of Microtubule Assembly by Benzimidazole Antifungals.

Experimental Workflow for Antifungal Drug Discovery

The process of identifying and validating new antifungal agents involves a series of well-defined steps, from initial synthesis to in-depth mechanistic studies.

Antifungal_Drug_Discovery_Workflow Synthesis Chemical Synthesis of Benzimidazole Derivatives Screening In Vitro Antifungal Screening (MIC Determination) Synthesis->Screening Hit_ID Hit Identification (Potent Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Mechanism Mechanism of Action Studies Hit_ID->Mechanism Lead_Opt Lead Optimization SAR->Lead_Opt Mechanism->Lead_Opt

Caption: Workflow for the Discovery of Novel Antifungal Benzimidazoles.

Conclusion

The presented data indicate that benzimidazole derivatives, particularly those with specific substitutions, exhibit potent antifungal activity against a range of clinically relevant Candida species.[1][2] Some of these compounds have demonstrated efficacy comparable or superior to existing antifungal drugs like fluconazole.[1] The primary mechanism of action for many of these derivatives involves the inhibition of ergosterol biosynthesis, a well-validated target in antifungal therapy.[1][2][3] Continued exploration of the benzimidazole scaffold through structure-activity relationship studies holds significant promise for the development of new and effective antifungal agents to combat the growing challenge of fungal infections.

References

A Comparative Guide to Novel Benzimidazole Derivatives: Characterization and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of recently developed benzimidazole derivatives, offering insights into their biological activities and the experimental basis for these findings. The information is intended to assist researchers in identifying promising lead compounds for further investigation in drug discovery and development.

Performance Comparison of Novel Benzimidazole Derivatives

The following tables summarize the biological activities of selected novel benzimidazole derivatives, comparing them with standard reference compounds.

Table 1: In Vitro Anticancer Activity of Novel Benzimidazole Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref. Drug
5g HeLa (Cervical Cancer)8.70Doxorubicin4.17 - 5.57
MCF-7 (Breast Cancer)9.39Doxorubicin4.17 - 5.57
HepG2 (Liver Cancer)13.59Doxorubicin4.17 - 5.57
HCT-116 (Colon Cancer)18.67Doxorubicin4.17 - 5.57
5e MCF-7 (Breast Cancer)16.57Doxorubicin4.17 - 5.57
HeLa (Cervical Cancer)19.14Doxorubicin4.17 - 5.57
6f HCT-116 (Colon Cancer)11.72Doxorubicin4.17 - 5.57
MCF-7 (Breast Cancer)14.69Doxorubicin4.17 - 5.57
HepG2 (Liver Cancer)18.31Doxorubicin4.17 - 5.57

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Antimicrobial Activity of Novel Benzimidazole Derivatives
Compound IDBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
BM2 Staphylococcus aureus-Aspergillus niger-
Escherichia coli-
2-(1H-benzo[d]imidazol-2-yl)-phenyl]-benzylidene amine Staphylococcus aureus22Aspergillus niger18

Data for BM2 indicates activity was observed, but specific zone of inhibition values were not provided in the initial abstracts. The disc diffusion method was used for the second compound.

Table 3: DNA Binding Affinity of Novel Benzimidazole Derivatives
Compound IDDNA Binding Constant (Kb) (M-1)
BM1 1.9 x 105
BM2 1.39 x 105
BM3 1.8 x 104

Kb: The binding constant, indicating the strength of the interaction between the benzimidazole derivative and DNA.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.[1]

  • Compound Treatment: The cells are then treated with various concentrations of the benzimidazole derivatives and the reference drug (e.g., Doxorubicin) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.[1][2]

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of inhibition versus the concentration of the compound.

Antimicrobial Activity (Disc Diffusion Method)

This method assesses the antimicrobial activity of a substance by measuring the zone of growth inhibition around a disc impregnated with the test compound.[4]

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus niger) is prepared to match the turbidity of a 0.5 McFarland standard.[4]

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate.[4]

  • Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the benzimidazole derivative and placed on the inoculated agar surface.[5]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters.

DNA Binding Studies (UV-Visible Spectroscopy)

UV-Visible spectroscopy is used to monitor the interaction between a ligand (benzimidazole derivative) and DNA. Binding can cause changes in the absorbance spectrum of the DNA.[6]

Procedure:

  • Preparation of Solutions: A stock solution of calf thymus DNA (ct-DNA) is prepared in a buffer (e.g., Tris-HCl) and its concentration is determined spectrophotometrically. Solutions of the benzimidazole derivatives of known concentrations are also prepared.

  • Titration: A fixed concentration of ct-DNA is titrated with increasing concentrations of the benzimidazole derivative.

  • Spectral Measurement: After each addition of the compound, the solution is allowed to equilibrate, and the UV-Visible absorption spectrum is recorded over a range of wavelengths (e.g., 200-400 nm).[7]

  • Data Analysis: Changes in the absorbance and shifts in the wavelength of maximum absorbance are monitored. The binding constant (Kb) can be calculated from the changes in absorbance using appropriate equations.[8]

Visualizations

The following diagrams illustrate key signaling pathways potentially targeted by anticancer benzimidazole derivatives and a typical experimental workflow.

EGFR_Signaling_Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: The EGFR signaling pathway, a key regulator of cell proliferation and survival.[9][10]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3

Caption: The PI3K/Akt/mTOR pathway, often dysregulated in cancer.[11][12][13]

Experimental_Workflow_Anticancer Start Start: Synthesized Benzimidazole Derivatives CellCulture 1. Cell Culture (e.g., HeLa, MCF-7) Start->CellCulture Treatment 2. Treatment with Derivatives & Control CellCulture->Treatment MTT_Assay 3. MTT Assay Treatment->MTT_Assay Data_Analysis 4. Data Analysis (Absorbance at 570nm) MTT_Assay->Data_Analysis IC50 5. Determine IC50 Values Data_Analysis->IC50 End End: Comparative Efficacy Assessment IC50->End

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

References

Unlocking the Potency of 5-Chlorobenzimidazoles: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-chlorobenzimidazole analogs, detailing their structure-activity relationships (SAR) across various therapeutic areas. By presenting quantitative data, experimental protocols, and visual representations of molecular interactions and experimental workflows, this guide serves as a critical resource for the rational design of novel and more effective therapeutic agents.

The 5-chlorobenzimidazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including antimalarial, antiviral, and antimicrobial properties. The strategic placement of a chlorine atom at the 5-position of the benzimidazole ring significantly influences the physicochemical properties and biological activity of these compounds, often enhancing their potency. This guide delves into the nuanced structure-activity relationships of these analogs, providing a comparative analysis of their performance supported by experimental data.

Comparative Analysis of Biological Activity

The biological efficacy of 5-chlorobenzimidazole analogs is intricately linked to the nature and position of substituents on the benzimidazole core and any appended functionalities. The following tables summarize the quantitative data for various analogs, offering a clear comparison of their activities.

Antimalarial Activity of 5-Chlorobenzimidazolyl-Chalcones

The introduction of a chalcone moiety to the 5-chlorobenzimidazole scaffold has yielded potent antimalarial agents. These compounds have demonstrated significant activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Molecular docking studies suggest that these analogs may exert their effect through the inhibition of dihydrofolate reductase-thymidylate synthase (DHFR-TS), a key enzyme in the folate biosynthesis pathway of the parasite.[1]

Compound IDR (Substitution on Chalcone)IC50 (µM) vs. Chloroquine-Resistant P. falciparumReference
3bUnsubstituted0.78[1]
3eMethoxylated0.32 - 1.96[1]

Key SAR Insights:

  • The unsubstituted 5-chlorobenzimidazole derivative (3b) shows potent activity against chloroquine-resistant strains.[1]

  • The presence of a methoxy group on the chalcone moiety (3e) results in excellent activity against both chloroquine-sensitive and resistant isolates.[1]

  • The pyrrolic nitrogen of the benzimidazole and the ketone group of the propenone are crucial for receptor interaction.[1]

Antiviral Activity of 2,5,6-Trihalo-1-(β-D-ribofuranosyl)benzimidazoles

A series of 2,5,6-trihalobenzimidazole ribonucleosides have been synthesized and evaluated for their antiviral activity, particularly against human cytomegalovirus (HCMV). These studies highlight the critical role of the substituents at the 2-, 5-, and 6-positions, as well as the ribose moiety at the 1-position, for potent and selective antiviral effects.

CompoundR2R5R6IC50 (µM) vs. HCMVCytotoxicity (CC50, µM)Reference
DRBHClCl42Similar to IC50[2]
TCRBClClCl2.9>100[2]
BDCRBBrClCl~0.7>100[2]
2-Iodo derivativeIClClWeakly activeNot well-separated[2]
2-NH2 derivativeNH2ClClWeakly activeNot well-separated[2]

Key SAR Insights:

  • A ribose moiety at the 1-position is preferred for maximal activity against HCMV with reduced cytotoxicity.[2]

  • Halogen substitution at the 2-position is crucial, with bromine (BDCRB) providing a four-fold increase in activity against HCMV compared to chlorine (TCRB) without a significant increase in cytotoxicity.[2]

  • Iodo and amino groups at the 2-position lead to a decrease in antiviral activity and selectivity.[2]

  • The order of activity against HCMV for dihalobenzimidazole ribonucleosides is I ≈ Br ≈ Cl >> F > H = CH3, while the order of cytotoxicity is I > Br > Cl, making TCRB a compound with a favorable therapeutic window.

Antimicrobial Activity of 5-Chlorobenzimidazole Derivatives

The 5-chlorobenzimidazole scaffold has also been explored for its antibacterial and antifungal properties. The antimicrobial activity is highly dependent on the nature of the substituents at various positions of the benzimidazole ring.

Compound ClassSubstituentsMIC (µg/mL)Target OrganismsReference
5-Halo-benzimidazolesVariedPotentBroad-spectrum (bacteria and fungi)
2-Ethyl-5-chlorobenzimidazole2-Ethyl--[3]

Key SAR Insights:

  • 5-Chloro derivatives generally exhibit higher inhibitory activity compared to their 5-nitro counterparts.[3]

  • For inhibition of heme synthesis, a chlorine substituent at the 5-position and an ethyl group at the 2-position were found to be important for optimal activity.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Antiplasmodial Activity Assay (Rieckmann Microtest Technique)

This method is used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

  • Parasite Culture: P. falciparum strains (both chloroquine-sensitive and -resistant) are maintained in continuous culture in human erythrocytes.

  • Drug Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Assay Plate Preparation: In a 96-well microtiter plate, the parasite culture is incubated with the different concentrations of the test compounds.

  • Incubation: The plates are incubated under a controlled atmosphere for a specific period.

  • HRP2 Antigen Quantification: The concentration of parasitic histidine-rich protein 2 (HRP2) antigens is determined by an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the HRP2 production compared to the control.[1]

Antiviral Activity Assay (Plaque Reduction and Viral Yield Reduction Assays for HCMV)

These assays are employed to evaluate the efficacy of compounds in inhibiting HCMV replication.

Plaque Reduction Assay:

  • Cell Culture: Human foreskin fibroblast (HFF) cells are grown to confluence in multi-well plates.

  • Infection: The cell monolayers are infected with a known amount of HCMV.

  • Compound Treatment: After virus adsorption, the cells are overlaid with a medium containing various concentrations of the test compound.

  • Incubation: The plates are incubated for a period that allows for plaque formation.

  • Plaque Visualization and Counting: The cell monolayers are fixed and stained, and the number of plaques in the treated wells is counted and compared to the untreated control wells.

  • IC50 Calculation: The IC50 is the concentration of the compound that reduces the number of plaques by 50%.[2]

Viral Yield Reduction Assay:

  • Infection and Treatment: HFF cells are infected with HCMV and treated with different concentrations of the test compound as described above.

  • Virus Harvesting: After a defined incubation period, the virus from both the cells and the supernatant is harvested.

  • Virus Titer Determination: The amount of infectious virus produced is quantified by titrating the harvested virus on fresh HFF cell monolayers.

  • IC90 Calculation: The IC90 is the concentration of the compound that reduces the viral yield by 90%.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Drug Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Molecular Interactions and Workflows

To better understand the complex relationships and processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow_antimalarial cluster_culture Parasite Culture cluster_assay In Vitro Assay p_culture P. falciparum Culture (Chloroquine-Sensitive & Resistant) plate_prep 96-Well Plate Incubation (Parasites + Compounds) p_culture->plate_prep drug_prep Compound Preparation (Serial Dilutions) drug_prep->plate_prep hrp2_elisa HRP2 Antigen Quantification (ELISA) plate_prep->hrp2_elisa ic50_calc IC50 Determination hrp2_elisa->ic50_calc

Caption: Workflow for determining the antiplasmodial activity of 5-chlorobenzimidazole analogs.

signaling_pathway_antimalarial compound 5-Chlorobenzimidazolyl- Chalcone Analogs enzyme PfDHFR-TS compound->enzyme Inhibition product Tetrahydrofolate enzyme->product substrate Dihydrofolate substrate->enzyme purine_synthesis Purine Synthesis product->purine_synthesis dna_synthesis DNA Synthesis purine_synthesis->dna_synthesis parasite_growth Parasite Growth Inhibition dna_synthesis->parasite_growth

Caption: Proposed mechanism of action for antimalarial 5-chlorobenzimidazolyl-chalcone analogs.

References

Deciphering the Molecular Target of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The molecular target of the novel compound (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine and its therapeutic potential have been a subject of ongoing research. This guide provides a comparative analysis of this compound, postulating its molecular target based on the well-established activities of its core benzimidazole scaffold. We present a synthesis of available data, comparative analyses with known inhibitors, and detailed experimental protocols to guide further investigation.

The benzimidazole nucleus is a prominent heterocyclic scaffold known to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] Derivatives of benzimidazole have been shown to exert their effects by targeting enzymes such as cyclooxygenases (COX), DNA gyrase, and topoisomerase, as well as receptors like the cannabinoid and bradykinin receptors.[2][3][4]

While the specific molecular target of this compound is not yet definitively established in publicly available literature, its structural similarity to other biologically active benzimidazoles suggests potential inhibitory activity against key cellular enzymes. One supplier notes its use as an intermediate in the synthesis of antifungal drugs.[5] This guide will therefore focus on a comparative analysis against known inhibitors of DNA gyrase and topoisomerase, crucial enzymes for microbial and cancer cell proliferation.[6][7]

Comparative Analysis of Benzimidazole Derivatives

To provide a framework for understanding the potential activity of this compound, the following table summarizes the inhibitory activities of various benzimidazole derivatives against DNA gyrase and topoisomerase.

CompoundTarget EnzymeActivity MetricValueOrganism/Cell Line
This compound Hypothesized: DNA Gyrase/Topoisomerase Not Determined Not Determined Not Determined
1-(4-((1H–benzimidazol-1-yl) methylamino) phenyl) ethanone (C2)DNA GyraseMIC6.25-12.5 µg/mlE. coli, S. aureus
2-methyl-1H-benzimidazole (C4)DNA GyraseMIC6.25-12.5 µg/mlE. coli, S. aureus
Benzimidazole fused triazinane derivative (5d)Topoisomerase IIBinding Energy-9.05 kcal/molIn silico
Benzimidazole fused triazinane derivative (6d)Topoisomerase IIBinding Energy-9.10 kcal/molIn silico
Benzimidazole fused triazinane derivative (5d)DNA Gyrase subunit bBinding Energy-10.04 kcal/molIn silico
Benzimidazole fused triazinane derivative (6d)DNA Gyrase subunit bBinding Energy-9.37 kcal/molIn silico
12b (a novel 1H-benzo[d]imidazole derivative)Topoisomerase IIC5016 µMHuman Cancer Cell Lines

Data synthesized from multiple sources.[7][8][9]

Experimental Protocols

To facilitate further research into the molecular target of this compound, we provide detailed methodologies for key experiments.

1. DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Materials:

    • Relaxed pBR322 plasmid DNA

    • E. coli DNA gyrase

    • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol)

    • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Positive control (e.g., Norfloxacin)

    • Agarose gel, electrophoresis buffer, and DNA stain (e.g., ethidium bromide)

  • Procedure:

    • Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of the test compound or controls.

    • Initiate the reaction by adding DNA gyrase.

    • Incubate the reaction at 37°C for 1 hour.

    • Stop the reaction by adding a stop solution (e.g., STEB buffer with SDS and proteinase K).

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Visualize the DNA bands under UV light and quantify the amount of supercoiled and relaxed DNA to determine the IC50 value.

2. Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay measures the inhibition of topoisomerase I-mediated relaxation of supercoiled plasmid DNA.

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Human Topoisomerase I

    • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)

    • Test compound dissolved in a suitable solvent

    • Positive control (e.g., Camptothecin)

    • Agarose gel, electrophoresis buffer, and DNA stain

  • Procedure:

    • Set up reaction mixtures with assay buffer, supercoiled DNA, and different concentrations of the test compound.

    • Add Topoisomerase I to start the reaction.

    • Incubate at 37°C for 30 minutes.

    • Terminate the reaction with a stop solution.

    • Separate the supercoiled and relaxed DNA forms on an agarose gel.

    • Quantify the bands to calculate the percentage of inhibition and the IC50 value.

Visualizing the Scientific Approach

To clarify the proposed research workflow, the following diagram illustrates the steps from hypothesis to target validation.

G Workflow for Molecular Target Identification cluster_0 Hypothesis Generation cluster_1 In Vitro Screening cluster_2 Cellular Validation cluster_3 Target Confirmation Compound Structure This compound Scaffold Analysis Benzimidazole Core Compound Structure->Scaffold Analysis Literature Review Known Benzimidazole Targets Scaffold Analysis->Literature Review Enzyme Assays DNA Gyrase Assay Topoisomerase Assay Literature Review->Enzyme Assays Hypothesized Targets Binding Assays Affinity Chromatography Surface Plasmon Resonance Enzyme Assays->Binding Assays Primary Hits Antimicrobial Assays MIC Determination Binding Assays->Antimicrobial Assays Anticancer Assays Cell Viability (MTT) Cell Cycle Analysis Binding Assays->Anticancer Assays Mechanism of Action Elucidation of MoA Antimicrobial Assays->Mechanism of Action Anticancer Assays->Mechanism of Action

Caption: A logical workflow for identifying and validating the molecular target.

Potential Signaling Pathway Involvement

Should this compound be confirmed as a topoisomerase inhibitor, it would likely impact the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells.

G Topoisomerase Inhibition and DNA Damage Response Compound This compound Topoisomerase Topoisomerase Compound->Topoisomerase Inhibits DNA_Damage DNA Strand Breaks Topoisomerase->DNA_Damage Causes ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: A simplified signaling pathway initiated by topoisomerase inhibition.

This comparative guide serves as a foundational resource for researchers investigating this compound. The provided data and protocols are intended to accelerate the identification and validation of its molecular target, ultimately paving the way for potential therapeutic applications.

References

Safety Operating Guide

Proper Disposal of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment. This compound belongs to the class of chlorinated heterocyclic amines, which are generally considered hazardous.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If aerosolization is possible, a respirator may be necessary.

In the event of a spill, immediately contain the material with an inert absorbent (e.g., sand, vermiculite), collect it into a designated hazardous waste container, and decontaminate the area.

Quantitative Safety Data (for Related Benzimidazole Compounds)

Due to the limited availability of specific toxicological data for this compound, the following table presents aquatic toxicity data for other benzimidazole-based compounds. This information underscores the potential environmental hazards associated with this class of chemicals.[1]

CompoundOrganismExposure TimeEC50 (µg/L)
FenbendazoleDaphnia magna48 hours16.5
FlubendazoleDaphnia magna48 hours66.5
AlbendazoleDaphnia magna48 hours67.9
FebantelDaphnia magna48 hours216.5
ThiabendazoleDaphnia magna48 hours843.6
OxfendazoleDaphnia magna48 hours1,168.4

EC50: The concentration of a substance that causes a specific effect in 50% of the test organisms.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Adherence to the following protocol is essential for regulatory compliance and safety.

  • Waste Segregation:

    • Dedicate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, absorbent pads, disposable labware).

    • Crucially, do not mix this waste with other chemical waste streams, especially incompatible materials. While specific incompatibility data for this compound is scarce, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, or strong bases.

  • Containerization:

    • Use a robust, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

    • Ensure the container is tightly sealed when not in use to prevent the release of vapors.

  • Labeling:

    • The waste container must be labeled with a "Hazardous Waste" tag.

    • The label must include:

      • The full chemical name: "this compound"

      • The approximate quantity of waste.

      • The date the waste was first added to the container.

      • The primary hazards associated with the chemical (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from heat sources and direct sunlight.

    • Secondary containment (e.g., a larger, chemically resistant bin) is highly recommended to contain any potential leaks.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Decontamination of Labware

For non-disposable labware that has been in contact with this compound, a triple-rinse procedure is recommended before it is returned to general use.

  • Initial Rinse: Rinse the labware with a suitable organic solvent in which the compound is soluble (e.g., methanol, ethanol, or acetone). Collect this rinsate in the designated hazardous waste container.

  • Second Rinse: Repeat the rinse with fresh solvent and collect the rinsate in the same waste container.

  • Final Rinse: Perform a third rinse with fresh solvent, again collecting the rinsate in the hazardous waste container.

  • After the triple rinse, the labware can be washed with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Generation of Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated solids) waste_type->solid_waste Solid liquid_waste Liquid Waste (Contaminated Solvents, Rinsate) waste_type->liquid_waste Liquid decon Decontaminate Labware (Triple Rinse) waste_type->decon Non-disposable Labware containerize Place in Labeled, Sealed Hazardous Waste Container solid_waste->containerize liquid_waste->containerize storage Store in Designated Waste Accumulation Area containerize->storage disposal Arrange for EHS/ Contractor Pickup storage->disposal end End: Compliant Disposal disposal->end decon->liquid_waste Collect Rinsate

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Operational Guidance for Handling (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine. Adherence to these protocols is essential for ensuring a safe laboratory environment. The following guidance is based on safety data for structurally similar compounds and established best practices for handling hazardous chemicals.

Hazard Summary

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is summarized in the table below. Laboratory conditions or specific experimental protocols may warrant a higher level of protection.

Protection TypeSpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause serious eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.To prevent skin contact, which may cause irritation or burns.[1][2]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges.Required when working outside of a certified chemical fume hood or in areas with poor ventilation to prevent respiratory tract irritation.[1]
Foot Protection Closed-toe shoes.To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following procedures is mandatory for the safe handling of this compound.

1. Preparation:

  • Ensure a certified chemical fume hood is operational.[1]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.

  • Assemble all necessary PPE as detailed in the table above.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • Conduct all manipulations of the compound exclusively within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Avoid all direct contact with the compound. Wear appropriate protective gloves, clothing, and eye/face protection.[2]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling and before leaving the laboratory.[1]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air. If symptoms persist or in severe cases, seek medical attention.[1]

  • Ingestion: Wash out the mouth with water for at least 15 minutes. Seek immediate medical attention.[1]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_exposure Exposure Response Prep1 Verify Fume Hood Prep2 Check Safety Stations Prep1->Prep2 Prep3 Don PPE Prep2->Prep3 Prep4 Assemble Equipment Prep3->Prep4 Handle1 Work in Fume Hood Prep4->Handle1 Handle2 Avoid Direct Contact Handle1->Handle2 Handle3 No Food/Drink Handle2->Handle3 Exp_Skin Skin Contact Handle2->Exp_Skin Exp_Eye Eye Contact Handle2->Exp_Eye Exp_Inhale Inhalation Handle2->Exp_Inhale Exp_Ingest Ingestion Handle2->Exp_Ingest Handle4 Wash Hands After Handle3->Handle4

Figure 1. A workflow diagram illustrating the key steps for safely handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.

1. Spill Cleanup:

  • Should a spill occur, first remove all sources of ignition.

  • Dampen the solid spill material with 60-70% ethanol and transfer the dampened material to a suitable container.[3]

  • Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[3]

  • Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for eventual disposal.[3]

  • Wash all contaminated surfaces with 60-70% ethanol followed by washing with a soap and water solution.[3]

2. Waste Collection:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled hazardous waste container.

3. Disposal:

  • Dispose of all chemical waste through your institution's environmental health and safety office.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • All disposals must be in accordance with local, state, and federal regulations.

Disposal_Plan cluster_cleanup Spill Cleanup cluster_disposal Waste Management Spill Spill Occurs Clean1 Remove Ignition Sources Spill->Clean1 Clean2 Dampen with Ethanol Clean1->Clean2 Clean3 Transfer to Container Clean2->Clean3 Clean4 Wipe with Ethanol Clean3->Clean4 Clean5 Seal Contaminated Items Clean4->Clean5 Clean6 Wash Surfaces Clean5->Clean6 Waste1 Collect in Labeled Hazardous Waste Container Clean6->Waste1 Waste2 Institutional EHS Disposal Waste1->Waste2 Waste3 Follow Regulations Waste2->Waste3

Figure 2. A logical flow diagram outlining the procedural steps for the safe disposal of this compound.

References

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